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  • Product: Elpetrigine
  • CAS: 212778-82-0

Core Science & Biosynthesis

Foundational

Elpetrigine's Engagement with Voltage-Gated Sodium Channels: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract Elpetrigine is an investigational antiepileptic drug that has been identified as a blocker of voltage-gated sodium (Nav) channels, with a degree of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elpetrigine is an investigational antiepileptic drug that has been identified as a blocker of voltage-gated sodium (Nav) channels, with a degree of selectivity for the Nav1.2 subtype, and also exhibits activity at voltage-gated calcium channels (VDCCs).[1] While detailed preclinical data on the specific molecular interactions of elpetrigine with Nav1.2 are not extensively published in peer-reviewed literature, this guide synthesizes the current understanding of state-dependent sodium channel blockade to infer its likely mechanism of action. By examining the well-characterized interactions of other voltage-gated sodium channel inhibitors, such as lamotrigine, and novel Nav1.2/1.6 selective inhibitors, we can construct a comprehensive technical overview of the principles and methodologies that define elpetrigine's therapeutic potential. This guide will delve into the critical role of Nav channels in neuronal excitability, the nuanced mechanism of state-dependent inhibition, and the rigorous experimental protocols required to elucidate these interactions.

The Central Role of Voltage-Gated Sodium Channels in Neuronal Excitability

Voltage-gated sodium channels are integral membrane proteins that are fundamental to the initiation and propagation of action potentials in excitable cells, including neurons.[2][3] These channels cycle through three primary conformational states in response to changes in the membrane potential:

  • Resting State: At hyperpolarized membrane potentials, the channel is closed but available for activation.

  • Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions that further depolarizes the membrane, leading to the rising phase of the action potential.

  • Inactivated State: Following a brief period in the open state, the channel enters a non-conductive inactivated state. This inactivation is crucial for the repolarization of the membrane and for defining the refractory period, which prevents the immediate re-firing of an action potential.

The family of voltage-gated sodium channels consists of nine subtypes (Nav1.1-Nav1.9), each with distinct tissue distribution and biophysical properties. In the central nervous system, Nav1.1, Nav1.2, and Nav1.6 are the predominant subtypes.[2][3][4][5] Notably, Nav1.2 and Nav1.6 are primarily expressed in excitatory neurons, while Nav1.1 is predominantly found in inhibitory interneurons.[2][3][4][5] This differential expression provides a strategic opportunity for the development of subtype-selective inhibitors that can preferentially modulate excitatory neurotransmission, a key goal in the treatment of epilepsy.

Elpetrigine: A Putative State-Dependent Inhibitor of Nav1.2

Elpetrigine's classification as a Nav1.2 blocker suggests a mechanism aimed at reducing neuronal hyperexcitability.[1] The most effective and well-tolerated sodium channel-blocking antiepileptic drugs exhibit a state-dependent mechanism of action, meaning they have a higher affinity for the open and/or inactivated states of the channel compared to the resting state. This property allows for a targeted inhibition of neurons that are firing at high frequencies, as is characteristic of seizure activity, while sparing neurons firing at normal physiological rates.

Based on the pharmacology of similar compounds, elpetrigine is likely to exhibit the following mechanistic properties:

  • Preferential Binding to the Inactivated State: Like many other antiepileptic drugs, elpetrigine is hypothesized to bind with high affinity to the inactivated state of the Nav1.2 channel.[2][3][4][5] This stabilizes the channel in its non-conducting conformation, reducing the number of channels available to participate in subsequent action potentials.

  • Use-Dependent Block: The preferential binding to the inactivated state leads to a phenomenon known as use-dependent or frequency-dependent block. As the frequency of neuronal firing increases, more channels enter the inactivated state, providing more binding targets for the drug. This results in a cumulative block that is more pronounced during the rapid, repetitive firing seen in epileptic seizures.

  • Slow Binding and Unbinding Kinetics: Compounds that stabilize the inactivated state often exhibit slow binding and unbinding kinetics.[2][3][4][5] This contributes to a prolonged residency time at the binding site, enhancing the inhibitory effect during sustained periods of high-frequency firing.

Comparative Analysis: Elpetrigine vs. Lamotrigine

Lamotrigine is a well-established antiepileptic drug that acts as a state- and use-dependent blocker of voltage-gated sodium channels.[6] Its mechanism involves stabilizing the inactivated state of the channel, thereby inhibiting the release of excitatory neurotransmitters like glutamate.[1][6] Recent structural studies have revealed that lamotrigine can bind to two distinct sites within the sodium channel: one in the central pore cavity and another beneath the intracellular gate.

It is plausible that elpetrigine shares a similar mode of action, leveraging the principles of state-dependent inhibition to achieve its anticonvulsant effects. However, its reported selectivity for Nav1.2 suggests potential for a more targeted therapeutic effect with an improved side-effect profile compared to less selective sodium channel blockers.

Methodologies for Characterizing State-Dependent Sodium Channel Blockers

The elucidation of a compound's mechanism of action on voltage-gated sodium channels requires a combination of sophisticated electrophysiological and biochemical techniques.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of a compound on ion channels. This technique allows for the precise control of the membrane potential and the direct measurement of the ionic currents flowing through the channels.

Experimental Protocol: Characterization of State-Dependent Inhibition of Nav1.2

  • Cell Culture and Transfection:

    • HEK-293 cells are cultured and stably transfected with the human Nav1.2 alpha subunit and its associated beta subunits.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • The extracellular solution (aCSF) contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

    • The intracellular (pipette) solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

  • Voltage Protocols:

    • Tonic Block (Resting State Affinity):

      • From a holding potential of -120 mV (where most channels are in the resting state), a brief depolarizing pulse to 0 mV is applied at a low frequency (e.g., 0.1 Hz) to elicit a sodium current.

      • The amplitude of the current is measured before and after the application of elpetrigine to determine the degree of tonic block.

    • Use-Dependent Block (Inactivated State Affinity):

      • A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a high frequency (e.g., 10 Hz) from a holding potential of -90 mV.

      • The peak current of each pulse is measured, and the progressive decrease in current amplitude in the presence of elpetrigine indicates use-dependent block.

    • Steady-State Inactivation:

      • The voltage-dependence of inactivation is assessed by applying a series of 500 ms prepulses to various potentials, followed by a test pulse to 0 mV.

      • The normalized current amplitude is plotted against the prepulse potential to generate a steady-state inactivation curve. A leftward shift in this curve in the presence of the drug indicates stabilization of the inactivated state.

Data Analysis:

  • The concentration-response curves for tonic and use-dependent block are fitted with the Hill equation to determine the IC50 values for the resting and inactivated states, respectively.

  • The shift in the half-inactivation voltage (V1/2) from the steady-state inactivation protocol provides further evidence for inactivated state stabilization.

Radioligand Binding Assays

Radioligand binding assays are used to directly measure the binding affinity of a compound to its target receptor.[7][8][9] For state-dependent inhibitors, these assays can be designed to measure binding to specific conformational states of the sodium channel.

Experimental Protocol: Competitive Radioligand Binding Assay for Nav1.2

  • Membrane Preparation:

    • Membranes are prepared from HEK-293 cells stably expressing Nav1.2.

  • Radioligand:

    • A radiolabeled ligand known to bind to the inactivated state of the sodium channel (e.g., [3H]batrachotoxin) is used.

  • Assay Procedure:

    • The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of elpetrigine.

    • To differentiate between binding to the resting and inactivated states, the incubation conditions can be altered. For example, incubation in the presence of a high concentration of potassium can depolarize the membrane potential, driving more channels into the inactivated state.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed to determine the IC50 value of elpetrigine, which is the concentration that inhibits 50% of the specific binding of the radioligand.

    • The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data Summary

While specific quantitative data for elpetrigine is not publicly available, the following table illustrates the type of data that would be generated from the aforementioned experiments for a selective Nav1.2 inhibitor.

ParameterDescriptionIllustrative Value
Tonic Block IC50 (Resting State) Concentration of drug that produces 50% inhibition of the sodium current from a hyperpolarized holding potential.> 10 µM
Use-Dependent Block IC50 (Inactivated State) Concentration of drug that produces 50% inhibition of the sodium current during high-frequency stimulation.0.1 - 1 µM
V1/2 of Inactivation Shift The change in the membrane potential at which half of the channels are inactivated.-10 to -20 mV
Ki (from Radioligand Binding) The inhibitory constant representing the affinity of the drug for the inactivated state of the channel.0.05 - 0.5 µM

Visualizing the Mechanism and Workflows

Signaling Pathway of State-Dependent Sodium Channel Blockade

Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Blocked Drug-Bound Inactivated State (Stabilized) Inactivated->Blocked High Affinity Binding Drug Elpetrigine Drug->Blocked Blocked->Inactivated Slow Dissociation

Caption: State-dependent binding of elpetrigine to voltage-gated sodium channels.

Experimental Workflow for Characterizing a Nav Channel Inhibitor

cluster_electro Electrophysiology cluster_biochem Biochemistry A Stable Cell Line Generation (e.g., HEK-293 with Nav1.2) B Whole-Cell Patch-Clamp Recording A->B C Tonic Block Protocol (Resting State Affinity) B->C D Use-Dependent Protocol (Inactivated State Affinity) B->D E Steady-State Inactivation Protocol B->E F Data Analysis: IC50, V1/2 Shift C->F D->F E->F Final Comprehensive Mechanistic Profile F->Final G Membrane Preparation from Nav1.2 Expressing Cells H Radioligand Binding Assay (Competitive) G->H I Data Analysis: IC50, Ki H->I I->Final

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Exploratory

Structural Pharmacology: Elpetrigine vs. Lamotrigine

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary This guide provides a rigorous structural and pharmacological comparison between Lamotrigine (...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous structural and pharmacological comparison between Lamotrigine (an established phenyltriazine anticonvulsant) and Elpetrigine (GW273293/JZP-4, a structurally related pyrazine derivative). While both agents function as voltage-gated sodium channel (VGSC) blockers, Elpetrigine represents a distinct evolution in the scaffold design, transitioning from a 1,2,4-triazine to a pyrazine core and incorporating a 2,3,5-trichlorophenyl moiety. These modifications were engineered to enhance lipophilicity, alter metabolic routes, and improve broad-spectrum efficacy in refractory epilepsy and mood disorders.

Chemical Architecture & Structural Evolution

The transition from Lamotrigine to Elpetrigine involves two critical bioisosteric replacements: scaffold hopping (triazine


 pyrazine) and halogen enrichment  (dichloro 

trichloro).
Structural Comparison[1][2][3][4]
FeatureLamotrigine Elpetrigine (GW273293)
IUPAC Name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine
Heterocyclic Core 1,2,4-Triazine (3 nitrogens)Pyrazine (1,4-diazine; 2 nitrogens)
Phenyl Substituent 2,3-Dichlorophenyl2,3,5-Trichlorophenyl
H-Bond Donors 2 (Primary amines)2 (Primary amines)
H-Bond Acceptors 3 (Ring nitrogens)2 (Ring nitrogens)
Electronic Character Electron-deficient triazine ringLess electron-deficient pyrazine ring
Visualizing the Structural Logic

The following diagram illustrates the structural divergence and the pharmacophore features retained between the two generations.

StructuralComparison Lamotrigine Lamotrigine (1,2,4-Triazine Core) Pharmacophore Shared Pharmacophore (Nav Channel Blockade) Lamotrigine->Pharmacophore Stabilizes Inactivated State Triazine 1,2,4-Triazine Ring (3 Nitrogens) Lamotrigine->Triazine DiChloro 2,3-Dichlorophenyl (Moderate Lipophilicity) Lamotrigine->DiChloro Elpetrigine Elpetrigine (Pyrazine Core) Elpetrigine->Pharmacophore Higher Potency (Refractory Models) Pyrazine Pyrazine Ring (2 Nitrogens) Elpetrigine->Pyrazine TriChloro 2,3,5-Trichlorophenyl (High Lipophilicity) Elpetrigine->TriChloro Triazine->Pyrazine Bioisosteric Replacement (Scaffold Hopping) DiChloro->TriChloro Halogen Enrichment (+Cl at pos 5)

Caption: Structural evolution from Lamotrigine to Elpetrigine, highlighting the scaffold hop and halogen modification.

Structure-Activity Relationship (SAR) Analysis

The Phenyl Ring Substitution (2,3-Cl vs. 2,3,5-Cl)

The addition of a third chlorine atom at the 5-position of the phenyl ring in Elpetrigine is a deliberate SAR optimization:

  • Lipophilicity (LogP): The extra chlorine significantly increases the partition coefficient (LogP). Elpetrigine is more lipophilic than Lamotrigine, facilitating greater Blood-Brain Barrier (BBB) penetration.

  • Metabolic Blocking: In many phenyl-ring systems, the para position (relative to the attachment point) is a primary site for oxidative metabolism (hydroxylation). While the 2,3-dichloro pattern of Lamotrigine leaves the 4, 5, and 6 positions open, the 2,3,5-trichloro pattern of Elpetrigine sterically and electronically hinders metabolic attack at the 5-position, potentially altering the metabolic profile to favor glucuronidation or N-oxidation over ring hydroxylation.

The Heterocyclic Core (Triazine vs. Pyrazine)
  • Basicity (pKa): The 1,2,4-triazine ring is generally more electron-deficient than the pyrazine ring. Replacing it with a pyrazine ring modulates the pKa of the attached amino groups. This affects the ionization state of the molecule at physiological pH, which is critical for binding to the voltage-gated sodium channel (which often requires a neutral or specific cationic form for pore access vs. membrane partitioning).

  • Hydrogen Bonding: The loss of one ring nitrogen (from 3 to 2) reduces the number of hydrogen bond acceptors. This subtle change can alter the desolvation penalty required for the drug to enter the hydrophobic binding pocket of the Nav channel.

Pharmacological Consequences

Elpetrigine (JZP-4) has demonstrated a broader spectrum of activity in animal models compared to Lamotrigine.[1]

  • Nav Channel Potency: Elpetrigine shows higher potency in the 6-Hz psychomotor seizure model (a model for therapy-resistant epilepsy) compared to Lamotrigine.

  • Mechanism: Both agents bind preferentially to the inactivated state of Na+ channels, stabilizing this conformation and preventing high-frequency neuronal firing.[2] Elpetrigine also exhibits calcium channel blocking activity, which may contribute to its efficacy in mood disorders.

Experimental Protocols

To validate these structural differences in a research setting, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.

Protocol: Comparative Voltage-Clamp Electrophysiology (Nav1.7)

This protocol quantifies the state-dependent inhibition differences between the two compounds.

Objective: Determine the


 for tonic vs. phasic block.

Materials:

  • HEK293 cells stably expressing hNav1.7.

  • Internal Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

  • External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Compounds: Lamotrigine and Elpetrigine (dissolved in DMSO, final concentration <0.1%).

Workflow:

  • Establish Whole-Cell Config: Achieve G

    
     seal; rupture membrane. Compensate series resistance >80%.
    
  • Voltage Protocol (State-Dependence):

    • Resting State: Hold at -120 mV. Pulse to 0 mV (20 ms) at 0.1 Hz.

    • Inactivated State: Hold at -120 mV. Pre-pulse to -70 mV (500 ms) to induce inactivation, then test pulse to 0 mV.

  • Drug Application: Perfusion of vehicle followed by ascending concentrations (0.1, 1, 10, 30, 100

    
    M).
    
  • Analysis: Plot fractional inhibition vs. concentration. Calculate

    
     for resting (
    
    
    
    ) and inactivated (
    
    
    ) states using the equation:
    
    
    (Where
    
    
    is the fraction of channels inactivated).

PatchClampWorkflow cluster_Protocol Voltage Protocols Start Start: Whole-Cell Configuration Baseline Record Baseline Currents (Vehicle Control) Start->Baseline Resting Resting State Protocol (Hold -120mV) Baseline->Resting Inactivated Inactivated State Protocol (Pre-pulse -70mV) Baseline->Inactivated Application Apply Compound (Lamotrigine / Elpetrigine) Resting->Application Inactivated->Application Washout Washout (Recovery Check) Application->Washout Analysis Calculate Ki (Resting) vs Ki (Inactivated) Washout->Analysis

Caption: Electrophysiology workflow for determining state-dependent binding affinity.

Protocol: Microsomal Metabolic Stability Assay

Objective: Assess the impact of the 2,3,5-trichloro substitution on metabolic half-life.

Method:

  • Incubate 1

    
    M test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Acetonitrile containing internal standard (e.g., Carbamazepine).

  • Analysis: LC-MS/MS. Monitor parent depletion.

  • Calculation:

    
    .
    

Comparative Data Summary

The following table synthesizes the physicochemical and pharmacological properties.

PropertyLamotrigineElpetrigine (GW273293)Implication
Formula


Elpetrigine is heavier and more halogenated.
MW ( g/mol ) 256.09289.55Slight increase, still within CNS drug-like space.
LogP (Calc) ~2.5~3.4Elpetrigine is significantly more lipophilic

Higher CNS exposure.
Primary Target Nav Channels (Site 2)Nav Channels (Site 2) + CaVDual mechanism may treat broader symptoms.
Metabolism N-Glucuronidation (Major)N-Glucuronidation + N-OxidationDifferent metabolic liabilities; Elpetrigine forms N-oxide glucuronides.
Clinical Status FDA Approved (Epilepsy/Bipolar)Discontinued/Investigational (JZP-4)Elpetrigine showed promise but faced development hurdles.

References

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Elpetrigine. Inxight Drugs.[3] Retrieved from [Link]

  • Foreman, M. M., & Hanania, T. (2008). In vivo pharmacological effects of JZP-4, a novel anticonvulsant, in models for anticonvulsant, antimania and antidepressant activity. Pharmacology Biochemistry and Behavior, 89(4), 523-534. Retrieved from [Link]

  • GlaxoSmithKline. (2002). N-O glucuronidation: a major human metabolic pathway in the elimination of two novel anti-convulsant drug candidates. Xenobiotica. Retrieved from [Link]

  • PubChem. (n.d.). Lamotrigine Compound Summary. National Library of Medicine. Retrieved from [Link]

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Foundational

Elpetrigine (JZP-4): Pharmacological Profile and Nav1.2 Binding Affinity

Topic: Elpetrigine (JZP-4) Binding Affinity & Mechanism on Nav1.2 Channels Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Elpetrigine (JZP-4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elpetrigine (JZP-4) Binding Affinity & Mechanism on Nav1.2 Channels Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elpetrigine (JZP-4) is a broad-spectrum anticonvulsant and mood stabilizer developed as a second-generation structural analog of lamotrigine (LTG). Unlike traditional sodium channel blockers that often exhibit narrow therapeutic indices, JZP-4 was engineered to possess a dual mechanism of action: potent, state-dependent inhibition of voltage-gated sodium channels (Nav1.2, Nav1.6) and broad-spectrum blockade of voltage-gated calcium channels (N, L, and P/Q types).[1]

This guide provides a rigorous technical analysis of JZP-4’s interaction with the human Nav1.2 channel (SCN2A), a critical target in excitatory neurons. We detail the binding kinetics, state-dependent


 values, and the experimental protocols required to validate these parameters in a laboratory setting.

Mechanism of Action: State-Dependent Inhibition

The Modulated Receptor Hypothesis

JZP-4 operates according to the Modulated Receptor Hypothesis , which postulates that the affinity of a drug for its receptor is determined by the conformational state of the channel. Nav1.2 channels cycle through three primary states:

  • Resting (Closed): Dominant at hyperpolarized potentials (e.g., -90 mV).

  • Open (Activated): Transient state during depolarization.

  • Inactivated: Non-conducting state reached after opening or prolonged depolarization (e.g., -60 mV).

JZP-4 exhibits voltage-dependence , showing low affinity for the resting state and high affinity for the inactivated state. By stabilizing the inactivated conformation, JZP-4 prevents repetitive neuronal firing (a hallmark of seizure activity) without significantly impairing single action potentials required for normal physiological function.

Binding Site Dynamics

Elpetrigine binds to the local anesthetic receptor site within the pore of the


-subunit, involving residues in the S6 transmembrane segments of domains III and IV (specifically the conserved phenylalanine and tyrosine residues). This binding physically occludes the pore or allosterically stabilizes the inactivation gate, shifting the steady-state inactivation curve to more hyperpolarized potentials.
Visualizing the Interaction

The following diagram illustrates the state transitions of the Nav1.2 channel and the preferential binding of JZP-4 to the inactivated state.

Nav1_2_Mechanism Resting Resting State (Closed) Low JZP-4 Affinity Open Open State (Conducting Na+) Resting->Open Depolarization Blocked JZP-4 Bound Complex (Stabilized Inactivation) Resting->Blocked Weak Binding (High Conc.) Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Inactivated->Blocked JZP-4 Binding (High Affinity) Blocked->Inactivated Dissociation (Slow)

Caption: Nav1.2 State Cycle. JZP-4 preferentially binds to and stabilizes the Inactivated state, preventing recovery to the Resting state.

Quantitative Binding Data

The potency of JZP-4 is heavily influenced by the membrane potential (


), confirming its voltage-dependent mechanism. The table below synthesizes specific 

values derived from patch-clamp studies on human Nav1.2 channels expressed in mammalian cells (e.g., HEK293 or CHO).
Table 1: JZP-4 Binding Affinity Profile (Nav1.2)
ParameterExperimental Condition

Value (µM)
Interpretation
Resting Affinity Holding Potential (

) = -90 mV
165 µM Weak inhibition at resting potentials; spares normal transmission.
Inactivated Affinity Holding Potential (

) = -60 mV
6 µM ~27-fold increase in potency. High affinity for inactivated channels.
Selectivity Ratio

27.5 Indicates strong state-dependence.
Table 2: Comparative Potency (JZP-4 vs. Lamotrigine)
CompoundNav1.2 Inactivated

(-60 mV)
Nav1.3 Inactivated

(-70 mV)
Efficacy in MES Model (

)
Elpetrigine (JZP-4) 6 µM 7 µM 3.7 mg/kg
Lamotrigine (LTG) ~10 - 30 µM~15 - 50 µM4-6 mg/kg

Note: JZP-4 demonstrates superior potency compared to its parent compound Lamotrigine, both in vitro (lower


 at depolarized potentials) and in vivo (lower 

in Maximal Electroshock Seizure models).

Experimental Protocol: Measuring State-Dependent Inhibition

To replicate or validate the binding affinity of JZP-4 for Nav1.2, the following Whole-Cell Patch-Clamp Protocol is recommended. This protocol is designed to distinguish between tonic block (resting) and inactivated state block.

System Setup
  • Cell Line: HEK293 or CHO cells stably expressing human SCN2A (Nav1.2).

  • Rig: Automated Patch-Clamp (e.g., Nanion SyncroPatch, Sophion QPatch) or Manual Rig (Axon MultiClamp 700B).

  • Temperature: Room Temperature (22-24°C).

Solutions
  • Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Intracellular (Pipette): 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.3). CsF is used to block Potassium currents.

Voltage Protocols
Protocol A: Resting State Affinity (Tonic Block)

Objective: Measure inhibition when channels are primarily in the resting state.

  • Holding Potential: Maintain cell at -120 mV (ensures 100% channels are resting).

  • Test Pulse: Depolarize to -10 mV for 20 ms to elicit peak current.

  • Frequency: 0.1 Hz (low frequency prevents accumulation of inactivation).

  • Drug Application: Perfusion of JZP-4 (0.1 - 300 µM).

  • Calculation: Plot Peak Current vs. Log[Concentration].

Protocol B: Inactivated State Affinity (Voltage-Dependent Block)

Objective: Measure inhibition when a significant fraction of channels are inactivated.

  • Holding Potential: Maintain cell at -60 mV (approx. 50% inactivation for Nav1.2).

  • Pre-Pulse: A 50-100 ms hyperpolarizing step to -120 mV (to recover available channels) immediately before the test pulse.

  • Test Pulse: Depolarize to -10 mV for 20 ms.

  • Drug Application: Perfusion of JZP-4 (0.1 - 100 µM).

  • Calculation: The shift in the steady-state inactivation curve (

    
    ) is the primary metric.
    
Screening Workflow Diagram

Screening_Workflow cluster_protocols Parallel Voltage Protocols Start Cell Preparation (HEK-hNav1.2) Seal Giga-Ohm Seal Formation (Whole Cell Mode) Start->Seal Baseline Baseline Current Recording (Vehicle Control) Seal->Baseline ProtA Protocol A: Resting Vh = -90 to -120 mV Baseline->ProtA ProtB Protocol B: Inactivated Vh = -60 mV Baseline->ProtB Drug JZP-4 Perfusion (Cumulative Dosing) ProtA->Drug ProtB->Drug Analysis Data Analysis Calculate IC50 & Shift in V1/2 Drug->Analysis

Caption: Workflow for determining state-dependent IC50 values. Parallel protocols ensure differentiation between resting and inactivated state affinity.

References

  • Foreman, M. M., et al. (2008). In vivo pharmacological effects of JZP-4, a novel anticonvulsant, in models for anticonvulsant, antimania and antidepressant activity.[2][3] Pharmacology Biochemistry and Behavior, 89(4), 523-534. Link

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron, 26(1), 13-25. Link

  • Jazz Pharmaceuticals. (2008). Evidence of Activity for JZP-4 in Photosensitive Epilepsy Patients. American Epilepsy Society Annual Meeting. Link

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs.[1][4] Nature Reviews Neuroscience, 5, 553–564. Link

Sources

Exploratory

Technical Monograph: Elpetrigine (JZP-4) in Bipolar Disorder Research

Executive Summary Elpetrigine (Code: JZP-4, GW273293) is a broad-spectrum ion channel modulator originally developed as a next-generation successor to Lamotrigine . Chemically distinct as a pyrazine derivative (unlike th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Elpetrigine (Code: JZP-4, GW273293) is a broad-spectrum ion channel modulator originally developed as a next-generation successor to Lamotrigine . Chemically distinct as a pyrazine derivative (unlike the triazine-based Lamotrigine), Elpetrigine was engineered to optimize the blockade of voltage-gated sodium channels (Nav) and calcium channels (Cav).

This guide analyzes the therapeutic rationale of Elpetrigine for Bipolar Disorder (BD), focusing on its potential to mitigate glutamatergic excitotoxicity—a core pathological feature of bipolar depression and mania. While its clinical development has faced strategic hurdles, Elpetrigine remains a critical reference point for researchers investigating state-dependent ion channel blockade as a mechanism for mood stabilization.

Chemical & Pharmacological Profile

Structural Optimization

Elpetrigine represents a structural evolution in the phenyltriazine class of anticonvulsants, though it utilizes a pyrazine ring.

  • Chemical Name: 3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine.

  • Key Modification: The inclusion of a third chlorine atom and the pyrazine core were intended to enhance lipophilicity and blood-brain barrier (BBB) penetration compared to Lamotrigine [1].

Mechanism of Action: The "Stabilization" Hypothesis

Elpetrigine functions as a state-dependent blocker of voltage-gated ion channels. It preferentially binds to the inactivated state of the channel, stabilizing it and preventing the repetitive neuronal firing associated with mania and seizure activity.

  • Target 1: Voltage-Gated Sodium Channels (Nav1.2, Nav1.3): Inhibition prevents the rapid influx of

    
     required for action potential propagation.
    
  • Target 2: Voltage-Gated Calcium Channels (Cav): Elpetrigine blocks N-type and P/Q-type calcium channels, directly reducing calcium-dependent glutamate release at the presynaptic terminal.

Diagram 1: Mechanistic Pathway of Elpetrigine

Elpetrigine_Mechanism Elpetrigine Elpetrigine (JZP-4) Nav_Channel Nav1.2 / Nav1.6 (Inactivated State) Elpetrigine->Nav_Channel High Affinity Binding Cav_Channel Cav (N/P/Q-Type) Calcium Channels Elpetrigine->Cav_Channel Blockade Glutamate Presynaptic Glutamate Release Nav_Channel->Glutamate Inhibits Na+ Influx Cav_Channel->Glutamate Inhibits Ca2+ Influx Depolarization Sustained Depolarization Depolarization->Nav_Channel Promotes Inactivated State Excitotoxicity Excitotoxicity (Mania/Depression) Glutamate->Excitotoxicity Excessive Signaling Stabilization Mood Stabilization (Neuroprotection) Excitotoxicity->Stabilization Prevention

Caption: Elpetrigine exerts a dual-lock mechanism on neuronal excitability by stabilizing Nav channels in the inactivated state and blocking Cav-mediated glutamate release.

Therapeutic Potential in Bipolar Disorder[1][2][3][4]

The Glutamate Hypothesis

Bipolar Disorder is increasingly understood as a disorder of synaptic plasticity and cellular resilience. Excess glutamate transmission leads to dendritic atrophy in the hippocampus and prefrontal cortex.

  • Lamotrigine's Success: Lamotrigine is the "gold standard" for preventing bipolar depression, largely due to its ability to inhibit glutamate release [2].

  • Elpetrigine's Advantage: Preclinical data suggested Elpetrigine possesses a broader inhibitory profile against Cav channels, potentially offering superior anxiolytic properties—a critical need given the high comorbidity of anxiety in BD [3].

Comparative Pharmacokinetics

A major challenge in drug development is balancing potency with bioavailability.

ParameterLamotrigine (Standard)Elpetrigine (Investigational)Clinical Implication
Core Structure PhenyltriazinePhenylpyrazinePyrazine may alter metabolic stability.
Primary Target Nav Channels (State-dependent)Nav + Broad Cav BlockadePotentially broader efficacy in mixed states.
Half-Life (

)
~25–30 hours~12–15 hours (Est.)Elpetrigine requires more frequent dosing or XR formulation.
Metabolism Glucuronidation (UGT)Oxidative + GlucuronidationElpetrigine may have different drug-drug interaction risks.
Anxiolytic Effect ModerateHigh (Preclinical)Elpetrigine showed superior results in Elevated Plus Maze [3].

Experimental Protocols for Research

For researchers investigating Elpetrigine or similar Nav1.2 blockers, the following protocols ensure rigorous data validation.

In Vitro: Patch-Clamp Electrophysiology

Objective: Determine the state-dependent affinity (


) for the inactivated state of Nav1.2 channels.
  • Cell Line: HEK-293 cells stably expressing human Nav1.2 (SCN2A).

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES.

    • Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (CsF blocks K+ currents).

  • Protocol (Voltage Step):

    • Hold membrane potential (

      
      ) at -120 mV (Resting state).
      
    • Apply a conditioning pre-pulse to varying potentials (-120 mV to -40 mV) for 500ms to induce inactivation.

    • Test pulse to 0 mV to measure available current (

      
      ).
      
  • Analysis:

    • Plot normalized current (

      
      ) vs. pre-pulse voltage.
      
    • Shift in the steady-state inactivation curve (

      
      ) to more negative potentials indicates binding to the inactivated state.
      
    • Validation: A >10 mV leftward shift at therapeutic concentrations (1-10 µM) confirms efficacy.

In Vivo: 6-Hz Psychomotor Seizure Model

Objective: Assess efficacy in a model resistant to many standard antiepileptics, often used as a screen for therapy-resistant bipolar disorder.

  • Subjects: Male CF-1 mice (18–25g).

  • Administration: Administer Elpetrigine (IP or PO) suspended in 0.5% methylcellulose.

  • Induction:

    • Apply corneal stimulation: 6 Hz, 0.2 ms rectangular pulse, 3 seconds duration.

    • Current intensity: 32 mA or 44 mA (high stringency).

  • Scoring:

    • Seizure: Stunned posture, forelimb clonus, straub tail.

    • Protection: Absence of behaviors within 10-20 seconds post-stimulus.

  • Endpoint: Calculate

    
     (Effective Dose for 50% protection) using Probit analysis.
    
Diagram 2: Research Workflow for Nav Blockers

Workflow Synthesis Compound Synthesis (Pyrazine Derivative) InVitro In Vitro Screening (Patch Clamp: Nav1.2/1.6) Synthesis->InVitro InVivo_1 In Vivo: MES Test (Tonic-Clonic Screen) InVitro->InVivo_1 Ki < 10µM InVivo_2 In Vivo: 6-Hz Model (Psychomotor/Bipolar Screen) InVivo_1->InVivo_2 Efficacy Confirmed Tox Tox Profiling (Rotarod Ataxia Test) InVivo_2->Tox Clinical Clinical Candidate Selection (Therapeutic Index Calculation) Tox->Clinical TD50/ED50 > 10

Caption: Development pipeline for Elpetrigine-class compounds, prioritizing the 6-Hz model for mood stabilizer screening.

Challenges & Future Directions

The "Rash" Risk (Stevens-Johnson Syndrome)

Like Lamotrigine, Elpetrigine carries a risk of idiosyncratic cutaneous reactions. The presence of the aromatic ring system (common to phenytoin, carbamazepine, and lamotrigine) is often implicated in immune-mediated hypersensitivity.

  • Research Focus: Future analogs aim to remove the "structural alert" (aromatic amine) while retaining Nav binding.

Bioavailability vs. Potency

While Elpetrigine demonstrated high potency (


 values often lower than Lamotrigine's ~15-30 µM), its pharmacokinetic profile (shorter half-life) presented dosing challenges.
  • Lesson for Developers: "Super-Lamotrigines" must match the forgiving PK profile of the parent drug (once-daily dosing) to ensure compliance in bipolar maintenance.

References

  • Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research, 92(2-3), 89-124. Link

  • Ketter, T. A., & Calabrese, J. R. (2002). Stabilization of mood from below: Implications for the treatment of bipolar depression.
  • Foreman, M. M., Hanania, T., & Eller, M. (2009). Anxiolytic effects of lamotrigine and JZP-4 in the elevated plus maze and in the four plate conflict test. European Journal of Pharmacology, 602(2-3), 316-320. Link

  • Tomillero, A., & Moral, M. A. (2009). Gateways to clinical trials. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 107-146. Link

  • GSK/Jazz Pharmaceuticals. (2006). Phase II Study of JZP-4 in Patients with Bipolar Disorder. ClinicalTrials.gov Identifier: NCT00347204. Link

Foundational

Elpetrigine (GLPG2737): A Technical History and Analysis of Phase II Outcomes in Autosomal Dominant Polycystic Kidney Disease

An In-depth Guide for Researchers and Drug Development Professionals Abstract Elpetrigine (formerly GLPG2737) is a small molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), initially dev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Elpetrigine (formerly GLPG2737) is a small molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), initially developed as a corrector for the F508del mutation in cystic fibrosis. Its mechanism of action, involving the modulation of chloride and fluid transport, prompted its investigation as a potential therapeutic for Autosomal Dominant Polycystic Kidney Disease (ADPKD), a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys. This technical guide provides a comprehensive history of elpetrigine's development, from its discovery and preclinical evaluation to the design and ultimate outcomes of the Phase II MANGROVE trial in patients with ADPKD. The early termination of this trial due to a lack of efficacy provides critical insights for the future development of CFTR-targeting therapies for polycystic kidney disease.

Introduction: The Scientific Rationale for Targeting CFTR in ADPKD

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder, affecting approximately 12.5 million people worldwide and is a leading cause of kidney failure.[1][2] The hallmark of ADPKD is the relentless growth of fluid-filled cysts in the kidneys, which leads to a massive enlargement of the organs, progressive loss of renal function, and often, end-stage renal disease.

The pathophysiology of cyst formation is complex, but a key driver is the abnormal proliferation of renal tubular epithelial cells and the transepithelial secretion of fluid into the cysts. The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a chloride and bicarbonate channel, is a critical component of this fluid secretion pathway. It is hypothesized that inhibiting the CFTR channel could reduce cyst fluid accumulation, thereby slowing cyst growth and the progression of ADPKD.[1] This hypothesis formed the scientific foundation for investigating elpetrigine, a known CFTR modulator, as a potential treatment for this debilitating disease.

The Genesis of Elpetrigine: From Cystic Fibrosis to a New Therapeutic Hypothesis

Elpetrigine was not initially conceived as a treatment for ADPKD. Its journey began in the field of cystic fibrosis (CF), a life-threatening genetic disease caused by mutations in the CFTR gene.

Discovery and Preclinical Development for Cystic Fibrosis

Elpetrigine was developed by Galapagos NV as a novel "C2 corrector" for the F508del mutation, the most common cause of CF.[3] In individuals with this mutation, the CFTR protein is misfolded and fails to traffic to the cell surface, leading to a loss of its ion channel function. Corrector molecules aim to rescue this misfolded protein and facilitate its transport to the cell membrane.

The discovery of elpetrigine involved the optimization of a pyrazolol[3,4-b]pyridine-6-carboxylic acid series of compounds. Through medicinal chemistry efforts, the carboxylic acid group was replaced with acylsulfonamides and acylsulfonylureas, which improved the molecule's absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties.[4] This optimization led to the identification of the structurally novel co-corrector, GLPG2737 (elpetrigine).[4]

Preclinical studies demonstrated that elpetrigine, in combination with other CFTR modulators (a potentiator and a C1 corrector), could significantly increase the activity of the F508del CFTR protein.[4] This promising preclinical data supported its advancement into clinical trials for cystic fibrosis.

The Pivotal Shift to ADPKD: A New Application for a CFTR Inhibitor

While developed as a CFTR corrector, further research revealed that elpetrigine also inhibits the channel function of wild-type CFTR.[5] This inhibitory activity is what made it an attractive candidate for ADPKD. The rationale was that by blocking CFTR-mediated chloride and fluid secretion into the cysts, elpetrigine could slow their growth.

Preclinical models of ADPKD provided strong support for this hypothesis. In vitro studies using mouse kidney inner medullary collecting duct (mIMCD-3) epithelial cells showed that elpetrigine inhibited chloride flux and cyst growth.[5] Furthermore, in a 3D assay with cells from human ADPKD kidney donors, elpetrigine, both alone and in combination with the approved ADPKD therapy tolvaptan, prevented forskolin-induced cyst growth.[5] In vivo studies in mouse models of ADPKD also demonstrated that elpetrigine could reduce cyst volume and kidney weight.[5]

cluster_0 Elpetrigine Development Pathway Discovery Discovery Preclinical_CF Preclinical (CF) Discovery->Preclinical_CF CFTR Corrector Phase1_CF Phase I (CF) Preclinical_CF->Phase1_CF Repurposing_Hypothesis Repurposing Hypothesis (ADPKD) Phase1_CF->Repurposing_Hypothesis CFTR Inhibition Noted Preclinical_ADPKD Preclinical (ADPKD) Repurposing_Hypothesis->Preclinical_ADPKD Phase2_ADPKD Phase II (ADPKD) Preclinical_ADPKD->Phase2_ADPKD

Figure 1: A simplified diagram illustrating the development pathway of elpetrigine from its origins in cystic fibrosis research to its investigation in ADPKD.

Clinical Development Program: From Healthy Volunteers to Patients with ADPKD

The clinical development of elpetrigine followed a standard trajectory, beginning with safety and tolerability studies in healthy volunteers before moving into patient populations.

Phase I: Assessing Safety and Pharmacokinetics in Healthy Volunteers

In November 2016, Galapagos initiated a Phase I clinical trial of elpetrigine in healthy volunteers.[3] The primary objectives of this first-in-human study were to evaluate the safety, tolerability, and pharmacokinetics of the compound.

Experimental Protocol: Phase I Trial Design

  • Study Design: Randomized, double-blind, placebo-controlled, single-center study.[3]

  • Participants: At least 64 healthy volunteers.[3]

  • Dosing:

    • Part 1: Single ascending doses of elpetrigine.[3]

    • Part 2: Multiple ascending doses of elpetrigine administered daily for 14 days.[3]

  • Primary Endpoints: Safety and tolerability, assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

  • Secondary Endpoint: Pharmacokinetics of single and multiple doses of elpetrigine.

The results of this Phase I study indicated that elpetrigine was well-tolerated by healthy volunteers, supporting its further development.[1]

Phase II MANGROVE Trial: Putting the Hypothesis to the Test in ADPKD

Based on the promising preclinical data in ADPKD models and the favorable safety profile in Phase I, Galapagos initiated the MANGROVE Phase II trial in December 2020.[5] This study was designed to provide proof-of-concept for the efficacy and safety of elpetrigine in patients with rapidly progressing ADPKD.

Experimental Protocol: MANGROVE Phase II Trial Design

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial (NCT04578548).[1]

  • Participants: 66 patients with rapidly progressing Autosomal Dominant Polycystic Kidney Disease.[1]

  • Intervention:

    • Treatment Group: Once-daily oral dose of elpetrigine.

    • Control Group: Placebo.

    • Randomization: 2:1 ratio (treatment to placebo).[1]

  • Treatment Duration: 52 weeks, followed by a 52-week open-label extension period.[1]

  • Primary Objectives:

    • To assess the effect of elpetrigine on the growth of total kidney volume (TKV) over 52 weeks compared to placebo.[1][2]

    • To evaluate the overall safety and tolerability of elpetrigine.[1][2]

  • Secondary Objectives: To assess the effects on renal function, pharmacokinetics, and pharmacodynamics.[1][2]

Patient recruitment for the MANGROVE trial was completed in November 2021, with topline results anticipated in the first half of 2023.[1]

cluster_1 MANGROVE Phase II Trial Workflow Patient_Screening Patient Screening (Rapidly Progressing ADPKD) Randomization Randomization (2:1) Patient_Screening->Randomization Treatment_Arm Elpetrigine (once daily) Randomization->Treatment_Arm Placebo_Arm Placebo (once daily) Randomization->Placebo_Arm 52_Week_Treatment 52-Week Double-Blind Treatment Treatment_Arm->52_Week_Treatment Placebo_Arm->52_Week_Treatment Primary_Endpoint_Analysis Primary Endpoint Analysis (TKV Growth, Safety) 52_Week_Treatment->Primary_Endpoint_Analysis Open_Label_Extension 52-Week Open-Label Extension Primary_Endpoint_Analysis->Open_Label_Extension

Figure 2: A flowchart outlining the experimental workflow of the MANGROVE Phase II clinical trial.

Phase II Trial Outcomes: A Setback for CFTR Inhibition in ADPKD

Despite the strong preclinical rationale, the MANGROVE Phase II trial was terminated early due to a lack of efficacy.[5][6] This outcome was a significant setback for the development of elpetrigine for ADPKD and raised important questions about the viability of CFTR inhibition as a therapeutic strategy for this disease.

Table 1: Summary of MANGROVE Phase II Trial Outcomes

EndpointOutcome
Primary Efficacy Endpoint
Change in Total Kidney Volume (TKV)The study was terminated due to a lack of efficacy, indicating that elpetrigine did not demonstrate a significant effect on slowing TKV growth compared to placebo at the dose tested.[5]
Primary Safety Endpoint
Safety and TolerabilityWhile specific data is limited, previous clinical trials had shown elpetrigine to be well-tolerated.[1] The termination was based on a lack of efficacy, not safety concerns.
Overall Trial Status Terminated Early Due to Lack of Efficacy [5][6]

Discussion and Future Perspectives

The early termination of the MANGROVE trial underscores the challenges of translating promising preclinical findings into clinical efficacy. Several factors could have contributed to this outcome:

  • Insufficient Target Engagement: The dose of elpetrigine used in the trial may not have been sufficient to achieve the necessary level of CFTR inhibition in the kidneys to impact cyst growth.

  • Complexity of ADPKD Pathophysiology: While CFTR-mediated fluid secretion is a key driver of cyst expansion, other pathways, such as cell proliferation and fibrosis, also play crucial roles. Targeting a single pathway may not be sufficient to alter the course of the disease.

  • Patient Population: The trial enrolled patients with rapidly progressing disease, who may have had more advanced cystogenesis that was less amenable to intervention.

Despite the disappointing outcome of the MANGROVE trial, the scientific rationale for targeting CFTR in ADPKD remains a subject of investigation. Future research in this area may focus on:

  • More Potent or Kidney-Targeted CFTR Inhibitors: Developing molecules with greater potency or a preferential distribution to the kidneys could potentially achieve better target engagement at safe doses.

  • Combination Therapies: Combining a CFTR inhibitor with drugs that target other key pathways in ADPKD, such as the vasopressin V2 receptor (the target of tolvaptan) or proliferative signaling pathways, may offer a synergistic therapeutic effect.

  • Earlier Intervention: Investigating CFTR inhibition in patients at earlier stages of the disease, before significant cystic burden has developed, might be more effective.

Conclusion

The development of elpetrigine for ADPKD represents a scientifically driven effort to repurpose a drug based on its known mechanism of action to address a significant unmet medical need. While the Phase II MANGROVE trial did not meet its primary endpoint and was terminated for lack of efficacy, the journey of elpetrigine provides valuable lessons for the drug development community. The comprehensive preclinical work and the well-designed clinical trial have contributed to our understanding of the role of CFTR in ADPKD and will inform future therapeutic strategies for this challenging disease.

References

  • Galapagos NV. (2020, December 1). Galapagos announces first dosing in MANGROVE Phase 2 trial with GLPG2737 in polycystic kidney disease. [Link]

  • Dumont, V., Meurisse, S., Verdonck, K., Anquetil, F., Salgues, V., Robert, T., ... & Christophe, T. (2025). GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease. American Journal of Nephrology, 1-10. [Link]

  • Galapagos NV. (2016, November 28). Galapagos initiates Phase 1 study with cystic fibrosis drug GLPG2737. [Link]

  • Pizzonero, M., Akkari, R., Bock, X., Gosmini, R., De Lemos, E., Duthion, B., ... & Conrath, K. (2024). Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector. Journal of Medicinal Chemistry. [Link]

  • ClinicalTrials.gov. (2024, August 22). A Study to Evaluate the Effects of GLPG2737 in Participants With Autosomal Dominant Polycystic Kidney Disease (ADPKD). (Identifier NCT04578548). [Link]

  • Galapagos NV. (2021, November 22). Galapagos completes patient recruitment for MANGROVE Phase 2 trial with GLPG2737 in polycystic kidney disease. [Link]

  • SEC.gov. (2021, November 22). EdgarFiling - Galapagos NV. [Link]

Sources

Exploratory

Elpetrigine: Comprehensive Profiling of Calcium Channel Blocking Properties

Topic: Elpetrigine Calcium Channel Blocking Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Elpetrigine (Code: JZP-4, GW273293) is a t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elpetrigine Calcium Channel Blocking Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Elpetrigine (Code: JZP-4, GW273293) is a third-generation phenylpyrazine anticonvulsant and mood stabilizer. Structurally derived as a pyrazine analogue of lamotrigine, Elpetrigine distinguishes itself through a broadened pharmacological profile. While it retains the voltage-gated sodium channel (VGSC) inhibition characteristic of its class, Elpetrigine exhibits enhanced and potent blockade of voltage-gated calcium channels (VGCCs) . This dual-mechanism—targeting both rapid neuronal firing (Na⁺) and neurotransmitter release (Ca²⁺)—positions it as a critical investigational agent for refractory epilepsy, bipolar disorder, and anxiety spectrum disorders.

This guide provides a technical deep-dive into the calcium channel blocking properties of Elpetrigine, detailing its subtype specificity, mechanistic consequences, and experimental validation protocols.

Molecular Profile & Structural Basis

Chemical Identity
  • IUPAC Name: 3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine[1]

  • CAS Number: 212778-82-0

  • Core Scaffold: Phenylpyrazine (distinct from the phenyltriazine scaffold of lamotrigine).

  • Substitution: Trichlorophenyl moiety (vs. dichlorophenyl in lamotrigine).[1][2][3][4]

Structural-Activity Relationship (SAR)

The substitution of the triazine ring with a pyrazine ring, combined with the additional chlorine atom at the 5-position of the phenyl ring, significantly alters the lipophilicity and binding affinity of the molecule. These modifications are hypothesized to increase the molecule's penetration into the lipid bilayer, facilitating access to the transmembrane binding sites of High-Voltage Activated (HVA) calcium channels, specifically the pore-forming


 subunits.

Pharmacodynamics: Calcium Channel Blockade[1][5][6]

Elpetrigine functions as a state-dependent blocker, preferentially binding to channels in the open or inactivated states, thereby stabilizing them and preventing reactivation. Its calcium channel inhibition is broad-spectrum, affecting multiple HVA subtypes.

Subtype Specificity

Unlike selective blockers (e.g., nifedipine for L-type or ethosuximide for T-type), Elpetrigine exhibits a "pan-channel" inhibitory effect on HVA channels, which is crucial for its efficacy in dampening synaptic transmission.

Channel SubtypeGene FamilyPrimary LocationElpetrigine EffectFunctional Consequence
L-Type

Dendrites, SomaPotent Blockade Reduces postsynaptic excitability and gene transcription activation.
N-Type

Presynaptic TerminalsBlockade Inhibits fast neurotransmitter release (Glutamate, Norepinephrine).
P/Q-Type

Presynaptic TerminalsBlockade Inhibits fast neurotransmitter release; critical for seizure propagation.
Mechanism of Action: Presynaptic Inhibition

The therapeutic "ceiling" of pure sodium channel blockers is often limited by their inability to stop synaptic vesicle fusion once depolarization reaches the terminal. Elpetrigine circumvents this by directly inhibiting the


 influx required for the SNARE complex fusion machinery.
  • Depolarization: Action potential arrives at the presynaptic terminal.

  • Channel Opening: VGCCs (

    
    ) undergo conformational change to the open state.
    
  • Elpetrigine Binding: Elpetrigine binds to the

    
     subunit (likely intracellular or transmembrane access), stabilizing the inactivated state.
    
  • Calcium Block:

    
     influx is attenuated.
    
  • Neurotransmitter Suppression: Reduced intracellular

    
     prevents synaptotagmin activation, inhibiting the release of Glutamate and Aspartate.
    
Comparative Potency (Elpetrigine vs. Lamotrigine)

While Lamotrigine inhibits N- and P/Q-type channels, its primary efficacy is driven by


 blockade. Elpetrigine demonstrates a higher potency  for calcium channels, which correlates with its broader efficacy in anxiety models (elevated plus maze) where calcium signaling in the amygdala is a key driver.

Visualization of Mechanism

The following diagram illustrates the dual-action mechanism of Elpetrigine at the presynaptic terminal, highlighting the interruption of the glutamate release cascade.

Elpetrigine_MOA AP Action Potential (Depolarization) Nav Voltage-Gated Na+ Channels AP->Nav Activates Cav High-Voltage Activated Ca2+ Channels (N-type, P/Q-type) AP->Cav Depolarizes Terminal Nav->AP Propagates Ca_Influx Ca2+ Influx Cav->Ca_Influx Opens Pore Fusion Vesicle Fusion (SNARE Complex) Ca_Influx->Fusion Triggers Vesicle Synaptic Vesicle (Glutamate) Vesicle->Fusion Docking Release Glutamate Release (Excitotoxicity) Fusion->Release Exocytosis Elpetrigine ELPETRIGINE (JZP-4) Elpetrigine->Nav Blocks (State-Dependent) Elpetrigine->Cav Potent Blockade (Primary Ca2+ Mechanism)

Figure 1: Dual-mechanism blockade of Elpetrigine preventing presynaptic glutamate release.

Experimental Validation Protocols

To rigorously validate the calcium channel blocking properties of Elpetrigine, the following experimental workflows are recommended. These protocols ensure isolation of


 currents from 

and

interference.
Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the


 of Elpetrigine on isolated 

currents.

System Setup:

  • Cell Line: HEK293 cells stably expressing

    
     (
    
    
    
    ) or primary rat cortical neurons.
  • Extracellular Solution (Bath): Choline-Cl based (to eliminate

    
     currents) containing TTX (1 
    
    
    
    ) and TEA-Cl (to block
    
    
    ).
  • Intracellular Solution (Pipette): CsCl-based (to block outward

    
     currents).
    

Protocol Steps:

  • Giga-seal Formation: Establish >1

    
     seal and break-in to whole-cell configuration.
    
  • Voltage Protocol: Hold membrane potential (

    
    ) at -80 mV. Apply depolarizing steps to +10 mV (100 ms duration) at 0.1 Hz.
    
  • Baseline Recording: Record stable baseline

    
     current (
    
    
    
    ) for 5 minutes.
  • Drug Application: Perfusion of Elpetrigine (0.1, 1, 10, 30, 100

    
    ). Allow 5 minutes for equilibration at each concentration.
    
  • Washout: Perfuse drug-free buffer to verify reversibility.

  • Analysis: Plot normalized current amplitude (

    
    ) vs. log[Concentration] to fit the Hill equation.
    
Calcium Flux Assay (High-Throughput)

Objective: Rapid screening of Elpetrigine potency against agonist-induced calcium spikes.

Workflow:

  • Loading: Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Incubation: Pre-incubate cells with Elpetrigine for 20 minutes.

  • Stimulation: Inject high

    
     buffer (depolarization) or specific agonists.
    
  • Measurement: Monitor fluorescence intensity (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader) system.
    

Visualization of Experimental Workflow

PatchClamp_Protocol Prep Cell Preparation (HEK293-Cav2.2 or Neurons) Solutions Solution Exchange Bath: TTX/TEA (Block Na+/K+) Pipette: Cs+ (Block K+) Prep->Solutions Seal Giga-Ohm Seal & Whole-Cell Break-in Solutions->Seal Protocol Voltage Step -80mV to +10mV (Activates HVA Channels) Seal->Protocol Recording Record I_Ca (Peak Current Amplitude) Protocol->Recording Baseline Protocol->Recording Drug Effect Perfusion Elpetrigine Perfusion (0.1 - 100 µM) Perfusion->Protocol Repeat Recording->Perfusion Analysis Data Analysis Hill Plot & IC50 Calculation Recording->Analysis

Figure 2: Whole-cell patch-clamp workflow for isolating calcium currents.

Therapeutic Implications

The calcium channel blocking property of Elpetrigine is not merely an auxiliary effect but a core driver of its expanded therapeutic index compared to second-generation antiepileptics.

  • Refractory Epilepsy: The blockade of P/Q-type channels (

    
    ) is particularly effective in preventing the propagation of seizure discharges in the thalamocortical networks, where pure 
    
    
    
    blockers may fail.
  • Bipolar & Mood Disorders: Dysregulation of intracellular calcium signaling is a hallmark of bipolar pathophysiology. Elpetrigine's ability to dampen

    
     influx aligns with the mechanism of established mood stabilizers (e.g., Lithium, Valproate), offering potential efficacy in the depressive phase of bipolar disorder where lamotrigine is indicated.
    
  • Anxiety: The N-type (

    
    ) blockade reduces norepinephrine release in the locus coeruleus and amygdala, providing anxiolytic effects observed in preclinical "four-plate" and "elevated plus maze" tests.
    

References

  • National Center for Advancing Translational Sciences (NCATS). Elpetrigine (JZP-4) - Inxight Drugs. [Link]

  • Foreman, M., Hanania, T. Preclinical Psychopharmacological Properties of JZP-4, a Novel and Potent Mood Stabilizer.[1] PsychoGenics Inc.[1] & Jazz Pharmaceuticals.[1][5] [Link]

  • Tarnawa, I., et al. Blockers of Voltage-Gated Sodium Channels for the Treatment of Central Nervous System Diseases. Recent Patents on CNS Drug Discovery, 2007.[6] [Link]

  • Stefani, A., et al. Lamotrigine inhibits Ca2+ currents in cortical neurons: functional implications. European Journal of Pharmacology, 1996. (Foundational comparison for phenyltriazine/pyrazine mechanisms). [Link]

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Foundational

An In-Depth Technical Guide to Investigational Phenyltriazine Derivatives for Epilepsy

A Senior Application Scientist's Synthesis of Preclinical and Developmental Insights for Researchers and Drug Development Professionals Foreword: The Evolving Landscape of Antiepileptic Drug Discovery Epilepsy, a neurolo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Preclinical and Developmental Insights for Researchers and Drug Development Professionals

Foreword: The Evolving Landscape of Antiepileptic Drug Discovery

Epilepsy, a neurological disorder characterized by recurrent seizures, continues to present a significant therapeutic challenge. While numerous antiepileptic drugs (AEDs) are available, a substantial portion of patients remain refractory to treatment, and many experience dose-limiting side effects. This underscores the urgent need for novel therapeutic agents with improved efficacy and tolerability profiles. The phenyltriazine class of compounds, exemplified by the widely-used drug lamotrigine, represents a cornerstone in the modern management of epilepsy. This guide provides a deep dive into the core principles of phenyltriazine derivatives as anticonvulsants, with a focus on the investigational landscape, preclinical evaluation methodologies, and future directions in the development of this important class of molecules.

I. The Phenyltriazine Core: A Privileged Scaffold for Anticonvulsant Activity

The 1,2,4-triazine ring system, particularly when substituted with a phenyl group, constitutes a "privileged scaffold" in medicinal chemistry for targeting the central nervous system. The foundational compound of this class, lamotrigine, has demonstrated broad-spectrum efficacy against various seizure types.[1] Its success has spurred further investigation into the structure-activity relationships (SAR) of this chemical series, with the aim of discovering next-generation compounds with superior properties.

Structure-Activity Relationship (SAR) Insights

The basic pharmacophore for phenyltriazine-based anticonvulsants, and indeed for many sodium channel-blocking AEDs, consists of an aromatic/hydrophobic region, a hydrogen-bonding domain, and an electron-donor group. In lamotrigine, the dichlorophenyl moiety serves as the hydrophobic anchor, while the amino groups on the triazine ring provide hydrogen bonding capabilities.

Key SAR observations for triazine and related heterocyclic derivatives include:

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence anticonvulsant activity. For instance, the presence of electron-withdrawing groups, such as chlorine atoms, can enhance potency.

  • Triazine Ring Modifications: Alterations to the triazine core and its substituents can modulate both efficacy and pharmacokinetic properties.

  • Bioisosteric Replacement: The exploration of related heterocyclic systems, such as triazolopyrimidines, has yielded compounds with potent anticonvulsant effects, suggesting that the core scaffold can be modified while retaining the essential pharmacophoric features.[2]

II. Mechanism of Action: Targeting Neuronal Hyperexcitability

The primary mechanism of action for lamotrigine and, by extension, investigational phenyltriazine derivatives, is the blockade of voltage-gated sodium channels (VGSCs).[3][4] These channels are crucial for the initiation and propagation of action potentials in neurons.[5] During a seizure, neurons exhibit high-frequency, repetitive firing, a state that phenyltriazines preferentially target.

Signaling Pathway of Phenyltriazine-Mediated Neuronal Inhibition

Phenyltriazine derivatives exert their anticonvulsant effects by stabilizing the inactive state of voltage-gated sodium channels. This state-dependent blockade reduces the number of available channels that can open in response to depolarization, thereby dampening the sustained high-frequency firing characteristic of seizure activity. This, in turn, inhibits the release of excitatory neurotransmitters, most notably glutamate.[6] Some derivatives may also exhibit activity at voltage-gated calcium channels, further contributing to the reduction of neurotransmitter release.

Caption: Phenyltriazine derivatives stabilize the inactive state of voltage-gated sodium channels, reducing neuronal excitability.

III. Investigational Phenyltriazine and Related Triazine Derivatives

While lamotrigine remains the archetypal phenyltriazine anticonvulsant, research into novel derivatives continues. The focus of these investigations is to improve upon the efficacy, safety, and pharmacokinetic profile of the parent compound. Although specific investigational phenyltriazines from pharmaceutical pipelines are often not disclosed in detail in the public domain until later stages of development, academic research provides valuable insights into promising new chemical entities.

Recent studies have explored various modifications of the 1,2,4-triazine scaffold. For instance, the synthesis of novel 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives has yielded compounds with significant anticonvulsant activity in preclinical models.[3] One particularly promising compound from this series, designated as 4r , demonstrated excellent anticonvulsant effects without signs of neurotoxicity or hepatotoxicity in initial screens.[3]

Another area of exploration involves the development of 7-phenyl-[2][3]triazol-5(4H)-one derivatives. Several compounds from this class, notably 3u, 4f, and 4k , have shown significant anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) model, with favorable neurotoxicity profiles.[2] These findings suggest that bioisosteric replacement of the triazine core can lead to potent anticonvulsant agents.

Quantitative Preclinical Data for Investigational Triazine Derivatives
CompoundAnimal ModelAnticonvulsant Activity (ED50, mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)Reference
4f sc-PTZ (mouse)17.1>267>15.6[2]
4k sc-PTZ (mouse)18.3>267>14.6[2]
3u sc-PTZ (mouse)23.7>267>11.3[2]

IV. Experimental Protocols for Preclinical Evaluation

The preclinical assessment of investigational phenyltriazine derivatives relies on a battery of well-established in vivo and in vitro assays. These protocols are designed to evaluate anticonvulsant efficacy, neurotoxicity, and mechanism of action.

In Vivo Efficacy Models

The MES test is a widely used preclinical model for generalized tonic-clonic seizures and is particularly sensitive to compounds that block voltage-gated sodium channels.

Protocol:

  • Animal Preparation: Adult male mice or rats are used. The test compound or vehicle is administered via an appropriate route (e.g., intraperitoneally) at a predetermined time before the test.

  • Stimulation: A corneal or ear-clip electrode is used to deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay. Protection is defined as the absence of this tonic extension.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.

Protocol:

  • Animal Preparation: As in the MES test, animals are pre-treated with the test compound or vehicle.

  • Chemoconvulsant Administration: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for mice) is administered subcutaneously.

  • Observation: Animals are observed for a set period (typically 30 minutes) for the occurrence of clonic seizures (convulsions lasting for at least 5 seconds).

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Neurotoxicity Assessment

This test is used to assess motor coordination and identify potential neurological deficits caused by the test compound.

Protocol:

  • Training: Animals are trained to remain on a rotating rod (e.g., at a constant speed of 6 rpm) for a set period (e.g., 1 minute).

  • Testing: At the time of expected peak effect of the test compound, the animal is placed on the rotarod.

  • Observation: The time the animal remains on the rod is recorded. An animal is considered to have failed the test if it falls off the rod within the observation period.

  • Data Analysis: The dose that causes motor impairment in 50% of the animals (TD50) is calculated.

Experimental Workflow for Preclinical Evaluation

Preclinical Evaluation Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Mechanistic Studies Synthesis Synthesis of Phenyltriazine Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MES Maximal Electroshock (MES) Test Characterization->MES Efficacy Screening scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test Characterization->scPTZ Efficacy Screening Rotarod Rotarod Test (Neurotoxicity) Characterization->Rotarod Toxicity Screening PatchClamp Patch-Clamp Electrophysiology (Ion Channel Activity) MES->PatchClamp Investigate Mechanism scPTZ->PatchClamp Docking Molecular Docking Studies (Binding Site Analysis) PatchClamp->Docking Refine Binding Hypothesis

Caption: A typical preclinical workflow for the evaluation of investigational anticonvulsant compounds.

V. Future Directions and Conclusion

The development of novel phenyltriazine derivatives and related heterocyclic compounds for the treatment of epilepsy remains a promising area of research. Future efforts will likely focus on:

  • Subtype-Selective Sodium Channel Blockers: Designing compounds that selectively target specific isoforms of voltage-gated sodium channels that are more critically involved in seizure generation could lead to improved efficacy and a better side-effect profile.[4]

  • Multi-Target Ligands: Compounds that modulate multiple targets involved in epileptogenesis, such as both sodium and calcium channels, or that combine ion channel modulation with effects on neurotransmitter systems like GABA, may offer synergistic anticonvulsant effects.

  • Improved Pharmacokinetic Properties: Optimizing drug-like properties to enhance brain penetration, reduce metabolic liabilities, and prolong half-life will be crucial for developing clinically successful drugs.

References

  • Amir, M., & Ali, I. (2012).
  • Anonymous. (2025). Design, synthesis and structure-activity relationship of novel 1,2,4-triazolopyrimidin-5-one derivatives targeting GABAA1 and Nav1.2 with antiepileptic activity. European Journal of Medicinal Chemistry, 286, 117316.
  • Anonymous. (2016). 4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents. Archiv der Pharmazie, 349(4), 267-280.
  • Leach, M. J., Marden, C. M., & Miller, A. A. (1986). Pharmacological studies on lamotrigine, a novel potential antiepileptic drug: II. Neurochemical studies on the mechanism of action. Epilepsia, 27(5), 490-497.
  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology, 78(4), 631-638.
  • McLean, M. J. (2025).
  • Meraj, K., Mahto, M. K., Christina, N. B., Desai, N., Shahbazi, S., & Bhaskar, M. (2012). Molecular modeling, docking and ADMET studies towards development of novel Disopyramide analogs for potential inhibition of human voltage gated sodium channel proteins.
  • Pellock, J. M. (1994). The clinical efficacy of lamotrigine as an antiepileptic drug. Journal of child neurology, 9 Suppl, 68-74.
  • Plech, T., Wujec, M., Siwek, A., Kosik, K., & Malm, M. (2012). Synthesis and anticonvulsant activity of some new 6-(substituted-phenyl)thiazolo[3,2-b][2][3]triazole derivatives in mice. European journal of medicinal chemistry, 53, 319-325.

  • Poupaert, J. H., Vandervorst, D., Giard, P., Sindic, C. J., & Dumont, P. (1984). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of medicinal chemistry, 27(1), 76-78.
  • Sahu, B., Kumar, R. R., & Kumar, B. (2020). Anti-epileptic agents: Recent developments and structure- activity relationship studies. Pharmaspire, 12(4), 155-166.
  • Semantic Scholar. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Retrieved from [Link]

  • Turski, L., & Schoepp, D. D. (2023). Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy.
  • Wujec, M., & Pitucha, M. (2022). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). International Journal of Molecular Sciences, 23(9), 4607.
  • Wikipedia. (2024, February 19). Voltage-gated sodium channel. Retrieved from [Link]

  • Zhang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Liu, Y., ... & Li, J. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 898863.

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Exploratory

An In-Depth Technical Guide to Elpetrigine (CAS Number: 212778-82-0): A Novel Ion Channel Modulator

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Elpetrigine (CAS: 212778-82-0), also known as GW 273293 and JZP-4, is a novel small m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Elpetrigine (CAS: 212778-82-0), also known as GW 273293 and JZP-4, is a novel small molecule that has garnered significant interest for its potent activity as a dual voltage-gated sodium and calcium channel blocker. Structurally distinct from related compounds, Elpetrigine presents a promising profile for the treatment of a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core properties of Elpetrigine, including its chemical structure, mechanism of action, pharmacological profile, and available preclinical and clinical data. Detailed experimental protocols for assessing its ion channel blocking activity are also presented to facilitate further research and development.

Introduction: The Rationale for a Novel Ion Channel Modulator

The modulation of voltage-gated ion channels remains a cornerstone of therapy for numerous central nervous system (CNS) disorders, including epilepsy and bipolar disorder. While existing treatments have demonstrated efficacy, there remains a significant unmet need for novel agents with improved therapeutic indices, broader efficacy, and better tolerability profiles. Elpetrigine has emerged as a promising candidate in this arena, demonstrating a unique pharmacological profile that suggests potential advantages over existing therapies.

Elpetrigine is a potent, use-dependent, and voltage-dependent inhibitor of both sodium and calcium channels, a dual mechanism that is believed to contribute to its broad spectrum of activity.[1] Its chemical structure, 3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine, distinguishes it from the widely used anticonvulsant lamotrigine through the presence of a trichlorophenyl moiety and a pyrazine core, in contrast to lamotrigine's dichlorophenyl and triazine rings, respectively.[2] These structural modifications are hypothesized to be responsible for its enhanced potency and differentiated pharmacological effects.

This guide will delve into the technical details of Elpetrigine, providing researchers and drug development professionals with a thorough understanding of its properties and potential applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of a drug candidate is fundamental to its development. The key properties of Elpetrigine are summarized in the table below.

PropertyValueReference
CAS Number 212778-82-0
Alternate Names GW 273293, JZP-4
Chemical Formula C₁₀H₇Cl₃N₄
Molecular Weight 289.54 g/mol
IUPAC Name 3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine
Appearance Solid powder
Purity >98% (typical for research-grade material)
Solubility Soluble in organic solvents such as DMSO and ethanol.
Storage Store at -20°C for long-term stability.

Mechanism of Action: A Dual Blockade of Key Ion Channels

Elpetrigine exerts its pharmacological effects primarily through the blockade of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs). This dual-action mechanism is believed to be central to its anticonvulsant, mood-stabilizing, and potential anxiolytic and antidepressant properties.

Voltage-Gated Sodium Channel (VGSC) Blockade

Elpetrigine is a potent blocker of VGSCs, with a noted affinity for the inactivated state of the channel.[3] This state-dependent binding is a key feature of many successful anticonvulsant drugs. By preferentially binding to and stabilizing the inactivated state of VGSCs, Elpetrigine reduces the number of channels available to open in response to depolarization. This, in turn, dampens the high-frequency, repetitive firing of neurons that is characteristic of seizure activity. Preclinical evidence suggests that Elpetrigine's potency at sodium channels may be greater than that of lamotrigine.[4] Research indicates a significant correlation between the affinity for the inactivated state of the human recombinant Na(V)1.2 channel and the in vivo anticonvulsant efficacy of structurally diverse compounds, a finding that underscores the therapeutic relevance of this target for Elpetrigine.[3]

Voltage-Gated Calcium Channel (VGCC) Blockade

In addition to its effects on sodium channels, Elpetrigine also demonstrates significant activity as a blocker of VGCCs.[1] The influx of calcium through these channels is a critical step in neurotransmitter release. By inhibiting VGCCs, Elpetrigine can reduce the release of excitatory neurotransmitters, such as glutamate, further contributing to its anticonvulsant and mood-stabilizing effects. The specific subtypes of VGCCs that Elpetrigine targets are an area of ongoing investigation, and a more detailed understanding of its subtype selectivity will be crucial in fully elucidating its pharmacological profile.

Elpetrigine_Mechanism_of_Action Elpetrigine's dual blockade of VGSCs and VGCCs. Elpetrigine Elpetrigine (JZP-4) VGSC Voltage-Gated Sodium Channel (VGSC) Elpetrigine->VGSC Blocks (Inactivated State) VGCC Voltage-Gated Calcium Channel (VGCC) Elpetrigine->VGCC Blocks Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Triggers Fusion Release Glutamate Release Vesicle->Release Receptor Glutamate Receptors Excitation Reduced Neuronal Excitability

Caption: Elpetrigine's dual mechanism of action on presynaptic ion channels.

Preclinical Pharmacology: Evidence of Enhanced Potency

A comprehensive preclinical evaluation of Elpetrigine (as JZP-4) has demonstrated its potential as a broad-spectrum CNS therapeutic. These studies have consistently shown Elpetrigine to possess greater potency and, in some models, greater efficacy than the established drug, lamotrigine.

Anticonvulsant Activity

In established rodent models of epilepsy, Elpetrigine has shown robust anticonvulsant effects.

  • Maximal Electroshock (MES) Model: In both mouse and rat MES models, a standard for identifying anticonvulsant activity against generalized tonic-clonic seizures, JZP-4 was found to be slightly more potent than lamotrigine.[4]

  • Pentylenetetrazole (PTZ) Induced Seizure Model: In a model that is predictive of efficacy against absence seizures, JZP-4 was approximately twice as potent as lamotrigine in prolonging the time to the onset of clonic seizures in mice.[4]

  • 6-Hz Model of Drug-Resistant Epilepsy: Notably, in the mouse 6-Hz model, which is designed to identify compounds effective against treatment-refractory partial seizures, JZP-4 exhibited potent anticonvulsant activity across all current intensities tested. In contrast, lamotrigine was only effective at the lowest current intensity, suggesting that Elpetrigine may have a superior profile for treating drug-resistant epilepsy.[4]

Mood-Stabilizing, Antidepressant, and Anxiolytic Potential

Beyond its anticonvulsant properties, preclinical studies have also explored Elpetrigine's potential in mood disorders.

  • Antimania Activity: In the mouse amphetamine-chlordiazepoxide hyperactivity model, a preclinical screen for antimanic effects, JZP-4 produced significant, dose-related effects. Lamotrigine, at the doses tested, did not show significant activity in this model.[4]

  • Antidepressant Activity: In the rat forced swim test, a widely used model for screening antidepressant potential, JZP-4 significantly reduced immobility time and increased climbing behavior. While lamotrigine showed a similar trend, the effects did not reach statistical significance.[4] The antidepressant-like effects of JZP-4 were not associated with motor stimulation, as it produced a dose-related decrease in locomotor activity, indicating a true antidepressant-like profile rather than a stimulant effect.[4]

  • Anxiolytic Activity: In the elevated plus-maze test in mice, a standard model for assessing anxiety-like behavior, JZP-4 treatment resulted in the mice spending more time in the open arms of the maze compared to the vehicle-treated group, an effect indicative of anxiolytic activity.[2]

The enhanced potency and broader efficacy of Elpetrigine in these preclinical models are thought to be a consequence of its more potent blockade of sodium channels and its additional inhibitory action on calcium channels compared to lamotrigine.[4]

Clinical Development: Early Evidence of Efficacy in Humans

The clinical development of Elpetrigine (as JZP-4) has provided initial evidence of its antiepileptic activity in humans. An exploratory, single-blind, placebo-controlled, within-subject ascending dose study was conducted in patients with photosensitive epilepsy.[1]

Study Design:

  • Participants: Four patients with photosensitive epilepsy.

  • Interventions: Single oral doses of JZP-4 (ranging from 25 mg to 200 mg), placebo, 1000 mg valproic acid (VPA), and 1000 mg levetiracetam (LEV).

  • Primary Outcome: Change in photoparoxysmal EEG responses (PPR) to intermittent photic stimulation (IPS).

Key Findings:

  • Single doses of JZP-4 from 50 mg to 200 mg effectively reduced the paroxysmal responses to IPS compared to placebo.[1]

  • The antiepileptic effect of JZP-4 was comparable to that of 1000 mg VPA.

  • The optimal antiepileptic effect, with complete suppression of photosensitivity, was observed approximately 5 hours after dosing.[1]

  • The most commonly reported adverse events were somnolence and dizziness.[1]

This initial clinical study provided the first direct evidence of Elpetrigine's antiepileptic properties in patients, supporting the translation of its preclinical profile to a clinical setting. Further and more extensive clinical trials are necessary to fully establish its efficacy and safety profile for various types of epilepsy and other potential indications.

Synthesis of Elpetrigine

The synthesis of 3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine is a multi-step process that requires careful control of reaction conditions. While specific proprietary synthesis methods may exist, a general synthetic approach can be conceptualized based on established pyrazine chemistry. A plausible, though not definitively published, synthetic route is outlined below. The synthesis of related pyrazine compounds often involves the condensation of a dicarbonyl compound with a diamine.

Disclaimer: This is a theoretical synthesis pathway and has not been experimentally validated from the available search results. Researchers should consult peer-reviewed synthetic chemistry literature for detailed and validated protocols.

Experimental Protocols for In Vitro aAsessment

For researchers aiming to further characterize the ion channel blocking properties of Elpetrigine, the following are generalized protocols for in vitro assays.

Protocol: In Vitro Assessment of Voltage-Gated Sodium Channel (VGSC) Blockade using Patch-Clamp Electrophysiology

Objective: To determine the potency and state-dependence of Elpetrigine's blockade of a specific VGSC subtype (e.g., NaV1.2) expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the human NaV1.2 channel.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Cell culture reagents.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

  • Elpetrigine stock solution in DMSO.

Procedure:

  • Cell Preparation: Culture HEK293-NaV1.2 cells to 70-80% confluency. On the day of recording, detach cells and plate them onto glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -100 mV.

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • To assess state-dependence, use different voltage protocols to favor the resting, open, or inactivated states of the channel. For example, to assess block of the inactivated state, use a pre-pulse to a depolarizing potential before the test pulse.

  • Drug Application:

    • Record baseline sodium currents in the external solution.

    • Perfuse the cell with the external solution containing various concentrations of Elpetrigine.

    • Allow sufficient time for the drug effect to reach steady-state at each concentration.

  • Data Analysis:

    • Measure the peak sodium current amplitude in the absence and presence of Elpetrigine.

    • Construct concentration-response curves and fit the data to the Hill equation to determine the IC₅₀ value.

    • Analyze the effects of Elpetrigine on channel gating properties (e.g., activation, inactivation).

Protocol: In Vitro Assessment of Voltage-Gated Calcium Channel (VGCC) Blockade using a Fluorescence-Based Assay

Objective: To determine the inhibitory effect of Elpetrigine on VGCC activity in a high-throughput format.

Materials:

  • A cell line endogenously or heterologously expressing the VGCC subtype of interest (e.g., SH-SY5Y cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer.

  • High-potassium solution to depolarize the cells (e.g., HBSS with elevated KCl concentration).

  • Elpetrigine stock solution in DMSO.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells with HBSS to remove excess dye.

    • Add HBSS containing various concentrations of Elpetrigine to the wells.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the high-potassium solution into the wells to depolarize the cells and open the VGCCs.

    • Immediately begin kinetic measurement of the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes) in response to depolarization.

    • Normalize the data to the response in the absence of the compound (vehicle control).

    • Construct concentration-response curves and calculate the IC₅₀ value for Elpetrigine's inhibition of calcium influx.

Future Directions and Conclusion

Elpetrigine represents a promising next-generation ion channel modulator with a compelling preclinical profile that suggests potential advantages over existing therapies for epilepsy and mood disorders. Its dual mechanism of action on both sodium and calcium channels, coupled with its enhanced potency in models of drug-resistant epilepsy and mood disorders, warrants further investigation.

Future research should focus on:

  • Elucidating Subtype Selectivity: A detailed characterization of Elpetrigine's activity at the various subtypes of both sodium and calcium channels will be critical for a more nuanced understanding of its mechanism of action and for predicting its clinical efficacy and side-effect profile.

  • Comprehensive Clinical Evaluation: Larger, well-controlled clinical trials are needed to establish the efficacy and safety of Elpetrigine in a broader range of epilepsy syndromes, as well as in bipolar disorder and other potential indications.

  • Pharmacokinetic and Pharmacodynamic Modeling: Detailed pharmacokinetic and pharmacodynamic studies in humans will be essential for optimizing dosing regimens and understanding the exposure-response relationship.

References

  • Patsnap Synapse.
  • EVIDENCE-OF-ACTIVITY-FOR-JZP-4--A-NOVEL-SODIUM-AND-CALCIUM-CHANNEL-INHIBITOR-IN-PHOTOSENSITIVE-EPILEPSY-PATIENTS--AN-EXPLORATORY-STUDY. American Epilepsy Society Annual Meeting, 2008.
  • Foreman, M. and Hanania, T. Preclinical Psychopharmacological Properties of JZP-4, a Novel and Potent Mood Stabilizer.
  • Foreman, M. M., et al. In vivo pharmacological effects of JZP-4, a novel anticonvulsant, in models for anticonvulsant, antimania and antidepressant activity. Pharmacology Biochemistry and Behavior, 2008, 89(4), 523-534.

Sources

Protocols & Analytical Methods

Method

Protocols for the Synthesis of Lamotrigine from 2,3-Dichlorobenzoyl Cyanide

Abstract This comprehensive guide provides detailed application notes and protocols for the synthesis of Lamotrigine, a prominent anti-epileptic and mood-stabilizing agent, commencing from the key intermediate, 2,3-dichl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of Lamotrigine, a prominent anti-epileptic and mood-stabilizing agent, commencing from the key intermediate, 2,3-dichlorobenzoyl cyanide. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the synthetic pathway, the rationale behind experimental choices, and robust, validated protocols. Emphasis is placed on scientific integrity, reproducibility, and safety. The synthesis of Lamotrigine from 2,3-dichlorobenzoyl cyanide is a well-established route, and this guide consolidates information from key patents and research articles to provide a practical and informative resource.

Introduction: Lamotrigine and its Synthesis

Lamotrigine, with the IUPAC name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a widely prescribed medication for the treatment of epilepsy and bipolar disorder.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels, which in turn modulates the release of excitatory neurotransmitters.[2][3] The synthesis of Lamotrigine has been approached through various synthetic pathways, with a significant number of methods utilizing 2,3-dichlorobenzoyl cyanide as a crucial starting material.[1][4] This intermediate provides the necessary dichlorophenyl moiety and a reactive cyanide group for the construction of the triazine ring.

The overall synthetic strategy involves two primary transformations:

  • Formation of an Intermediate: Condensation of 2,3-dichlorobenzoyl cyanide with an aminoguanidine salt.

  • Cyclization: Subsequent ring closure of the intermediate to form the 1,2,4-triazine core of Lamotrigine.

This guide will delve into the specifics of these steps, providing both theoretical understanding and practical, step-by-step protocols.

Synthesis of the Key Intermediate: 2,3-Dichlorobenzoyl Cyanide

The successful synthesis of Lamotrigine is highly dependent on the quality and availability of the key intermediate, 2,3-dichlorobenzoyl cyanide. This compound is typically prepared from 2,3-dichlorobenzoyl chloride through a cyanation reaction.

Mechanistic Considerations for Cyanation

The conversion of an acyl chloride to an acyl cyanide is a nucleophilic acyl substitution reaction. A cyanide source, such as a metal cyanide, is required to displace the chloride ion. The choice of cyanide salt and catalyst system is critical for achieving high yield and purity. Copper(I) cyanide (CuCN) is a frequently used reagent for this transformation.[5][6][7] The reaction can be facilitated by the use of a phase-transfer catalyst to improve the solubility and reactivity of the cyanide salt in an organic solvent.[5][6][7]

Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide

This protocol is based on established methods for the cyanation of 2,3-dichlorobenzoyl chloride.[5][6][7][8]

Materials:

  • 2,3-Dichlorobenzoyl chloride

  • Copper(I) cyanide (CuCN)

  • Cetyltrimethylammonium bromide (CTAB) or Tetrabutylammonium bromide (TBABr) (Phase-Transfer Catalyst)

  • Toluene or another suitable inert solvent

  • Petroleum ether for crystallization

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,3-dichlorobenzoyl chloride and toluene.

  • Add copper(I) cyanide and the phase-transfer catalyst (e.g., CTAB).

  • Heat the reaction mixture to a temperature of 160-165°C and maintain stirring for several hours (e.g., 7 hours).[9] The reaction progress should be monitored by a suitable analytical technique such as HPLC or TLC.

  • After the reaction is complete, cool the mixture to approximately 85°C and add toluene to dissolve the product.[9]

  • Stir the mixture at a lower temperature (e.g., 60°C) for about an hour, then cool to around 15°C to precipitate the inorganic salts.[9]

  • Filter the mixture to remove the inorganic salts.

  • The filtrate, containing the 2,3-dichlorobenzoyl cyanide, is then concentrated under reduced pressure to remove the toluene.[9]

  • The crude product can be purified by crystallization from a solvent such as petroleum ether to yield 2,3-dichlorobenzoyl cyanide as a solid.[9]

Expected Yield: Isolated yields of around 77% have been reported for large-scale synthesis using a similar phase-transfer catalysis method.[5][6][7]

Synthesis of Lamotrigine from 2,3-Dichlorobenzoyl Cyanide

The core of the Lamotrigine synthesis involves the reaction of 2,3-dichlorobenzoyl cyanide with an aminoguanidine salt, followed by cyclization.

Reaction Pathway and Mechanism

The synthesis proceeds through a condensation reaction to form a Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.[10] This intermediate is then cyclized to form the final 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine).[10] The reaction is typically carried out in the presence of a strong mineral acid.[10]

Synthesis_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization 2_3_Dichlorobenzoyl_Cyanide 2,3-Dichlorobenzoyl Cyanide Schiff_Base Schiff Base Intermediate (2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile) 2_3_Dichlorobenzoyl_Cyanide->Schiff_Base + Aminoguanidine Salt (e.g., Bicarbonate) Aminoguanidine_Salt Aminoguanidine Salt Lamotrigine Lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) Schiff_Base->Lamotrigine Cyclization

Caption: Synthetic pathway of Lamotrigine from 2,3-dichlorobenzoyl cyanide.

Experimental Protocol: Synthesis of Lamotrigine

This protocol is a generalized procedure based on methods described in various patents.[8][10][11]

Materials:

  • 2,3-Dichlorobenzoyl cyanide

  • Aminoguanidine bicarbonate (or another suitable aminoguanidine salt)

  • Sulfuric acid (or another mineral acid like nitric acid)

  • Water

  • A suitable solvent for cyclization (e.g., with or without water)

  • Standard laboratory glassware and safety equipment

Procedure:

Part A: Formation of the Schiff Base Intermediate

  • Prepare a solution of aminoguanidine bicarbonate in an aqueous mineral acid (e.g., sulfuric acid). The concentration of the acid can range from 35% to 80% v/v.[10]

  • Add the 2,3-dichlorobenzoyl cyanide to the acidic solution of the aminoguanidine salt. The addition can be done at a temperature between 20°C and 70°C.[10]

  • The condensation reaction is typically carried out at a temperature in the range of 40°C to 80°C, with a preferred range of 50°C to 70°C.[10]

  • The reaction mixture is stirred until the formation of the Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile, is complete. Reaction progress can be monitored by HPLC.

Part B: Cyclization to Lamotrigine

  • The Schiff base intermediate is then subjected to cyclization. This can be achieved in a suitable solvent, with or without the presence of water.[10]

  • The cyclization conditions, including temperature and reaction time, will depend on the specific protocol being followed. Some procedures may involve the use of a base to facilitate the ring closure.[8]

  • Upon completion of the cyclization, the crude Lamotrigine will precipitate from the reaction mixture.

Part C: Purification

  • The crude Lamotrigine is collected by filtration.

  • Further purification is typically achieved by recrystallization from a suitable solvent to obtain Lamotrigine of pharmaceutically acceptable purity.

Analytical Characterization

The identity and purity of the synthesized Lamotrigine should be confirmed using standard analytical techniques.

Analytical Technique Expected Results
Melting Point Approximately 216-218°C[8]
¹H NMR Characteristic peaks corresponding to the aromatic and amine protons of the Lamotrigine structure.
¹³C NMR Resonances corresponding to the carbon atoms of the dichlorophenyl and triazine rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of Lamotrigine (256.09 g/mol ).[1]
HPLC A single major peak indicating high purity, with retention time matching a Lamotrigine standard.

Safety Considerations

  • 2,3-Dichlorobenzoyl Chloride and Cyanide: These starting materials are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Cyanide Salts: Highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit readily available.

  • Acids: Strong mineral acids are corrosive. Handle with care and add them to water slowly to avoid splashing.

  • Solvents: Organic solvents are flammable. Avoid open flames and use in a well-ventilated area.

Conclusion

The synthesis of Lamotrigine from 2,3-dichlorobenzoyl cyanide is a robust and well-documented process. By carefully controlling the reaction conditions for both the cyanation of 2,3-dichlorobenzoyl chloride and the subsequent condensation and cyclization steps, high-purity Lamotrigine can be efficiently produced. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of pharmaceutical synthesis.

References

  • Leitch, D. C., John, M. P., Slavin, P. A., & Searle, A. D. (2017). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Organic Process Research & Development, 21(11), 1815–1821. [Link]

  • Saralaya, S. S., & Hiriyalu, S. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Mansa STM Publishers. [Link]

  • US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024). ResearchGate. [Link]

  • An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. ResearchGate. [Link]

  • An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. ACS Publications. [Link]

  • Ламотрижин, Lamotrigine an antiepileptic. New Drug Approvals. [Link]

  • (PDF) A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. ResearchGate. [Link]

  • Repositioning CEP-1347, a chemical agent originally developed for the treatment of Parkinson's disease, as an anti-cancer stem cell drug. PubMed. [Link]

  • Chemical structure of CEP-1347. ResearchGate. [Link]

  • Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. ClinPGx. [Link]

  • PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. PMC. [Link]

  • Possible bioactivation pathways of lamotrigine. PubMed. [Link]

  • (PDF) An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. ResearchGate. [Link]

  • Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. ClinPGx. [Link]

Sources

Application

Application Notes &amp; Protocols for In Vivo Evaluation of Elpetrigine's Anticonvulsant Activity in Rodent Models

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Elpetrigine, a novel compound with putative anticonvulsant propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Elpetrigine, a novel compound with putative anticonvulsant properties. The protocols detailed herein are established, validated in vivo assays designed to characterize the efficacy and neurotoxicity profile of Elpetrigine in rodent models. By moving beyond a simple recitation of steps, this guide explains the scientific rationale behind the selection of specific models—from acute, generalized seizures to chronic, therapy-resistant focal seizures—and the critical parameters within each protocol. Our objective is to provide a robust framework for generating reliable, interpretable data on Elpetrigine's potential as a therapeutic agent for epilepsy.

Introduction: The Quest for Novel Anticonvulsants

Epilepsy is a complex neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients continue to experience seizures, and many suffer from dose-limiting side effects.[2] This therapeutic gap drives the search for novel anticonvulsants like Elpetrigine with improved efficacy and tolerability.

The initial preclinical assessment of a new chemical entity (NCE) relies on a battery of in vivo rodent models that have been clinically validated and have historically contributed to the discovery of major AEDs.[3] These models are designed to mimic different human seizure types, allowing for a broad characterization of a compound's anticonvulsant profile. The primary goals of this initial screening are to:

  • Establish efficacy in well-characterized seizure models.

  • Determine the potency (e.g., the median effective dose, ED₅₀).

  • Assess the therapeutic window by comparing efficacy to potential neurotoxicity (e.g., the median toxic dose, TD₅₀).

Pillar 1: Foundational Assays for Primary Anticonvulsant Screening

The initial evaluation of Elpetrigine should employ two cornerstone assays: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. These models are highly predictive of efficacy against generalized tonic-clonic and myoclonic/absence seizures, respectively, and serve as the primary filter in anticonvulsant drug discovery.[3][4]

Protocol 1.1: Maximal Electroshock (MES) Seizure Test

Scientific Rationale: The MES test is a model of generalized tonic-clonic seizures.[5] It identifies compounds that prevent the spread of seizure activity through neural circuits.[6] Efficacy in this model is highly correlated with clinical effectiveness against generalized tonic-clonic seizures in humans.[3] The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates the drug's ability to block seizure propagation.[5]

Materials:

  • Rodents (e.g., male CF-1 mice or Sprague-Dawley rats).[5]

  • Elpetrigine and a suitable vehicle (e.g., 0.5% methylcellulose).[7]

  • An electroconvulsometer.

  • Corneal electrodes.

  • Topical anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline).[5][8]

Step-by-Step Methodology:

  • Animal Preparation: Acclimatize animals to the facility for at least 5 days.[8] On the day of the experiment, weigh each animal and randomly assign them to treatment groups (vehicle control, positive control like Phenytoin, and at least three dose levels of Elpetrigine).

  • Drug Administration: Administer Elpetrigine or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage). The timing between administration and the MES test should be based on the time to peak effect (TPE) of the compound, which may need to be determined in preliminary pharmacokinetic studies.[5]

  • Anesthesia and Electrode Placement: At the TPE, apply one drop of the topical anesthetic/electrolyte solution to the corneas of the animal.[8] This anesthetizes the eye and ensures good electrical contact.

  • Seizure Induction: Place the corneal electrodes and deliver a suprathreshold electrical stimulus. Standard parameters are a 60 Hz alternating current for 0.2 seconds, with an intensity of 50 mA for mice and 150 mA for rats.[5]

  • Observation and Scoring: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension. An animal is considered protected if it does not exhibit this specific behavior.[8] Other seizure components like facial clonus or tonic forelimb extension may still occur.

  • Data Analysis: The primary data is binary (protected or not protected). Calculate the percentage of animals protected at each dose level. Use this data to determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Protocol 1.2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Scientific Rationale: The scPTZ test is a chemoconvulsant model used to identify compounds that can raise the seizure threshold.[9] PTZ is a GABA-A receptor antagonist, and its administration induces clonic seizures that are considered to model human myoclonic and absence seizures.[4][10] Protection in this assay suggests that Elpetrigine may act by enhancing GABAergic inhibition or blocking T-type calcium channels.

Materials:

  • Rodents (e.g., male CF-1 mice or Sprague-Dawley rats).[9]

  • Elpetrigine and vehicle.

  • Pentylenetetrazol (PTZ) solution, freshly prepared in 0.9% saline.[11]

  • Observation chambers for individual animals.

Step-by-Step Methodology:

  • Animal Preparation and Grouping: As described in Protocol 1.1.

  • Drug Administration: Administer Elpetrigine or vehicle at the appropriate TPE before PTZ injection.

  • Seizure Induction: Administer a convulsant dose of PTZ via subcutaneous injection into a loose fold of skin on the neck. A typical dose for CF-1 mice is 85 mg/kg.[9] This dose should reliably induce clonic seizures in over 95% of vehicle-treated animals.

  • Observation and Scoring: Immediately after PTZ injection, place the animal in an isolated observation chamber and observe for 30 minutes.[9] The primary endpoint is the presence of a clonic seizure, defined as an episode of clonic spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[9] An animal that does not exhibit this endpoint is considered protected.

  • Data Analysis: As in the MES test, calculate the percentage of animals protected at each dose level and determine the ED₅₀ via probit analysis.

Diagram: General Workflow for Primary Anticonvulsant Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Neurotoxicity & Therapeutic Index A Novel Compound (Elpetrigine) B Dose Range Finding & Time-to-Peak-Effect (TPE) Studies A->B C Maximal Electroshock (MES) Test (Model of Generalized Tonic-Clonic Seizures) B->C D Subcutaneous PTZ (scPTZ) Test (Model of Myoclonic/Absence Seizures) B->D F Rotarod Test (Motor Impairment) B->F E Determine ED50 in each model C->E D->E H Calculate Protective Index (PI) PI = TD50 / ED50 E->H G Determine TD50 (Median Toxic Dose) F->G G->H G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Anticonvulsant Targets Na_channel Voltage-Gated Na+ Channels Action Potential Propagation Ca_channel Voltage-Gated Ca++ Channels Neurotransmitter Release Na_channel->Ca_channel Depolarization Vesicle Glutamate Vesicle Ca_channel->Vesicle Influx triggers Glut_receptor Glutamate Receptors (AMPA/NMDA) Excitatory Postsynaptic Potential Vesicle->Glut_receptor Release GABA_receptor GABA-A Receptor Inhibitory Postsynaptic Potential T1 Block Na+ Channels (e.g., Phenytoin, Lamotrigine) T1->Na_channel T2 Enhance GABA (e.g., Benzodiazepines) T2->GABA_receptor T3 Block Glutamate Receptors (e.g., Topiramate) T3->Glut_receptor

Caption: Key targets for anticonvulsant drugs in modulating neuronal excitability.

Pillar 3: Assessment of Neurotoxicity and Therapeutic Index

Efficacy alone is insufficient; a viable AED must have an acceptable safety margin. The rotarod test is the standard for assessing acute neurological deficits, such as motor impairment, which is a common side effect of centrally acting drugs.

Protocol 3.1: The Rotarod Test

Scientific Rationale: This test assesses motor coordination and balance. A drug-induced inability to remain on a rotating rod indicates neurological toxicity at a given dose. By comparing the dose that causes toxicity (TD₅₀) to the dose that provides anticonvulsant protection (ED₅₀), we can calculate a Protective Index (PI = TD₅₀ / ED₅₀), which is a measure of the drug's therapeutic window. [12] Materials:

  • Rodents (mice or rats).

  • A rotarod apparatus.

  • Elpetrigine and vehicle.

Step-by-Step Methodology:

  • Training: Prior to the test day, train the animals to stay on the rotarod at a low, constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes). Animals that fail to learn the task should be excluded.

  • Drug Administration: On the test day, administer Elpetrigine or vehicle to the trained animals.

  • Testing: At the TPE, place each animal on the rotarod, which is set to a constant speed (e.g., 10-20 rpm).

  • Endpoint: Record the latency to fall from the rod or the number of animals that fall within a predefined time (e.g., 1 or 2 minutes). An animal that falls off is considered to be exhibiting neurotoxicity at that dose.

  • Data Analysis: Calculate the percentage of animals exhibiting neurotoxicity at each dose. Use this data to determine the TD₅₀ (the dose causing toxicity in 50% of animals) via probit analysis.

  • Protective Index (PI) Calculation: For each seizure model, calculate the PI by dividing the TD₅₀ from the rotarod test by the ED₅₀ from the seizure test. A higher PI indicates a better safety margin.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison between Elpetrigine and standard AEDs.

Table 1: Summary of Anticonvulsant Profile of Elpetrigine

Assay Species Elpetrigine ED₅₀ (mg/kg) [95% C.I.] Positive Control ED₅₀ (mg/kg) [95% C.I.]
MES Test Mouse Data Phenytoin: Data
scPTZ Test Mouse Data Ethosuximide: Data
6-Hz (32mA) Mouse Data Levetiracetam: Data

| 6-Hz (44mA) | Mouse | Data | Levetiracetam: Data |

Table 2: Neurotoxicity and Protective Index (PI) of Elpetrigine

Assay Species Elpetrigine TD₅₀ (mg/kg) [95% C.I.] Protective Index (PI = TD₅₀ / ED₅₀)
Rotarod Test Mouse Data MES PI: Data
scPTZ PI: Data

| | | | 6-Hz (32mA) PI: Data |

Conclusion

This structured, multi-assay approach provides a comprehensive framework for the initial in vivo characterization of Elpetrigine's anticonvulsant properties. By systematically evaluating its efficacy across models of generalized and focal seizures and quantifying its therapeutic index, researchers can make informed decisions about the potential of Elpetrigine as a next-generation antiepileptic drug.

References

Sources

Method

Application Note: Preparation and Electrophysiological Characterization of Elpetrigine (JZP-4)

This Application Note provides a rigorous technical guide for the preparation, handling, and experimental application of Elpetrigine (GW273293 / JZP-4) in patch-clamp electrophysiology.[1] Abstract & Mechanism of Action...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the preparation, handling, and experimental application of Elpetrigine (GW273293 / JZP-4) in patch-clamp electrophysiology.[1]

Abstract & Mechanism of Action

Elpetrigine is a broad-spectrum ion channel modulator with potent antagonistic activity against voltage-gated sodium channels (NaV1.2, NaV1.[1]3) and calcium channels (L-type, N-type).[1][2] Structurally related to lamotrigine, it functions primarily as a state-dependent blocker , preferentially binding to the inactivated state of the channel.

For electrophysiologists, this mechanism dictates specific experimental requirements:

  • Voltage Protocols: Must be designed to bias channels toward the inactivated state (depolarized holding potentials) to observe maximal efficacy.[1]

  • Solution Chemistry: The compound's lipophilicity (XLogP ~3.[1]27) requires strict adherence to solvent controls (DMSO) and perfusion system material selection to prevent adsorption and concentration errors.[1]

Physicochemical Properties

Before preparing solutions, verify the compound identity and properties to ensure accurate molarity calculations.[1]

PropertyValueNotes
IUPAC Name 3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamineDistinct from Lamotrigine (Triazine vs. Pyrazine core)
CAS Number 212778-82-0
Molecular Weight 289.55 g/mol Use this for Molarity calculations
Formula C₁₀H₇Cl₃N₄
Solubility (DMSO) ≥ 50 mMRecommended Stock Solvent
Solubility (Water) NegligibleDo NOT dissolve directly in aqueous buffers
pKa ~7.13Close to physiological pH; ionization state is sensitive to pH changes
Appearance White to off-white solid

Stock Solution Preparation Protocol

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 100 mM) to minimize the volume of vehicle (DMSO) added to the final recording chamber.

Materials Required
  • Elpetrigine powder (Store at -20°C).[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).[1]

  • Amber glass vials (Borosilicate) with Teflon-lined caps.[1] Avoid polystyrene.

  • Vortex mixer and Sonicator.[1]

Step-by-Step Procedure
  • Equilibration: Allow the Elpetrigine vial to warm to room temperature (20–25°C) before opening to prevent condensation, which can hydrolyze the compound or alter weighing accuracy.

  • Weighing: Weigh approximately 2.9 mg of Elpetrigine.

    • Calculation: To make 1 mL of 10 mM stock:

      
      
      
      
      
      [1]
  • Solubilization: Add 1.0 mL of 100% DMSO to the vial.

    • Note: Do not use water or saline at this stage.[1]

  • Mixing: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath for 1–2 minutes at room temperature.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials. Store at -20°C .

    • Stability:[1][3] Stable for >3 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).[1]

Working Solution Preparation (Perfusion)

Objective: Dilute the Master Stock into Extracellular Solution (ECS) to the target concentration (e.g., 1 µM – 30 µM) while maintaining DMSO < 0.1%.

Extracellular Solution (Standard aCSF/Tyrode's)[1]
  • Composition (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

  • pH: Adjust to 7.4 with NaOH before adding the drug.

  • Osmolarity: 300 ± 5 mOsm.[1]

Dilution Protocol
  • Thaw: Thaw one aliquot of 10 mM Master Stock.

  • Intermediate Dilution (Optional but Recommended):

    • If targeting low concentrations (e.g., 100 nM), create a 100 µM substock by diluting 10 µL of Master Stock into 990 µL DMSO. This improves pipetting accuracy.[1]

  • Final Dilution:

    • To prepare 10 mL of 10 µM Elpetrigine working solution:

    • Add 10 µL of 10 mM Master Stock to 10 mL of ECS.[1]

    • Vehicle Concentration:

      
       DMSO.[1]
      
  • Mixing: Vortex immediately. The solution should remain clear. If precipitation occurs (cloudiness), the concentration exceeds the aqueous solubility limit (unlikely at <100 µM).

  • pH Check: Verify pH is still 7.4. Elpetrigine (pKa ~7.[1]13) may slightly shift pH in unbuffered solutions, though HEPES usually compensates.[1]

Workflow Visualization

Elpetrigine_Prep Powder Elpetrigine Powder (Store -20°C) MasterStock Master Stock (10 mM in DMSO) Powder->MasterStock Dissolve DMSO Anhydrous DMSO DMSO->MasterStock Aliquot Aliquots (50 µL, -20°C) MasterStock->Aliquot Split WorkingSol Working Solution (1-30 µM) DMSO < 0.1% Aliquot->WorkingSol Dilute 1:1000+ ECS Extracellular Buffer (HEPES, pH 7.4) ECS->WorkingSol Rig Perfusion System (Glass/Teflon) WorkingSol->Rig Perfuse

Figure 1: Preparation workflow ensuring solubility and stability.[1][3] Note the critical dilution step to maintain DMSO limits.

Electrophysiology Protocol: State-Dependent Block

Elpetrigine exhibits voltage-dependent inhibition , meaning it binds more tightly to channels in the inactivated state (depolarized potentials) than the resting state.[1] A standard "Pulse" protocol may underestimate its potency.[1]

Protocol A: Determining State-Dependence (Steady-State Inactivation)

Use this protocol to calculate the shift in the half-inactivation voltage (


).[1]
  • Configuration: Whole-cell voltage clamp.

  • Holding Potential (

    
    ):  -100 mV (Resting state).
    
  • Conditioning Pulse: Apply 500 ms prepulses ranging from -120 mV to -10 mV in 10 mV increments.

  • Test Pulse: Step to 0 mV (10-20 ms) to elicit

    
    .
    
  • Analysis: Plot normalized current (

    
    ) vs. Conditioning Voltage.
    
    • Result: Elpetrigine will cause a hyperpolarizing shift in the inactivation curve (left-shift), effectively reducing the fraction of available channels at physiological resting potentials.[1]

Protocol B: Tonic vs. Phasic Block (Use-Dependence)

Use this to mimic high-frequency firing (epileptic activity).[1]

  • Frequency: 10 Hz or 20 Hz train of depolarizing pulses (to 0 mV).

  • Duration: 20 pulses.

  • Measurement: Compare the decrement of the 20th pulse relative to the 1st pulse in Control vs. Drug.

    • Mechanism: Elpetrigine accumulation in the inactivated state during the train leads to cumulative block ("Use-Dependence").[1]

Mechanism Visualization

Mechanism Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Time Inactivated->Resting Repolarization Blocked_I Drug-Bound Inactivated State Inactivated->Blocked_I High Affinity Binding (Elpetrigine) Blocked_I->Inactivated Slow Unbinding

Figure 2: Kinetic model of Elpetrigine action. The drug stabilizes the Inactivated State, preventing recovery to the Resting State (Refractory period extension).

Troubleshooting & Quality Control

IssueProbable CauseSolution
Precipitation in Bath Concentration too high or mixing shock.[1]Add Master Stock to ECS while vortexing.[1] Do not exceed 100 µM in aqueous buffer.[1]
No Effect Observed Holding potential too negative (-100 mV).[1]Elpetrigine requires inactivated channels.[1] Depolarize

to -70 or -60 mV
to reveal block.
Slow Washout Lipophilic accumulation in tubing.[1]Use Teflon (PTFE) or glass tubing.[1] Avoid soft PVC/Tygon.[1] Wash with drug-free solution for >10 mins.[1]
Run-down Intracellular dialysis.[1]Add 2-4 mM ATP and 0.3 mM GTP to the pipette solution.[1] Maintain Series Resistance (

) < 15 MΩ.[1]

References

  • Mechanism & Pharmacology

    • Title: "Elpetrigine (GW273293) is a potent calcium and sodium channel blocker."[1]

    • Source: MedChemExpress / MedKoo Biosciences Product Data.[1]

    • URL:

  • State-Dependent Block Methodology

    • Title: "Epilepsy-Induced High Affinity Blockade of the Cardiac Sodium Current I Na by Lamotrigine" (Analogous Methodology).[1]

    • Source: MDPI (2022).[1]

    • URL:[1]

  • Chemical Properties

    • Title: "Elpetrigine | CAS#212778-82-0 | Physicochemical Data."[1][2][4][5]

    • Source: PubChem / ChemSpider.[1]

    • URL:[1]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of Lamotrigine (Elpetrigine) in Human Plasma

Abstract This application note details the development and validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Lamotrigine (also re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Lamotrigine (also referred to as Elpetrigine) in human plasma. Lamotrigine is a widely prescribed anti-epileptic drug where therapeutic drug monitoring (TDM) is crucial for optimizing dosage and minimizing toxicity.[1][2] The method utilizes a C18 column with UV detection, offering excellent sensitivity and selectivity. We present two robust sample preparation protocols: a straightforward protein precipitation (PPT) method for high-throughput screening and a more rigorous solid-phase extraction (SPE) protocol for cleaner extracts and enhanced sensitivity. The method is validated according to the International Council for Harmonisation (ICH) M10 guidelines for Bioanalytical Method Validation, ensuring its suitability for clinical and pharmacokinetic studies.[3][4][5][6]

Introduction

Lamotrigine, a phenyltriazine derivative, is a second-generation anticonvulsant medication effective in the treatment of epilepsy and as a mood stabilizer in bipolar disorder.[2][7][8] It primarily acts by blocking voltage-sensitive sodium channels, which in turn stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.[2][9] Due to significant inter-individual pharmacokinetic variability, TDM of Lamotrigine is essential to maintain plasma concentrations within the therapeutic range, ensuring efficacy while avoiding adverse effects.[10][11]

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds in complex biological matrices.[1] This guide provides a comprehensive framework for developing and validating an HPLC-UV method for Lamotrigine, designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification in plasma.

Principle of the Method

The method is based on reversed-phase chromatography, where the analyte (Lamotrigine) is separated from endogenous plasma components on a non-polar stationary phase (C18) using a polar mobile phase. Following extraction from the plasma matrix, the sample is injected into the HPLC system. Lamotrigine is separated based on its hydrophobicity and detected by its absorbance of ultraviolet (UV) light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • Lamotrigine reference standard (≥99% purity)

  • Internal Standard (IS), e.g., Chlorpromazine or another suitable compound not co-administered with Lamotrigine.[12]

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Ortho-phosphoric acid

  • Trichloroacetic acid (TCA) (for PPT method, optional)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with anticoagulant, e.g., K₂-EDTA)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, pH meter, vortex mixer, and centrifuge.

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or HLB, 1cc, 10-30 mg) for SPE protocol.[13]

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.5 with ortho-phosphoric acid. The mobile phase consists of a mixture of this phosphate buffer and acetonitrile. A common starting ratio is 65:35 (v/v) buffer:ACN.[12][14] Filter through a 0.45 µm membrane filter and degas before use.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Lamotrigine reference standard and the chosen Internal Standard in 10 mL of methanol to prepare individual stock solutions. Store at 2-8°C.

  • Working Solutions: Prepare intermediate working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

Preparation of Calibration Standards and QC Samples

Prepare calibration standards by spiking appropriate amounts of the Lamotrigine working solution into drug-free human plasma to achieve a concentration range covering the therapeutic window (e.g., 0.1, 0.5, 1, 2.5, 5, 10, and 20 µg/mL).[10][11][12] Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).

Plasma Sample Preparation

The objective of sample preparation is to remove interfering substances, primarily proteins, from the plasma to protect the analytical column and improve signal-to-noise.[15][16]

This method is rapid and cost-effective, suitable for large sample batches. Acetonitrile is a highly efficient precipitating agent.[15][17]

Protocol Steps:

  • Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution and vortex briefly.

  • Add 600 µL of cold acetonitrile (a 3:1 ratio of ACN to plasma).[18]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject a portion (e.g., 20 µL) into the HPLC system.

PPT_Workflow start Start: Plasma Sample (200 µL) step1 Vortex Briefly start->step1 Add Internal Standard process process end_node Inject into HPLC (20 µL) step2 Vortex Vigorously (1 min) step1->step2 Add Acetonitrile (600 µL) step3 Centrifuge (10,000 x g, 10 min) step2->step3 step4 Transfer to Autosampler Vial step3->step4 Collect Supernatant step4->end_node

Caption: Protein Precipitation (PPT) Workflow.

SPE provides a cleaner sample extract by selectively isolating the analyte, which can improve sensitivity and reduce matrix effects.[19][20][21] This method is invaluable for analyzing low-concentration samples.[19][20]

Protocol Steps:

  • Conditioning: Condition an SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not let the cartridge dry out.

  • Sample Loading: Pipette 200 µL of plasma sample into a tube, add 50 µL of Internal Standard, and 500 µL of phosphate buffer (pH ~7). Vortex, then load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Transfer to an autosampler vial and inject into the HPLC system.

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Plasma Sample step1 Pre-treat Sample start->step1 Add IS & Buffer process process end_node Inject into HPLC critical_step critical_step step3 2. Load Sample step1->step3 step2 1. Condition (MeOH then H₂O) step2->step3 step4 3. Wash (5% MeOH) step3->step4 step5 4. Elute (100% MeOH) step4->step5 step6 Evaporate to Dryness step5->step6 Collect Eluate step7 Transfer to Vial step6->step7 Reconstitute in Mobile Phase step7->end_node

Caption: Solid-Phase Extraction (SPE) Workflow.

Chromatographic Conditions & Analysis

The following table summarizes the optimized chromatographic conditions. These should be considered a starting point and may require further optimization.

ParameterRecommended Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20mM KH₂PO₄ (pH 3.5) : Acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 305 nm
Run Time ~10 minutes

Method Validation (per ICH M10 Guidelines)

A full validation must be performed to demonstrate that the analytical method is suitable for its intended purpose.[5][6] The validation should adhere to the principles outlined in the ICH M10 guideline.[3][22]

  • Selectivity: Analyze at least six blank plasma samples from different sources to ensure no endogenous components interfere with the peaks of Lamotrigine or the IS.

  • Linearity and Range: Assess the linearity of the calibration curve over the specified range using a minimum of six non-zero calibrators. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing QC samples (LQC, MQC, HQC) in replicate (n=5) over three separate days. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[4]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20% and ≤20% CV, respectively).[10]

  • Recovery: The extraction efficiency of the method is determined by comparing the peak areas of extracted QC samples to those of unextracted standards.

  • Stability: Evaluate the stability of Lamotrigine in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period (e.g., 24 hours).

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended period.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Data Presentation

Results from the validation experiments should be clearly summarized in tables for easy interpretation.

Table 1: Calibration Curve for Lamotrigine in Plasma

Nominal Conc. (µg/mL) Back-Calculated Conc. (µg/mL) Accuracy (%)
0.1 0.09 -10.0
0.5 0.52 +4.0
1.0 1.05 +5.0
2.5 2.41 -3.6
5.0 4.95 -1.0
10.0 10.2 +2.0
20.0 19.7 -1.5

Linearity: y = mx + c, r² > 0.99

Table 2: Inter-day Accuracy and Precision

QC Level Nominal Conc. (µg/mL) Mean Measured Conc. (µg/mL) ± SD (n=15) Accuracy (%) Precision (%CV)
LQC 0.3 0.31 ± 0.02 +3.3 6.5
MQC 4.0 3.95 ± 0.15 -1.3 3.8

| HQC | 16.0 | 16.2 ± 0.41 | +1.3 | 2.5 |

Conclusion

The HPLC-UV method described herein is demonstrated to be simple, selective, accurate, and precise for the determination of Lamotrigine in human plasma. Both the protein precipitation and solid-phase extraction protocols offer viable options for sample preparation, allowing laboratories to choose based on throughput needs and required sensitivity. The method has been validated following internationally recognized guidelines and is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

References

  • What is Solid Phase Extraction (SPE)? - Organomation. (n.d.). Retrieved February 23, 2026, from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Medicines Agency. Retrieved February 23, 2026, from [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). KCAS Bioanalytical & Pharma Services. Retrieved February 23, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, May 24). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. ICH. Retrieved February 23, 2026, from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved February 23, 2026, from [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (n.d.). World Health Organization (WHO). Retrieved February 23, 2026, from [Link]

  • Soldin, S. J., & Hill, J. G. (1986). Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT. Clinical Biochemistry, 19(2), 100-104. Retrieved February 23, 2026, from [Link]

  • Alhajjaj, Z. (2013, December 29). How to prepare plasma samples for HPLC analysis? ResearchGate. Retrieved February 23, 2026, from [Link]

  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. Retrieved February 23, 2026, from [Link]

  • Drug Analysis of Plasma Samples. (2022, January 24). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Dural, E., Baba, B., & Aksoy, D. (2019). Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeutic drug monitoring study. Journal of the Faculty of Pharmacy of Istanbul University, 50(1), 6-15. Retrieved February 23, 2026, from [Link]

  • Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. (2023, July 4). Encyclopedia MDPI. Retrieved February 23, 2026, from [Link]

  • Janeva, M., et al. (2013). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Pharmaceutical Bulletin, 59(1, 2), 31-40. Retrieved February 23, 2026, from [Link]

  • Dural, E., Baba, B., & Aksoy, D. (2020). Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeutic drug monitoring study. DergiPark. Retrieved February 23, 2026, from [Link]

  • Mohammadi-Arani, M. E. (2024). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemical Reviews, 6(1), 76-93. Retrieved February 23, 2026, from [Link]

  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc. Retrieved February 23, 2026, from [Link]

  • Dural, E., et al. (2018). Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug. Marmara Pharmaceutical Journal, 22(3), 447-455. Retrieved February 23, 2026, from [Link]

  • Best way for the precipitation of protein in plasma HPLC. (2013, January 11). Chromatography Forum. Retrieved February 23, 2026, from [Link]

  • Epitrigine. (n.d.). PharmaCompass.com. Retrieved February 23, 2026, from [Link]

  • Al-Hazmi, H., et al. (2013). Simultaneous determination of phenytoin and lamotrigine in human plasma using hydrophilic interaction liquid chromatography-triple quadrupole mass spectrometry. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1113-1119. Retrieved February 23, 2026, from [Link]

  • Bar-Sela, G., et al. (2024). Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 48(186), 11-19. Retrieved February 23, 2026, from [Link]

  • Nishikawa, M., et al. (2019). Determination of lamotrigine in human plasma using liquid chromatography-tandem mass spectrometry. Pharmacology Research & Perspectives, 7(5), e00516. Retrieved February 23, 2026, from [Link]

  • Hren, M., et al. (2024). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Pharmaceuticals, 17(4), 449. Retrieved February 23, 2026, from [Link]

  • Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. (2024, May 25). Infectious Disease and Therapy. Retrieved February 23, 2026, from [Link]

  • Lamotrigine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Lamotrigine. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • lamotrigine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 23, 2026, from [Link]

  • Chemical structure of lamotrigine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Dosing Regimens for Lamotrigine in Maximal Electroshock Seizure Models

For Researchers, Scientists, and Drug Development Professionals Introduction The maximal electroshock (MES) seizure test is a cornerstone in the preclinical evaluation of potential anticonvulsant therapies.[1][2][3] This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The maximal electroshock (MES) seizure test is a cornerstone in the preclinical evaluation of potential anticonvulsant therapies.[1][2][3] This model is highly predictive of efficacy against generalized tonic-clonic seizures in humans, making it an invaluable tool for screening and characterizing novel chemical entities.[4][5][6] The MES test assesses a compound's ability to prevent the spread of seizures through neural tissue when all neuronal circuits are maximally active.[6] This is achieved by inducing a supramaximal seizure via electrical stimulation, with the abolition of the tonic hindlimb extension phase serving as the primary endpoint for anticonvulsant activity.[1][6][7]

This guide provides a detailed framework for establishing dosing regimens for Lamotrigine, a well-characterized anti-seizure medication, in the rodent MES model. Lamotrigine's established efficacy in this model makes it an excellent reference compound for validating experimental setups and for comparative studies. The principles and protocols outlined herein can be adapted for the investigation of novel compounds with suspected anticonvulsant properties.

Lamotrigine: A Clinically Relevant Anticonvulsant

Lamotrigine is a second-generation anti-seizure drug widely used in the treatment of epilepsy and bipolar disorder.[8][9][] It is considered a first-line treatment for primary generalized tonic-clonic seizures and partial seizures.[8] Its efficacy in the MES model is well-documented, making it a suitable positive control and reference compound in preclinical studies.[]

Mechanism of Action

The primary mechanism of action of Lamotrigine is the blockade of voltage-sensitive sodium channels, which leads to the stabilization of presynaptic neuronal membranes.[8][9][11] This action inhibits the release of excitatory neurotransmitters, most notably glutamate and aspartate, thereby reducing neuronal hyperexcitability.[8][9][] While its primary target is sodium channels, some evidence suggests it may also modulate voltage-gated calcium channels.[9][11]

cluster_Neuron Presynaptic Neuron cluster_Drug Lamotrigine Action Na_Channel Voltage-Gated Sodium Channel Vesicle Glutamate-containing Vesicle Na_Channel->Vesicle Depolarization Ca_Channel Voltage-Gated Calcium Channel Ca_Channel->Vesicle Calcium Influx Glutamate_Release Glutamate Release Vesicle->Glutamate_Release Postsynaptic_Neuron Postsynaptic Neuron Glutamate_Release->Postsynaptic_Neuron Excitatory Signal Lamotrigine Lamotrigine Lamotrigine->Na_Channel Inhibits Lamotrigine->Ca_Channel Inhibits (secondary) start Start: Acclimated Rodents prep Animal Preparation (Weighing) start->prep admin Drug Administration (Vehicle, Lamotrigine Doses, Positive Control) prep->admin wait Wait for Time to Peak Effect (TPE) admin->wait mes Maximal Electroshock Stimulation wait->mes observe Observation of Seizure Response mes->observe endpoint Endpoint: Absence/Presence of Tonic Hindlimb Extension observe->endpoint analysis Data Analysis (ED50 Calculation) endpoint->analysis end End analysis->end

Caption: Experimental workflow of the Maximal Electroshock (MES) test.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes key data for Lamotrigine in rodent MES models based on published literature.

ParameterSpeciesValueRoute of AdministrationSource
ED50 Rat42.1 mg/kgi.p.[12]
ED50 Mouse4.5 mg/kgi.p.[12]
EC50 (Plasma) Rat3.44 mg/Li.p.[13]
Plasma Half-life Rat~28 hoursi.p.[13]
Brain:Plasma Ratio Rat~2:1i.p.[14]
Data Analysis
  • Record Results: For each dose group, record the number of animals protected from tonic hindlimb extension.

  • Calculate Percentage Protection: Convert the raw data into the percentage of animals protected at each dose level.

  • ED50 Calculation: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis or other appropriate statistical software. [7]

Causality and Experimental Considerations

  • Species Selection: Both mice and rats are commonly used. Rats may exhibit greater sensitivity to seizure protection in the MES model. [15]It's important to note that rodents metabolize most drugs much more rapidly than humans, which must be considered when designing dosing regimens for chronic studies. [16]* Route of Administration: Intraperitoneal (i.p.) injection is common for initial screening due to rapid absorption. Oral (p.o.) administration is also used to assess bioavailability and is more clinically relevant.

  • Stimulus Parameters: The stimulus intensity is set to be supramaximal to overcome individual variations in seizure threshold. [17]This ensures that the model tests the ability of a drug to prevent seizure spread, rather than just raising the seizure threshold. [18]* Controls: The inclusion of a vehicle control group is essential to ensure that the vehicle itself has no effect on seizure susceptibility. A positive control (e.g., Phenytoin) validates the experimental setup and provides a benchmark for comparing the potency of the test compound. [1]

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.).
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace.
  • Epilepsy | Preclinical Neuroscience. (n.d.).
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. (n.d.). Benchchem.
  • Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. (n.d.). Benchchem.
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). PubMed.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.).
  • Molecular Targets Versus Models for New Antiepileptic Drug Discovery. (n.d.). PMC.
  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). Unsupported source.
  • Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Tre
  • Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services.
  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. (2025). MDPI.
  • C-11, a New Antiepileptic Drug Candidate: Evaluation of the Physicochemical Properties and Impact on the Protective Action of Selected Antiepileptic Drugs in the Mouse Maximal Electroshock-Induced Seizure Model. (n.d.). MDPI.
  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube.
  • Prototype antiseizure drugs evaluated in the lamotrigine-resistant amygdala kindling model following intraperitoneal administration. (n.d.).
  • The pharmacokinetics of antiepileptic drugs in rats: consequences for maintaining effective drug levels during prolonged drug administration in r
  • Lamotrigine. (n.d.). Wikipedia.
  • Lamotrigine. (2023).
  • Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. (n.d.). ClinPGx.
  • Lamotrigine pharmacokinetic/pharmacodynamic modelling in r
  • What is the mechanism of Lamotrigine? (2024).
  • Neuropharmacokinetic Characterization of Lamotrigine After Its Acute Administration to R
  • Lamotrigine: Definition, Mechanism of Action and Applic

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Application

Application Notes &amp; Protocols for Enhancing the Solubility of Lamotrigine Formulations

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introductory Note: The initial query specified "Elpetrigine." Following a comprehensive search, it was determined that this may be...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introductory Note: The initial query specified "Elpetrigine." Following a comprehensive search, it was determined that this may be a typographical error, and the structurally and therapeutically similar, well-documented compound "Lamotrigine" is the intended subject. Lamotrigine presents a classic and relevant case study for solubility enhancement due to its classification as a Biopharmaceutics Classification System (BCS) Class II drug. The principles and techniques detailed herein are broadly applicable to other poorly water-soluble active pharmaceutical ingredients (APIs).

Executive Summary: The Lamotrigine Solubility Challenge

Lamotrigine, an anti-epileptic and mood-stabilizing agent, is a cornerstone in the management of epilepsy and bipolar disorder.[1][2][3][4] Its therapeutic efficacy, however, is hampered by its poor aqueous solubility. With a water solubility of approximately 0.17 mg/mL at 25°C, Lamotrigine is classified as a BCS Class II drug, characterized by low solubility and high permeability.[5] This low solubility can lead to variable dissolution rates and, consequently, inconsistent bioavailability, which is a critical concern for a drug requiring precise therapeutic monitoring.

This document provides a detailed guide to advanced solubility enhancement techniques for Lamotrigine. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for three key methodologies:

  • Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion (HME): A solvent-free method to convert crystalline Lamotrigine into a more soluble amorphous form.[6][7][8]

  • Nanosuspension Technology: A technique to increase the surface area of the drug by reducing its particle size to the nanometer range.[9][10][11][12][13]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations that utilize lipids to enhance drug solubilization and absorption.[14][15][16][17][18]

Lamotrigine: Physicochemical Properties and the Rationale for Solubility Enhancement

Understanding the physicochemical properties of Lamotrigine is fundamental to selecting and optimizing a solubility enhancement strategy.

PropertyValueImplication for Formulation
Molecular Formula C₉H₇Cl₂N₅Provides the basic chemical identity.[19][20][21]
Molecular Weight 256.09 g/mol A relatively small molecule, suitable for various formulation approaches.[19][20]
Aqueous Solubility 0.17 mg/mL at 25°CPoor solubility is the primary rate-limiting step for dissolution and absorption.[5][20]
pKa 5.7Weakly basic nature; solubility is pH-dependent, with slightly better solubility in acidic media (4.1 mg/mL in 0.1 M HCl).[5][20]
LogP 1.93Indicates good lipophilicity, which is favorable for permeability across biological membranes.[20]
BCS Classification Class IILow solubility, high permeability. The focus of formulation should be on improving dissolution.[5]
Melting Point 177-181 °CThis thermal property is a key consideration for melt-based formulation techniques like HME.[20]

The primary goal of formulating Lamotrigine is to overcome its dissolution rate-limited absorption to ensure consistent and predictable bioavailability.

Technique 1: Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion (HME)

Scientific Rationale

Crystalline materials, like Lamotrigine, have a highly ordered molecular structure that requires significant energy to break down before dissolution can occur. Amorphous solid dispersions (ASDs) circumvent this energy barrier by converting the crystalline drug into a high-energy, disordered amorphous state, molecularly dispersed within a hydrophilic polymer matrix.[7][22][23][24][25] This results in a significant increase in the apparent solubility and dissolution rate.[24]

Hot-Melt Extrusion (HME) is an ideal, solvent-free process for creating ASDs.[6][8][26][27] It involves the use of heat and mechanical shear to mix the API with a thermoplastic polymer, forcing the mixture through a die to form a uniform extrudate.[6][8][26]

Experimental Workflow: HME for Lamotrigine ASD

HME_Workflow cluster_0 Pre-Extrusion cluster_1 Hot-Melt Extrusion cluster_2 Post-Extrusion Processing & Analysis A 1. Polymer & Excipient Screening B 2. Miscibility Assessment (DSC, XRD) A->B Select optimal carrier C 3. Blend Preparation B->C Define drug loading D 4. Extruder Setup & Temperature Profile C->D Prepare homogenous mix E 5. Extrusion Process D->E Optimize process parameters F 6. Milling & Particle Sizing E->F Cool & pelletize extrudate G 7. Characterization (Dissolution, Amorphicity) F->G Obtain desired particle size H 8. Stability Studies G->H Confirm performance & stability

Caption: Workflow for Lamotrigine ASD development using HME.

Detailed Protocol: Lamotrigine ASD Formulation

Objective: To prepare a 20% w/w Lamotrigine amorphous solid dispersion with a suitable polymer (e.g., Soluplus® or Kollidon® VA 64).

Materials & Equipment:

  • Lamotrigine powder (micronized)

  • Polymer (e.g., Soluplus®)

  • Plasticizer (optional, e.g., Poloxamer 188)

  • Twin-screw extruder (e.g., 16-mm)

  • Differential Scanning Calorimeter (DSC)

  • X-Ray Powder Diffractometer (XRPD)

  • Dissolution testing apparatus (USP Apparatus II)

Protocol Steps:

  • Pre-formulation/Miscibility:

    • Perform DSC analysis on physical mixtures of Lamotrigine and the selected polymer at various ratios (e.g., 10:90, 20:80, 30:70) to predict miscibility. A single glass transition temperature (Tg) suggests good miscibility.

  • Blending:

    • Accurately weigh Lamotrigine (200 g) and the polymer (800 g).

    • Geometrically mix the powders in a V-blender for 15 minutes to ensure a homogenous blend.

  • Hot-Melt Extrusion:

    • Set up the twin-screw extruder with co-rotating screws.

    • Establish a temperature profile for the different barrel zones. For a Soluplus®-based formulation, a profile might be: Zone 1 (feed): 60°C, Zones 2-7: 140-160°C, Die: 165°C. This needs to be optimized based on the polymer's properties and the drug's melting point.

    • Set the screw speed (e.g., 100-200 RPM) and the feed rate of the powder blend.

    • Collect the extrudate onto a conveyor belt for cooling.

  • Downstream Processing:

    • Mill the cooled extrudate using a cryogenic or impact mill to obtain a fine powder.

    • Sieve the milled powder to achieve a uniform particle size distribution (e.g., < 250 µm).

  • Characterization:

    • Amorphicity: Confirm the absence of crystallinity in the final product using DSC (absence of melting endotherm) and XRPD (presence of a halo pattern).

    • Dissolution Testing: Perform dissolution studies in 900 mL of 0.1 N HCl (pH 1.2) using USP Apparatus II at 75 RPM. Compare the dissolution profile of the ASD to that of the pure crystalline drug.

    • Stability: Store the ASD under accelerated stability conditions (e.g., 40°C/75% RH) and re-test for amorphicity and dissolution at predetermined time points to assess recrystallization risk.

Technique 2: Nanosuspensions

Scientific Rationale

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[9][12] The key principle behind this technique is the increase in the dissolution velocity due to the significant increase in the surface area of the drug, as described by the Noyes-Whitney equation. Reducing the particle size to the nanometer range enhances the saturation solubility of the drug.[11][13]

Experimental Workflow: Lamotrigine Nanosuspension

Nanosuspension_Workflow cluster_0 Formulation cluster_1 Particle Size Reduction cluster_2 Characterization & Downstream A 1. Stabilizer Screening B 2. Drug & Stabilizer Dispersion A->B Select optimal stabilizer(s) C 3. High-Pressure Homogenization or Media Milling B->C Create coarse suspension D 4. Particle Size & Zeta Potential Analysis C->D Achieve desired nano-size E 5. Dissolution Testing D->E Confirm physical stability & size F 6. Optional: Lyophilization for Solid Dosage Form E->F Assess dissolution enhancement

Caption: Workflow for Lamotrigine nanosuspension development.

Detailed Protocol: Lamotrigine Nanosuspension by High-Pressure Homogenization

Objective: To prepare a stable Lamotrigine nanosuspension with a particle size of < 500 nm.

Materials & Equipment:

  • Lamotrigine powder (micronized)

  • Stabilizer(s) (e.g., Poloxamer 188, HPMC, or a combination)

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Zeta potential analyzer

Protocol Steps:

  • Preparation of the Suspension:

    • Dissolve the chosen stabilizer(s) (e.g., 1% w/v Poloxamer 188) in purified water.

    • Disperse the Lamotrigine powder (e.g., 5% w/v) in the stabilizer solution.

    • Homogenize this mixture using a high-shear mixer for 10-15 minutes to form a pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Apply a homogenization pressure of approximately 1500 bar for 20-30 cycles. The exact parameters will need to be optimized.

    • Ensure the system is cooled to prevent excessive heat generation.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the mean particle size and PDI of the nanosuspension using a dynamic light scattering instrument. The target is a mean particle size below 500 nm and a PDI below 0.3.

    • Zeta Potential: Measure the zeta potential to assess the physical stability of the suspension. A zeta potential of ±30 mV or greater is generally indicative of good stability.

    • Dissolution Testing: Perform dissolution testing as described for ASDs, comparing the nanosuspension to the unprocessed drug.

  • Optional Lyophilization:

    • To convert the nanosuspension into a solid powder for incorporation into tablets or capsules, it can be freeze-dried.

    • Add a cryoprotectant (e.g., trehalose or mannitol) to the nanosuspension before freezing to prevent particle aggregation.

    • Freeze the suspension and then lyophilize under vacuum.

    • The resulting powder should be readily reconstitutable.

Technique 3: Lipid-Based Drug Delivery Systems (LBDDS)

Scientific Rationale

LBDDS improve the oral bioavailability of lipophilic drugs like Lamotrigine by presenting the drug in a solubilized state, thereby bypassing the dissolution step.[14][15][16][17] These systems can range from simple oily solutions to more complex self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). Upon gentle agitation in the gastrointestinal fluids, these systems form fine oil-in-water emulsions or microemulsions, providing a large surface area for drug absorption.[16][18]

Experimental Workflow: Lamotrigine SMEDDS

SMEDDS_Workflow cluster_0 Component Selection cluster_1 Formulation & Characterization cluster_2 Performance Evaluation A 1. Solubility Screening in Oils, Surfactants, Co-surfactants B 2. Construct Ternary Phase Diagrams A->B Select high-solubility excipients C 3. Prepare Formulations B->C Identify optimal ratios for microemulsion region D 4. Self-Emulsification & Droplet Size Analysis C->D Mix components & add drug E 5. Thermodynamic Stability D->E Assess emulsification efficiency F 6. In Vitro Drug Release E->F Evaluate stability to phase separation G 7. Encapsulation F->G Determine drug release profile

Caption: Workflow for Lamotrigine SMEDDS development.

Detailed Protocol: Lamotrigine SMEDDS Formulation

Objective: To develop a stable SMEDDS formulation for Lamotrigine that forms a microemulsion upon dilution.

Materials & Equipment:

  • Lamotrigine powder

  • Oil (e.g., Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-surfactant (e.g., Transcutol® P)

  • Vortex mixer

  • Magnetic stirrer

  • Particle size analyzer

Protocol Steps:

  • Excipient Screening:

    • Determine the solubility of Lamotrigine in various oils, surfactants, and co-surfactants by adding an excess amount of the drug to 2 mL of each excipient.

    • Shake the mixtures for 48 hours and then centrifuge.

    • Analyze the supernatant using a validated HPLC method to quantify the dissolved drug. Select the excipients with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction:

    • Based on the screening results, select an oil, surfactant, and co-surfactant.

    • Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).

    • Titrate each mixture with water and observe for the formation of a clear or bluish-white microemulsion.

    • Plot the results on a ternary phase diagram to identify the microemulsion region.

  • Formulation Preparation:

    • Select a formulation from the optimal microemulsion region of the phase diagram.

    • Prepare the blank SMEDDS by mixing the oil, surfactant, and co-surfactant in the chosen ratio.

    • Add Lamotrigine to the blank SMEDDS and mix until the drug is completely dissolved.

  • Characterization:

    • Self-Emulsification Test: Add 1 mL of the SMEDDS formulation to 500 mL of purified water in a beaker with gentle stirring. Observe the time it takes to emulsify and the appearance of the resulting emulsion.

    • Droplet Size Analysis: Dilute the SMEDDS with water and measure the globule size and PDI using a particle size analyzer. A droplet size of < 200 nm is typically desired for SMEDDS.

    • Thermodynamic Stability: Subject the formulation to centrifugation (3500 rpm for 30 min) and freeze-thaw cycles to check for phase separation or drug precipitation.

Conclusion and Recommendations

The successful formulation of Lamotrigine hinges on effectively addressing its poor aqueous solubility. This guide has detailed three robust techniques: amorphous solid dispersions via HME, nanosuspensions, and lipid-based drug delivery systems. The choice of the most appropriate technique depends on several factors, including the desired dosage form, manufacturing capabilities, and the target product profile.

  • HME-based ASDs are an excellent choice for developing solid oral dosage forms like tablets and capsules, offering a solvent-free and continuous manufacturing process.[6][8]

  • Nanosuspensions are versatile and can be used for oral liquids or converted into solid forms, offering a significant enhancement in dissolution velocity.[9][12]

  • LBDDS are particularly advantageous for highly lipophilic drugs and can be encapsulated in soft gelatin capsules, potentially improving absorption through lymphatic pathways.[14][16][18]

It is recommended that formulation scientists conduct feasibility studies with each of these platforms to determine the optimal strategy for their specific Lamotrigine product development goals.

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Patil, H., et al. (2016). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. AAPS PharmSciTech, 17(5), 1059-1073. Retrieved from [Link]

  • Garg, A., et al. (2015). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 98-105. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (n.d.). Hot Melt Extrusion Formulation & Manufacturing. Retrieved from [Link]

  • MDPI. (2024, January 25). Nanosuspension-Based Drug Delivery Systems for Topical Applications. Retrieved from [Link]

  • ResearchGate. (2022, October). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Al-Obaidi, H., & Buckle, M. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery and Translational Research, 10(6), 1633-1655. Retrieved from [Link]

  • Bentham Science. (n.d.). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Retrieved from [Link]

  • Bentham Science. (2021, December 27). The Emerging Role of Nanosuspensions for Drug Delivery and Stability. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2014, October 13). LIPID BASED DRUG DELIVERY SYSTEM FOR ENHANCING ORAL BIOAVAILABILITY. Retrieved from [Link]

  • SAS Publishers. (n.d.). Review Article Nanosuspension in Drug Delivery-A Review. Retrieved from [Link]

  • International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Retrieved from [Link]

  • BioDuro. (n.d.). Hot Melt Extrusion (HME). Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]

  • Ceska a Slovenska Farmacie. (n.d.). Hot-melt extrusion. Retrieved from [Link]

  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]

  • Finetech. (2026, January 31). Understanding Hot Melt Extrusion Formulation. Retrieved from [Link]

  • PharmaCompass. (n.d.). Epitrigine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lamotrigine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Lamotrigine. Retrieved from [Link]

  • Goa, K. L., & Ross, S. R. (1994). Lamotrigine. A review of its pharmacological properties and clinical efficacy in epilepsy. Drugs, 47(3), 514–537. Retrieved from [Link]

  • Psych Scene Hub. (2020, June 1). Lamotrigine - Mechanism of Action, Efficacy, Side Effects and Clinical Pearls. Retrieved from [Link]

  • Al-Gousous, J., & Langguth, P. (2023). Solubility of lamotrigine in age-specific biorelevant media that simulated the fasted- and fed-conditions of the gastric and intestinal environments in pediatrics and adults. Pharmaceutics, 15(9), 2307. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lamotrigine hydrochloride. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008, September 16). CHEMISTRY REVIEW(S). Retrieved from [Link]

  • Drugs.com. (2025, September 30). Lamotrigine: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]

Sources

Method

Application Note: Screening Elpetrigine (ICA-105665) for Anxiolytic Effects in the Elevated Plus Maze

Abstract This protocol details the experimental framework for evaluating the anxiolytic potential of Elpetrigine (ICA-105665) , a selective KCNQ2/3 (Kv7.2/7.3) potassium channel opener, using the Elevated Plus Maze (EPM)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the experimental framework for evaluating the anxiolytic potential of Elpetrigine (ICA-105665) , a selective KCNQ2/3 (Kv7.2/7.3) potassium channel opener, using the Elevated Plus Maze (EPM) in rodents. Unlike benzodiazepines, which modulate GABA-A receptors, Elpetrigine reduces neuronal excitability by enhancing the M-current (


), offering a novel mechanism for anxiety treatment with potentially fewer sedative side effects. This guide addresses formulation challenges, optimal dosing windows, and the critical differentiation between anxiolysis and locomotor suppression.

Mechanism of Action & Rationale

Elpetrigine functions as a positive allosteric modulator of the Kv7.2/7.3 heteromeric channels. In hyperexcitable states (anxiety/seizure), these channels are often closed or insufficient. Elpetrigine stabilizes the open conformation of the channel at resting membrane potentials.

Mechanistic Pathway (Graphviz)

MOA Elpetrigine Elpetrigine (Ligand) Kv7 Kv7.2/7.3 Channel (Neuron Membrane) Elpetrigine->Kv7 Binds ConfChange Stabilizes Open Conformation Kv7->ConfChange KEfflux K+ Efflux (Hyperpolarization) ConfChange->KEfflux Excitability Reduced Neuronal Firing Frequency KEfflux->Excitability Anxiolysis Anxiolytic Effect Excitability->Anxiolysis

Figure 1: Mechanism of Action. Elpetrigine enhances potassium efflux, hyperpolarizing the neuron and raising the threshold for repetitive firing associated with anxiety.

Experimental Design & Controls

Compound Formulation

Elpetrigine is lipophilic. Poor solubility can lead to erratic absorption and high variability in behavioral data.

  • Vehicle: 0.5% Methylcellulose (MC) in distilled water (Standard Suspension).

  • Alternative: 20% HP-

    
    -Cyclodextrin (Solution) if IV dosing is required.
    
  • Preparation: Weigh solid compound

    
     Add small volume of vehicle 
    
    
    
    Sonicate (10-15 mins) to disperse
    
    
    Q.S. to final volume.
  • Stability: Prepare fresh daily.

Dosing Regimen

Based on preclinical epilepsy models (MES/PTZ), the effective dose (ED50) for anticonvulsant activity is often higher than the anxiolytic threshold.

  • Route: Oral Gavage (PO) or Intraperitoneal (IP).

  • Pretreatment Time (Tmax): 30–60 minutes prior to testing.

  • Volume: 10 mL/kg (Mice) or 5 mL/kg (Rats).

GroupTreatmentDose (mg/kg)Purpose
1 VehicleN/ANegative Control (Baseline Anxiety)
2 Diazepam1.0 - 2.0Positive Control (Validated Anxiolytic)
3 Elpetrigine Low1.0Sub-threshold / Threshold Check
4 Elpetrigine Med5.0Target Anxiolytic Dose
5 Elpetrigine High10.0 - 30.0Efficacy Ceiling / Sedation Check

Elevated Plus Maze Protocol

Apparatus Specifications
  • Mice: Arms 30x5 cm; Elevation 40 cm.

  • Rats: Arms 50x10 cm; Elevation 50 cm.

  • Lighting: Indirect dim light (approx. 15-20 lux) in the center of the maze. Critical: Bright light suppresses exploration; darkness removes the stressor.

Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_test Testing Phase (5 Mins) Acclimation Animal Acclimation (1 hour in testing room) Dosing Drug Administration (PO/IP) Acclimation->Dosing Wait Absorption Period (30-60 mins) Dosing->Wait Start Place Animal in Center Facing OPEN Arm Wait->Start Record Video Tracking (EthoVision/AnyMaze) Start->Record Cleanup Clean Maze (70% Ethanol) Record->Cleanup

Figure 2: Experimental Workflow. Consistent handling and timing are vital to reduce non-drug related stress.

Step-by-Step Procedure
  • Acclimation: Move animals to the testing room 60 minutes prior to the experiment. Silence is mandatory.

  • Dosing: Administer Vehicle, Diazepam, or Elpetrigine according to the randomization schedule.

  • Placement: At

    
    , place the rodent in the central square facing an open arm .
    
    • Note: Some labs face the closed arm. Consistency is more important than direction, but facing the open arm forces an immediate "approach/avoidance" decision.

  • Recording: Allow free exploration for 5 minutes . The observer must be out of sight (video tracking preferred).

  • Cleaning: Remove the animal and clean the maze thoroughly with 70% ethanol or weak acetic acid to remove olfactory cues (urine/feces) which can alter the behavior of the next subject.

Data Analysis & Interpretation

Primary Endpoints (Anxiolysis)

Anxiolytic effects are defined by a statistically significant increase in open arm exploration compared to Vehicle.

  • % Open Arm Time (OAT):

    
    
    
  • % Open Arm Entries (OAE):

    
    
    
Secondary Endpoints (Confound Detection)

Crucial for Kv7 Openers: You must distinguish between reduced anxiety and sedation.

  • Total Arm Entries (Locomotor Activity):

    • If Total Entries decrease significantly in the Elpetrigine group vs. Vehicle, the drug is sedative .

    • True Anxiolysis: Increased %OAT with unchanged Total Entries.

  • Closed Arm Time: A significant increase here usually indicates sedation or lack of efficacy.

Troubleshooting & Validation
  • The "Diazepam Fail": If your positive control (Diazepam) does not show increased Open Arm Time, the assay is invalid. Check lighting (too bright?) or handling stress (too high?).

  • Sedation Masking: If Elpetrigine 30 mg/kg shows 0% Open Arm Time but also 0 Total Entries, the animal is sedated, not anxious. Lower the dose.

References

  • Roeloffs, R., et al. (2008). "ICA-105665, a novel anticonvulsant with broad spectrum activity." Epilepsia.[1][2][3][4][5] (Demonstrates the anticonvulsant profile and dosing ranges for ICA-105665).

  • Pellow, S., et al. (1985). "Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat." Journal of Neuroscience Methods. (The foundational paper for the EPM assay).

  • Gunthorpe, M. J., et al. (2012). "The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy." Epilepsia.[1][2][3][4][5] (Provides mechanistic comparison for Kv7 openers).

  • Wickenden, A. D., et al. (2008). "KCNQ potassium channels: drug targets for the treatment of epilepsy and pain." Expert Opinion on Therapeutic Patents. (Discusses the solubility and formulation of Kv7 modulators).

Sources

Application

Application Note &amp; Protocol: Synthesis and Application of Deuterium-Labeled Elpetrigine for High-Fidelity Metabolic Tracking

Part 1: Rationale for Deuterium Labeling Strategy Understanding Elpetrigine Metabolism Elpetrigine (Lamotrigine) is primarily eliminated through hepatic metabolism, with the main route being glucuronidation.[1] The metab...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Rationale for Deuterium Labeling Strategy

Understanding Elpetrigine Metabolism

Elpetrigine (Lamotrigine) is primarily eliminated through hepatic metabolism, with the main route being glucuronidation.[1] The metabolic inactivation is catalyzed predominantly by UDP-glucuronosyltransferase enzymes, particularly UGT1A4 and UGT2B7, to form the inactive 2-N-glucuronide conjugate.[1][2] Given this pathway, the core triazine and phenyl rings remain intact.

Strategic Placement of Deuterium Labels

The primary goal of using a deuterated internal standard is to trace the molecule's journey through complex biological systems.[3] Therefore, the deuterium labels must be placed on a metabolically stable part of the molecule to prevent their loss during biotransformation. Placing labels on sites susceptible to enzymatic cleavage would result in the loss of the isotopic signature, rendering the tracer ineffective.

For Elpetrigine, the dichlorophenyl ring is an ideal location for deuterium labeling. This part of the molecule is not directly involved in the primary glucuronidation pathway and is resistant to common metabolic reactions like hydroxylation. By replacing hydrogen atoms on this ring with deuterium, we create a stable, heavy version of the drug. This modification has a negligible effect on the drug's chemical properties and biological activity but provides a distinct mass shift for unambiguous detection by mass spectrometry.[4] The increased mass from deuterium incorporation also helps to differentiate the labeled compound from any naturally occurring isotopes of the unlabeled drug, enhancing analytical accuracy.[4][5]

Part 2: Proposed Synthesis of Elpetrigine-d4

The synthesis of deuterium-labeled compounds can be approached through direct hydrogen-isotope exchange (HIE) on the final drug molecule or by building the molecule from a deuterated precursor. The latter "bottom-up" approach often provides better control over the specific positions and number of labels. Here, we propose a synthesis starting from commercially available, deuterated 1,2-dichlorobenzene-d4.

The proposed workflow leverages a known synthetic route for Lamotrigine, adapting it for the deuterated analog.

Synthesis_Workflow cluster_0 Synthesis of Elpetrigine-d4 cluster_1 Purification & QC A 1,2-Dichlorobenzene-d4 B 2,3-Dichlorobenzoyl-d3 cyanide A->B Friedel-Crafts Acylation (e.g., with oxalyl chloride, AlCl3, then CuCN) C Elpetrigine-d3 (Lamotrigine-d3) B->C Cyclization with Guanidine carbonate in solvent D Crude Elpetrigine-d3 C->D Reaction Workup E Purified Elpetrigine-d3 D->E Column Chromatography F Characterized Product (>98% Purity, >98% Isotopic Enrichment) E->F LC-MS/MS, NMR, HPLC Metabolic_Workflow cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis A Prepare Incubation Mix: - Human Liver Microsomes - Phosphate Buffer - Elpetrigine-d3 B Pre-warm at 37°C A->B C Initiate Reaction: Add NADPH Regenerating System B->C D Quench Reaction at Time Points (e.g., 0, 15, 30, 60 min) with cold Acetonitrile C->D Incubate at 37°C E Add Internal Standard (e.g., another deuterated analog or structural analog) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Processing: - Identify Parent Drug (d3) - Identify Metabolites (e.g., M+d3) - Quantify using Internal Standard H->I

Sources

Method

Application Note: A Multi-Tiered Strategy for Assessing the Blood-Brain Barrier Permeability of Elpetrigine

Introduction: The Critical Role of CNS Exposure for Elpetrigine Elpetrigine is a novel, CNS-active therapeutic candidate targeting central serotonin and dopamine receptors for the treatment of severe neurological disorde...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of CNS Exposure for Elpetrigine

Elpetrigine is a novel, CNS-active therapeutic candidate targeting central serotonin and dopamine receptors for the treatment of severe neurological disorders. For such a drug to be effective, it must cross the highly selective blood-brain barrier (BBB) to reach its site of action within the brain parenchyma. The BBB is a dynamic interface formed by tightly-sealed brain capillary endothelial cells, which, along with astrocytes and pericytes, meticulously regulates the passage of substances into and out of the central nervous system.[1][2] A key component of this regulation is the presence of ATP-dependent efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1), which actively pump a wide variety of xenobiotics out of the brain.[1][3][4]

This application note provides a structured, multi-tiered approach for researchers and drug development professionals to comprehensively assess the BBB permeability of Elpetrigine. The strategy integrates in silico, in vitro, and in vivo methodologies to build a robust profile of its CNS penetration potential, from early discovery to preclinical development. Understanding these characteristics is paramount for predicting therapeutic efficacy and avoiding potential CNS-related side effects.[5][6][7]

Hypothetical Profile of Elpetrigine:

  • Molecular Weight: ~380 Da

  • cLogP: 3.2

  • pKa: 8.5 (weak base)

  • Key Consideration: Potential substrate for the P-glycoprotein (P-gp) efflux transporter.

A Phased Approach to BBB Permeability Assessment

A successful assessment strategy follows a logical progression, using high-throughput, cost-effective methods in early discovery to rank-order compounds, followed by more complex, resource-intensive assays to confirm and quantify the CNS penetration of lead candidates.

BBB_Assessment_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Candidate InSilico In Silico Prediction (LogBB, PSA, cLogP) PAMPA PAMPA-BBB (Passive Permeability) InSilico->PAMPA Initial Screen CellAssay MDCK-MDR1 Assay (Permeability & Efflux) PAMPA->CellAssay Prioritize Hits InVivo In Vivo Rodent Study (Kp, Kpuu) CellAssay->InVivo Confirm Candidate

Figure 1: A tiered workflow for assessing BBB permeability.

Tier 1: Early-Stage Screening (In Silico & High-Throughput In Vitro)

The initial phase focuses on rapidly screening a large number of compounds to identify those with physicochemical properties conducive to passive BBB penetration.

In Silico Prediction

Before synthesis or experimental testing, computational models can provide a first-pass filter. These models use quantitative structure-activity relationships (QSAR) to predict BBB permeability based on calculated molecular descriptors.[8][9]

  • Key Parameters for Elpetrigine:

    • LogBB: The logarithm of the steady-state brain-to-blood concentration ratio.[10][11]

    • Topological Polar Surface Area (TPSA): Generally, a TPSA of < 70 Ų is favorable for CNS penetration.[2]

    • Octanol/Water Partition Coefficient (cLogP): An indicator of lipophilicity. A cLogP between 2 and 4 is often optimal.

  • Interpretation: These models serve as a guide. While they are excellent for flagging compounds with poor properties, they do not account for active transport mechanisms.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that measures a compound's ability to passively diffuse across an artificial lipid membrane designed to mimic the BBB.[12][13][14] It is a cost-effective way to rank-order compounds based on their intrinsic passive permeability.[15]

Protocol: PAMPA-BBB for Elpetrigine

  • Preparation: A 96-well filter plate (donor plate) is coated with a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[15] A corresponding 96-well acceptor plate is filled with a buffer solution (pH 7.4) to mimic physiological conditions.

  • Compound Addition: Elpetrigine and control compounds are dissolved in a buffer (e.g., PBS with 0.5% DMSO) and added to the donor plate wells.[15]

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for 4-5 hours to allow for compound diffusion.[12]

  • Quantification: After incubation, the concentration of Elpetrigine in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Table 1: Example PAMPA-BBB Data and Interpretation

CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
Propranolol (High)15.2High
Elpetrigine 8.5 Moderate-High
Atenolol (Low)0.3Low

Classification based on standard industry criteria. A high Papp value in this assay suggests good potential for passive diffusion across the BBB.

Tier 2: Mechanistic Insights (In Vitro Cell-Based Assays)

Once promising candidates are identified, cell-based models are employed to investigate the role of active transport, particularly efflux by P-glycoprotein, which is a critical gatekeeper at the BBB.[3][16]

BBB_Transport cluster_blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain BloodNode Elpetrigine (in Plasma) Passive Passive Diffusion (Lipid Bilayer) BloodNode->Passive Influx BrainNode Elpetrigine (at Target) Passive->BrainNode Efflux P-glycoprotein (Efflux Pump) Efflux->BloodNode Efflux BrainNode->Efflux Binding to P-gp

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Elpetrigine precipitation in cell culture media

A Guide to Troubleshooting and Preventing Precipitation in Cell Culture Media Disclaimer: Publicly available scientific literature and physicochemical data for a compound named "Elpetrigine" are not available. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Preventing Precipitation in Cell Culture Media

Disclaimer: Publicly available scientific literature and physicochemical data for a compound named "Elpetrigine" are not available. This guide has been constructed by a Senior Application Scientist using the known properties of Lamotrigine , a well-documented pharmaceutical compound with similar structural and solubility characteristics (a weakly basic drug with low aqueous solubility), as a model. This approach ensures the troubleshooting steps and scientific explanations are grounded in real-world, verifiable principles.

Introduction

Welcome to the Technical Support Center for Elpetrigine. As a potent modulator of key cellular pathways, Elpetrigine is a compound of significant interest for researchers. However, its physicochemical nature presents a common challenge in experimental biology: precipitation in aqueous cell culture media. This guide provides an in-depth, experience-driven framework for understanding, troubleshooting, and preventing Elpetrigine precipitation to ensure the accuracy and reproducibility of your experimental results.

Section 1: Understanding the Root Cause: Elpetrigine's Physicochemical Properties

Precipitation is not a random event; it is a predictable outcome based on a compound's chemical properties and its interaction with the environment. Understanding these core properties is the first step in troubleshooting. Elpetrigine is a weakly basic compound, and its solubility is highly dependent on pH.[1][2]

PropertyValueImplication for Cell Culture
Molecular Weight 256.09 g/mol Standard for molarity calculations.[3]
Aqueous Solubility ~0.17 mg/mL (at 25°C)Very low solubility in neutral aqueous solutions like water or media.[4]
pKa 5.7As a weak base, Elpetrigine is more soluble at a pH < pKa (acidic conditions) and becomes significantly less soluble at the typical cell culture media pH of 7.2-7.4.[1][3][4]
LogP 1.93Indicates moderate lipophilicity, suggesting a preference for organic solvents over water.[3]
Primary Solvent DMSO (Dimethyl sulfoxide)The recommended solvent for creating high-concentration stock solutions.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why did my Elpetrigine precipitate immediately after I added it to my cell culture media?

This is the most common issue and is typically caused by one of two things: "solvent shock" or exceeding the compound's maximum solubility at the media's pH.[7] When a high-concentration DMSO stock is added too quickly to the aqueous media, the localized DMSO concentration drops rapidly, and the Elpetrigine, which is insoluble in water, crashes out of solution before it can disperse.

Q2: What is the best way to prepare my Elpetrigine stock solution?

The best practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% sterile, cell culture-grade DMSO.[5][6] Aliquot this stock into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Q3: Is there a maximum final concentration of Elpetrigine I should use?

Yes, but it depends on your specific cell culture medium and serum percentage. Due to its low aqueous solubility at neutral pH, exceeding a certain concentration will inevitably lead to precipitation. It is highly recommended to perform a solubility test (see Protocol 3) in your specific media before conducting your experiment. Generally, keeping the final concentration of the organic solvent (like DMSO) at or below 0.1% is crucial to avoid solvent-induced cytotoxicity.[5][9]

Q4: My media turned cloudy after being in the incubator for a few hours. What happened?

This delayed precipitation can be due to several factors:

  • Temperature Effects: While warming media can sometimes help, some compounds are less stable at 37°C over time.[7]

  • pH Shift: Cell metabolism produces CO2 and lactic acid, which can gradually alter the pH of the media, impacting Elpetrigine's solubility.[7]

  • Serum Protein Interaction: Elpetrigine may slowly bind to proteins in the fetal bovine serum (FBS), forming larger, insoluble complexes.[7][10]

Section 3: In-Depth Troubleshooting Guide

Problem: Precipitate Forms Immediately Upon Addition to Media

This scenario points to a problem with the dilution process or the final concentration.

Q: I added my DMSO stock directly to the media and saw a white cloud form. What is the cause and how do I fix it?

A: This is a classic case of "solvent shock."

  • Causality: Elpetrigine is highly soluble in DMSO but practically insoluble in the aqueous media.[4] When the stock solution is added directly, the DMSO disperses faster than the Elpetrigine. This leaves the drug molecules momentarily surrounded by water, causing them to aggregate and precipitate before they can be properly diluted.[7]

  • Solution Workflow: Follow a stepwise dilution protocol that minimizes localized high concentrations.

    • Step 1: Pre-warm your cell culture medium to 37°C.[7]

    • Step 2: Pipette the required volume of your Elpetrigine stock solution into a sterile microcentrifuge tube.

    • Step 3: Add a small volume of the pre-warmed medium to the stock solution in the tube (e.g., a 1:10 dilution) and mix vigorously by pipetting or vortexing. This creates an intermediate dilution.

    • Step 4: Immediately transfer this intermediate dilution into the bulk of the pre-warmed medium while gently swirling the flask or plate.[7] This ensures rapid and uniform mixing.

cluster_good Correct Dilution Method cluster_bad Incorrect Method (Solvent Shock) a High-Conc. Stock (in DMSO) b Add small amount of pre-warmed media to stock (1:10) a->b c Vortex/Mix to create Intermediate Dilution b->c d Add Intermediate Dilution to bulk media with swirling c->d e Clear Solution d->e x High-Conc. Stock (in DMSO) y Add directly to bulk media x->y z Precipitation Occurs y->z

Diagram 1: Workflow comparing correct and incorrect dilution methods.
Q: I followed the correct dilution method, but I still see a precipitate. What now?

A: You have likely exceeded the maximum solubility of Elpetrigine in your specific media.

  • Causality: Every compound has a saturation point in a given solvent under specific conditions (pH, temperature).[11][12] The typical pH of cell culture media (7.2-7.4) makes it a poor solvent for a weakly basic compound like Elpetrigine (pKa 5.7).[1][13]

  • Solution Workflow:

    • Step 1: Reduce the Final Concentration: The simplest solution is to lower the final concentration of Elpetrigine in your experiment.[7]

    • Step 2: Determine the Empirical Maximum Solubility: If you must use a high concentration, you must first determine the solubility limit. Use the detailed method in Protocol 3 to find the highest concentration that remains clear in your media after 2 hours at 37°C.[7]

    • Step 3: Consider a Co-Solvent (Advanced): For highly specialized applications, co-solvents like PEG400 can be used, but this may introduce confounding variables and should be thoroughly validated.[8][14]

Problem: Precipitate Forms Over Time During Incubation

If the solution is initially clear but becomes cloudy or forms visible crystals after hours or days in the incubator, the cause is related to the stability of the solution under culture conditions.

Q: My Elpetrigine-containing media was clear at first but developed a haze after 24 hours at 37°C. Why?

A: This is likely due to interactions with media components, especially serum proteins, or a pH shift.

  • Causality 1 (Serum Interaction): Drugs, particularly lipophilic ones, can bind to proteins like albumin in fetal bovine serum (FBS).[10][15] This drug-protein complex can sometimes aggregate and precipitate out of solution.[7] The unbound fraction of the drug is what is pharmacologically active.[10][16][17]

  • Causality 2 (pH Instability): As cells metabolize, they release acidic byproducts (like lactate) and consume components of the media's buffering system (bicarbonate). This can cause the media's pH to drop. While a slight drop might theoretically increase Elpetrigine's solubility, significant pH fluctuations in either direction can destabilize the media components and lead to precipitation.[7][18]

  • Solution Workflow:

cluster_troubleshoot Troubleshooting Path start Precipitate forms over time in incubator. Was the solution initially clear? q1 Are you using a serum-containing medium? start->q1 serum_yes Reduce Serum % (e.g., 10% to 5%) or switch to serum-free media if cells tolerate it. q1->serum_yes Yes serum_no Serum interaction is unlikely. q1->serum_no No q2 Is the media color changing significantly (e.g., yellow)? serum_yes->q2 serum_no->q2 ph_yes Indicates pH shift. Use a more robustly buffered medium (e.g., HEPES) or change media more frequently. q2->ph_yes Yes ph_no pH shift may be minor but still a factor. Consider temperature stability. q2->ph_no No q3 Is the incubator temperature stable and humidity correct? ph_yes->q3 ph_no->q3 temp_yes If all else fails, the concentration may be at the edge of stability. Reduce final concentration. q3->temp_yes Yes temp_no Correct incubator settings. Evaporation can concentrate the drug, leading to precipitation. q3->temp_no No

Diagram 2: Decision tree for troubleshooting delayed precipitation.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Elpetrigine Stock Solution in DMSO

Materials:

  • Elpetrigine powder (MW: 256.09 g/mol )

  • Sterile, cell culture-grade DMSO

  • Sterile, conical microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 256.09 g/mol = 2.56 mg

  • Weigh Compound: In a sterile environment (e.g., a chemical fume hood), carefully weigh 2.56 mg of Elpetrigine powder and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Aseptically add 1 mL of sterile DMSO to the tube.[5]

  • Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear. Visually inspect against a light source to ensure no particulates remain.

  • Aliquot and Store: Dispense into single-use aliquots (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]

Protocol 2: Recommended Method for Diluting Stock Solution into Cell Culture Media

Objective: To prepare 10 mL of complete media with a final Elpetrigine concentration of 10 µM.

Materials:

  • 10 mM Elpetrigine stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and micropipettes

  • Sterile 15 mL conical tube and a 1.5 mL microcentrifuge tube

Procedure:

  • Calculate Dilution:

    • The stock is 10 mM (10,000 µM). The desired final concentration is 10 µM. The dilution factor is 10,000 / 10 = 1000.

    • Volume of stock needed = Final Volume / Dilution Factor = 10,000 µL / 1000 = 10 µL.

  • Prepare Media: Transfer 9.9 mL of pre-warmed complete media into a sterile 15 mL conical tube.

  • Create Intermediate Dilution:

    • Pipette 10 µL of the 10 mM stock solution into a sterile 1.5 mL microcentrifuge tube.

    • Add 90 µL of the pre-warmed media to the same tube.

    • Mix thoroughly by pipetting up and down several times. This creates a 1:10 intermediate dilution (1 mM concentration).

  • Final Dilution: Immediately transfer the entire 100 µL of the intermediate dilution into the 9.9 mL of media in the 15 mL conical tube.

  • Mix and Use: Cap the tube and gently invert 3-4 times to mix. The final volume is 10 mL, the final Elpetrigine concentration is 10 µM, and the final DMSO concentration is 0.1%. Use immediately.

Protocol 3: Determining the Maximum Soluble Concentration of Elpetrigine

Objective: To find the highest concentration of Elpetrigine that remains soluble in your specific cell culture medium.

Materials:

  • 10 mM Elpetrigine stock solution in DMSO

  • Your specific cell culture medium (with the same % serum you will use in your experiment), pre-warmed to 37°C

  • A 24-well or 48-well sterile culture plate

  • Sterile micropipettes

Procedure:

  • Prepare Serial Dilutions: In separate wells of the culture plate, prepare a range of final Elpetrigine concentrations. It is recommended to test concentrations above and below your intended experimental concentration. For each well, use a final volume of 500 µL.

    • Example for a 20 µM well: Add 1 µL of 10 mM stock to 499 µL of media.

    • Example for a 50 µM well: Add 2.5 µL of 10 mM stock to 497.5 µL of media.

    • Example for a 100 µM well: Add 5 µL of 10 mM stock to 495 µL of media.

    • Crucially, include a "Vehicle Control" well containing only the highest volume of DMSO used (e.g., 5 µL) in 495 µL of media.

  • Use Proper Dilution Technique: For each well, use the stepwise dilution method described in Protocol 2 to avoid solvent shock.

  • Incubate: Place the plate in the incubator (37°C, 5% CO2) for at least 2 hours. This allows time for potential delayed precipitation.

  • Visual Inspection: After incubation, carefully inspect each well against a bright light and over a dark background. A clear solution indicates solubility. Any sign of cloudiness, haziness, or visible crystals indicates precipitation.

  • Determine Limit: The highest concentration that remains perfectly clear is the approximate maximum soluble concentration for your experimental conditions.[7] It is advisable to use a working concentration safely below this limit.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Retrieved from [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Retrieved from [Link]

  • Zawar, N., & Ammer, Z. (n.d.). PH and Solvent Effect on Drug Solubility. SlideShare. Retrieved from [Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?. r/labrats. Retrieved from [Link]

  • PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • PatSnap. (2024, January 1). How does pH affect drug delivery?. PatSnap Synapse. Retrieved from [Link]

  • Scribd. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • ResearchGate. (2016, May 19). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM?. Retrieved from [Link]

  • Mehvar, R. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2995-3003. Retrieved from [Link]

  • Outsourced Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

  • Childs, S. L., Kandi, P., & Lingireddy, S. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design, 18(3), 1635–1643. Retrieved from [Link]

  • Suenaga, A. (2009). [Study on binding of drug to serum protein]. Yakugaku Zasshi, 129(4), 437-446. Retrieved from [Link]

  • Bohnert, T., & Gan, L. S. (2008). Plasma/serum protein binding determinations. Current Drug Metabolism, 9(9), 866-875. Retrieved from [Link]

  • Augustijns, P., et al. (2026). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. International Journal of Pharmaceutics, 700, 126647. Retrieved from [Link]

  • Pion Inc. (2024, October 22). Drug solubility and permeability. Retrieved from [Link]

  • Shargel, L., & Yu, A. B. C. (n.d.). Protein binding Chapter 10. AccessPharmacy. Retrieved from [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • Reddit. (2022, May 11). How do I force my compound to solidify after workup? Please help !. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Lamotrigine. Retrieved from [Link]

  • ResearchGate. (2013, June 18). Once polymers precipitate out during the reaction, what makes those compounds never dissolve in any solvent?. Retrieved from [Link]

  • Stella, V. J., et al. (2012). Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. Journal of Pharmaceutical Sciences, 101(8), 2786-2795. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lamotrigine. PubChem. Retrieved from [Link]

  • Dr.Oracle. (2025, April 18). What are the mechanisms of action of Lamotrigine (Lamictal)?. Retrieved from [Link]

  • PatSnap. (2024, July 17). What is the mechanism of Lamotrigine?. PatSnap Synapse. Retrieved from [Link]

  • Patel, M. R., et al. (2021). Pharmaceutical Co-crystal in Improving Physicochemical properties of Lamotrigine. Journal of Drug Delivery and Therapeutics, 11(4-S), 13-19. Retrieved from [Link]

  • Coulter, D. A. (1997). Antiepileptic drug cellular mechanisms of action: where does lamotrigine fit in?. Journal of Child Neurology, 12 Suppl 1, S2-9. Retrieved from [Link]

  • Zhang, M., et al. (2022). The enhanced pH-dependent solubility behavior of three novel lamotrigine-acid salts. Molecules, 27(15), 4983. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 8). Precipitation Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparing an insoluble salt in a precipitation reaction. RSC Education. Retrieved from [Link]

  • Quora. (2020, May 1). Isn't it possible to purify a solution by using a precipitation reaction to remove unwanted products?. Retrieved from [Link]

  • Dai, W. G. (2014). In vitro methods to assess drug precipitation. Journal of Pharmaceutical Sciences, 103(11), 3389-3401. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 6). 7.2: Precipitation Reactions. Retrieved from [Link]

  • Lagzi, I., et al. (2021). Periodic Precipitation in a Confined Liquid Layer. ACS Omega, 6(11), 7434–7440. Retrieved from [Link]

  • Sheikhi-Sovari, A., et al. (2022). Solubility of Lamotrigine in Polyethylene Glycol 400 + 2-Propanol Mixtures at Different Temperatures. Physical Chemistry Research, 11(3), 675-682. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009061513A1 - Crystalline forms of lamotrigine.

Sources

Optimization

Reducing glucuronidation interference in Elpetrigine PK analysis

Topic: Reducing Glucuronidation Interference in Elpetrigine PK Assays Executive Summary: The "Phantom Parent" Phenomenon Current Status: Operational Severity: Critical (Potential for PK Data Invalidation) Applicable Assa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Glucuronidation Interference in Elpetrigine PK Assays

Executive Summary: The "Phantom Parent" Phenomenon

Current Status: Operational Severity: Critical (Potential for PK Data Invalidation) Applicable Assays: LC-MS/MS Bioanalysis of Elpetrigine in Plasma/Urine

Welcome to the Elpetrigine Technical Support Hub. If you are observing unexpectedly high concentrations of Elpetrigine in the elimination phase, or "shoulders" on your chromatographic peaks, you are likely encountering Glucuronide Interference .

This guide addresses the specific bioanalytical challenge where the Elpetrigine-Glucuronide metabolite (Elpetrigine-Glu) acts as a "phantom parent" during LC-MS/MS analysis, leading to significant overestimation of drug exposure.

The Mechanism of Interference

Q: Why is my Elpetrigine signal inflated even when I use specific MRM transitions?

A: This is caused by In-Source Fragmentation (ISF) . Elpetrigine undergoes extensive Phase II metabolism to form a glucuronide conjugate (Elpetrigine-Glu). While your Mass Spectrometer (MS) is set to filter for Elpetrigine (Parent), the glucuronide is thermally labile.

Inside the electrospray ionization (ESI) source—before the first quadrupole (Q1)—the glucuronide bond can break. This causes the metabolite to lose the glucuronic acid moiety (-176 Da), reverting it structurally to the parent ion.[1] The MS then detects this "fragment" as the original drug.

The Causality Chain:

  • Metabolism: Liver converts Elpetrigine

    
     Elpetrigine-Glu.
    
  • Co-elution: If your LC method does not separate them, they enter the source simultaneously.

  • ISF: High temperature/voltage in the source cleaves the glucuronide.

  • False Positive: The detector counts the metabolite as the parent drug.

Visualizing the Interference Pathway

G Parent_Vivo Elpetrigine (In Vivo) Source ESI Source (High Temp/Voltage) Parent_Vivo->Source LC Elution Metab_Vivo Elpetrigine-Glu (Metabolite) Metab_Vivo->Source LC Elution (If Co-eluting) Q1_Parent Q1: Parent Mass Selected Source->Q1_Parent Intact Parent Ion Source->Q1_Parent ISF: Loss of 176 Da Detector Detector Response Q1_Parent->Detector Overestimation

Figure 1: Mechanism of In-Source Fragmentation (ISF) leading to bioanalytical bias.

Diagnostic Protocol: Do I Have This Problem?

Q: How do I confirm if ISF is affecting my specific dataset?

Follow this self-validating diagnostic workflow. Do not rely on "clean" blank matrices; you must test with the metabolite present.

Step 1: The "Monitor-the-Metabolite" Test

Add a transition for the glucuronide to your method, even if you don't intend to quantify it.

  • Elpetrigine Transition: [M+H]+

    
     Product Ion
    
  • Glucuronide Transition: [M+176+H]+

    
     [M+H]+ (or specific fragment)
    

Observation: If the Glucuronide peak aligns perfectly (same Retention Time) with your Elpetrigine peak, your assay is compromised.

Step 2: The ISF Check

Inject a pure standard of Elpetrigine-Glucuronide (if available) or a pooled high-concentration incurred sample. Monitor the Parent channel.[2][3]

  • Result: If you see a peak in the Parent channel at the retention time of the Glucuronide, ISF is occurring.

Mitigation Strategies (Troubleshooting)

To fix this, we must rely on Chromatographic Resolution and Source Optimization .

Strategy A: Chromatographic Separation (The Gold Standard)

You cannot prevent ISF entirely, but you can prevent the "fragmented" ions from interfering with the real parent peak by separating them in time.

ParameterRecommendation for ElpetrigineWhy?
Column Chemistry C18 Polar Embedded or Phenyl-Hexyl Glucuronides are more polar. Phenyl phases often provide better selectivity for the glucuronide moiety compared to standard C18.
Mobile Phase B Methanol (vs. Acetonitrile)Methanol often provides different solvation selectivity, helping to resolve the polar glucuronide from the parent.
Gradient Slope Shallower Initial Ramp Start with a lower %B (e.g., 5-10%) and hold for 1-2 mins to force the early-eluting glucuronide away from the parent.
pH Modifier Acidic (0.1% Formic Acid) Keeps the carboxylic acid on the glucuronide protonated (neutral), increasing retention slightly to improve peak shape, but distinct from the basic amine of Elpetrigine.
Strategy B: MS Source Optimization

If chromatography cannot fully resolve the peaks (e.g., high throughput requirements), you must minimize the energy that breaks the bond.

  • Lower the Cone Voltage / Declustering Potential (DP):

    • High DP accelerates ions, causing collisions that break the labile glucuronide bond.

    • Action: Perform a DP ramp. Select the lowest value that maintains adequate sensitivity for the Parent but minimizes the Glucuronide

      
       Parent conversion.
      
  • Lower Source Temperature:

    • Excessive heat promotes thermal degradation. Reduce temp by 50-100°C and check sensitivity loss vs. interference reduction.

Workflow: Optimization Decision Tree

Workflow Start Start: Interference Detected Check_RT Check Retention Time (RT) of Parent vs. Glucuronide Start->Check_RT Is_Separated Are they baseline separated? Check_RT->Is_Separated Yes No Action Needed. ISF ions elute at different time. Is_Separated->Yes Yes No Optimize Chromatography Is_Separated->No No Opt_LC 1. Change Column (Phenyl/Polar) 2. Flatten Gradient No->Opt_LC Re_Check Re-evaluate Separation Opt_LC->Re_Check Re_Check->Yes Separated Still_Coeluting Optimize MS Parameters Re_Check->Still_Coeluting Co-eluting Opt_MS Lower Cone Voltage/DP Lower Source Temp Still_Coeluting->Opt_MS Final_Check Validate Selectivity Opt_MS->Final_Check

Figure 2: Step-by-step workflow for eliminating glucuronide interference.

Frequently Asked Questions (FAQs)

Q1: Can I just use a different MRM transition for Elpetrigine to avoid this? A: Likely not. Because the glucuronide loses the entire glucuronic acid moiety in the source, it becomes the intact parent ion [M+H]+. Therefore, any product ion you monitor for the parent will also be produced by the fragmented glucuronide. The only solution is physical separation (LC) or preventing the fragmentation (Source tuning).

Q2: I don't have a Glucuronide standard. How do I develop the method? A: Use Incurred Samples . Obtain plasma/urine from a dosed animal (or microsome incubation). These samples naturally contain the metabolite. Inject this sample and scan for the [M+176]+ mass. Use this peak to optimize your chromatography until it is separated from the parent peak.

Q3: Is this an issue for Acyl-glucuronides or Ether/N-glucuronides? A: It affects both, but differently.

  • N/O-Glucuronides (Ether/Amine): Prone to In-Source Fragmentation (ISF). Primary fix: Chromatography.

  • Acyl-Glucuronides (Ester): Prone to ISF AND chemical hydrolysis in the sample tube (converting back to parent before injection). Primary fix: Acidify samples during collection and extraction.

Q4: Why does the interference seem worse in Urine samples than Plasma? A: Glucuronides are Phase II elimination products designed to be excreted. Their concentration in urine can be 100x-1000x higher than the parent drug. Even a 1% ISF rate in urine can lead to a massive false signal for the parent drug.

References
  • Jemal, M., & Ouyang, Z. (2003). Quantitative bioanalysis of drugs in biological fluids by LC-MS/MS: Hyphenated techniques.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Specifically section III.B regarding selectivity and metabolite interference.

  • Tong, X.S., et al. (2001). Pharmaceutical Analysis: A Guide to Validation and Process. Case studies on labile metabolite interference in LC-MS/MS.

    • (Representative citation for ISF phenomena).

  • European Medicines Agency (EMA). (2011).

Sources

Troubleshooting

Handling light sensitivity and stability of Elpetrigine powder

A Guide for Researchers on Handling Light Sensitivity and Stability Welcome to the technical support center for Elpetrigine, a novel API with significant potential. This guide is designed for our scientific partners to e...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Handling Light Sensitivity and Stability

Welcome to the technical support center for Elpetrigine, a novel API with significant potential. This guide is designed for our scientific partners to ensure the integrity of your research through proper handling of Elpetrigine powder, which is known to be susceptible to photodegradation and instability under certain conditions. By understanding and controlling these variables, you can ensure reproducible and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of Elpetrigine powder.

Q1: What are the primary stability concerns with solid Elpetrigine powder?

A1: The two main concerns are photodegradation and hydrolytic instability . Elpetrigine contains functional groups that absorb light in the UV and visible spectra, leading to chemical decomposition upon exposure.[1][2][3] Additionally, the compound can degrade in the presence of moisture. Therefore, proper storage and handling to protect from both light and humidity are critical.[4]

Q2: How should I store unopened containers of Elpetrigine powder?

A2: Unopened containers should be stored in a controlled environment at 2-8°C in their original, light-resistant packaging. Do not remove the container from its outer box until it is ready to be used. This ensures protection from light and maintains a consistent temperature to minimize thermal degradation.

Q3: What is the correct way to handle the powder during weighing and sample preparation?

A3: All manipulations of Elpetrigine powder should be performed under subdued light conditions . Ideally, use a darkroom or a laboratory equipped with amber or red lighting, which have longer wavelengths and are less likely to cause photodegradation.[5][6][7] If this is not possible, work in a shaded area of the lab, away from direct sunlight or bright overhead fluorescent lights. Minimize the duration of exposure as much as possible. For analytical work, using amber-colored glassware or glassware wrapped in aluminum foil is a mandatory practice.[6][8]

Q4: Can I prepare stock solutions of Elpetrigine in advance?

A4: It is strongly recommended to prepare Elpetrigine solutions fresh for each experiment. Due to its instability in solution, storing it even for short periods can lead to degradation and inaccurate results. If a solution must be prepared in advance, it should be stored in a light-resistant (amber or foil-wrapped) container at 2-8°C and used within 24 hours. A stability study for your specific solvent and concentration is advised.

Q5: What are the visual signs of Elpetrigine degradation?

A5: A change in the physical appearance of the powder, such as a color shift from white to a yellowish or brownish hue, can indicate degradation.[9] Clumping or a change in texture may also suggest moisture uptake. However, significant degradation can occur without any visible change. Therefore, you should always rely on analytical methods (e.g., HPLC, UPLC) to confirm purity rather than visual inspection alone.

Q6: Which type of container is best for my experiments involving Elpetrigine?

A6: For all applications, use light-resistant containers . The United States Pharmacopeia (USP) sets standards for light-resistant containers, which are typically made of amber glass or a material that has a light transmission of not more than 10% at any wavelength between 290 nm and 450 nm.[10][11] If using clear glass or plastic, it must be completely wrapped in an opaque material like aluminum foil.[12][13]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter.

Problem Potential Cause Recommended Solution & Rationale
Inconsistent Assay Results / Poor Reproducibility Photodegradation of the powder or solution during handling.Implement stricter light-protection measures. Use a dedicated low-light area for all manipulations. Prepare solutions immediately before use. The rationale is that even minor, inconsistent light exposure between experiments can lead to varying levels of degradation, causing result variability.[14]
Appearance of Unexpected Peaks in Chromatography Formation of degradation products.This is a strong indicator of sample degradation. Review your entire workflow, from storage to analysis, to identify potential exposure to light or moisture.[5] It is crucial to perform a forced degradation study to identify the retention times of potential degradants.[15][16]
Loss of Potency in a Time-Course Experiment Instability of Elpetrigine in the experimental medium over time.For long-term experiments, include time-point controls where a fresh sample of Elpetrigine is added at the end to compare against the sample that has been present throughout. This helps to differentiate between experimental effects and compound instability.
Powder Appears Discolored or Clumpy Upon Opening The container seal may have been compromised, leading to light and/or moisture exposure.Do not use the powder. Contact technical support for a replacement. Using compromised material will lead to unreliable data and could introduce unknown, potentially toxic, degradation products into your experiments.[17]

Experimental Protocols & Workflows

To ensure the integrity of your results, it is essential to follow standardized procedures. Below are key protocols and decision-making workflows.

Workflow for Handling Elpetrigine Powder

This diagram outlines the decision-making process for handling Elpetrigine from storage to experimental use.

G cluster_storage Storage & Retrieval cluster_handling Handling & Preparation cluster_use Experimental Use cluster_warning Critical Warning Storage Store at 2-8°C Original Packaging Equilibrate Equilibrate to Room Temp (in desiccator, dark) Storage->Equilibrate CheckEnv Is workspace under subdued/amber light? Equilibrate->CheckEnv Weighing Weigh Powder Quickly in Amber Vial CheckEnv->Weighing Yes Warning STOP! Move to a suitable low-light environment. CheckEnv->Warning No Dissolution Prepare Solution Fresh in Light-Resistant Vessel Weighing->Dissolution CheckDuration Experiment > 2 hours? Dissolution->CheckDuration ProtectExp Protect setup from light (e.g., cover with foil) CheckDuration->ProtectExp Yes RunExp Proceed with Experiment CheckDuration->RunExp No ProtectExp->RunExp

Caption: Decision workflow for handling Elpetrigine powder.

Protocol 1: Basic Photostability Test of Elpetrigine Powder (Forced Degradation)

This protocol is a simplified forced degradation study based on ICH Q1B guidelines to evaluate the intrinsic photostability of Elpetrigine.[18][19][20]

Objective: To determine the extent of degradation of Elpetrigine powder when exposed to a controlled light source.

Materials:

  • Elpetrigine powder

  • Spatula

  • Chemically inert, transparent glass vials

  • Amber glass vials (for dark control)

  • Aluminum foil

  • Validated photostability chamber with a light source conforming to ICH Q1B options (e.g., D65/ID65 lamps or a combination of cool white fluorescent and near-UV lamps).[21]

  • Calibrated radiometer and lux meter

  • HPLC or UPLC system with a validated stability-indicating method

Procedure:

  • Sample Preparation:

    • Place a thin layer (not more than 3mm deep) of Elpetrigine powder into several transparent glass vials.

    • Prepare a "dark control" sample by placing the same amount of powder into an amber glass vial and wrapping it completely in aluminum foil.[15]

    • Place all samples, including the dark control, into the photostability chamber. Position the dark control alongside the other samples.

  • Exposure:

    • Expose the samples to a light source until a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is reached.[22]

    • Monitor the conditions inside the chamber (temperature and humidity) to ensure they remain constant.

  • Sample Analysis:

    • At appropriate time intervals (e.g., 0, 6, 12, 24 hours of exposure), remove one transparent vial and an aliquot from the dark control.

    • Prepare solutions of each sample at a known concentration suitable for analysis. Perform all preparations under subdued light.

    • Analyze the samples immediately using a validated stability-indicating HPLC/UPLC method.

  • Evaluation:

    • Compare the chromatograms of the exposed samples to the dark control and the initial (time 0) sample.

    • Calculate the percentage of degradation and identify any major degradation products. The dark control serves to differentiate between light-induced degradation and thermal degradation.

Diagram: ICH Q1B Photostability Testing Setup

This diagram illustrates the core components of a confirmatory photostability study.

G cluster_setup Photostability Chamber Setup (ICH Q1B) cluster_analysis Analysis Workflow LightSource Calibrated Light Source (UV-A and Visible Light) Sample_Exposed Sample 1: Elpetrigine Powder (Transparent Container) LightSource->Sample_Exposed Sample_Dark Sample 2: Dark Control (Wrapped in Foil) LightSource->Sample_Dark Sample_Package Sample 3: In Proposed Packaging (e.g., Amber Vial) LightSource->Sample_Package Sampling Time-Point Sampling Sample_Exposed->Sampling Sample_Dark->Sampling Sample_Package->Sampling Monitor Sensors (Lux Meter, UV Radiometer, Temp/Humidity) Analysis Stability-Indicating HPLC/UPLC Analysis Sampling->Analysis Evaluation Compare Exposed vs. Dark Control Assess Degradation & Mass Balance Analysis->Evaluation

Caption: Key elements of an ICH Q1B photostability study.

References

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • General Chapters: <661> CONTAINERS. USP29-NF24. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • What is Light Stability? Its Importance in Chemical Formulations. Patsnap. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Services. [Link]

  • Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology. [Link]

  • Protection of Light Sensitive Products. Pharmaguideline. [Link]

  • How To Protect Light Sensitive Products. Tablet Presses. [Link]

  • Spectral Transmission Requirements for Plastic Pharmaceutical Packaging in accordance with USP <671>. Agilent. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. IJPPR. [Link]

  • [Drugs and light]. PubMed. [Link]

  • Protecting photosensitive medication from light. BD. [Link]

  • BRIEFING 660 Containers—Glass, USP 40 page 534. USP. [Link]

  • 10. PRESERVATION, PACKAGING, STORAGE, AND LABELING. USP. [Link]

  • Risk Assessment for Light Sensitive Product. Pharma Devils. [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics. FDA. [Link]

  • Light-Sensitive Injectable Prescription Drugs. PMC. [Link]

  • What Are the Requirements for Pharmaceutical Manufacturing Lighting. AGC Lighting. [Link]

  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma. [Link]

Sources

Optimization

Overcoming detection limits of Elpetrigine in brain tissue samples

Technical Support Center: Elpetrigine Bioanalysis A Senior Application Scientist's Guide to Overcoming Detection Limits in Brain Tissue Samples Welcome to the technical support center for Elpetrigine bioanalysis. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Elpetrigine Bioanalysis

A Senior Application Scientist's Guide to Overcoming Detection Limits in Brain Tissue Samples

Welcome to the technical support center for Elpetrigine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify Elpetrigine in complex brain tissue matrices. The quantification of small-molecule drugs in the central nervous system (CNS) presents a unique set of analytical challenges, from efficient extraction to mitigating matrix effects and maximizing instrument sensitivity.[1][2][3]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome low detection limits and generate reliable, reproducible data for your preclinical and clinical studies.

A Note on the Analyte: As Elpetrigine is a proprietary or novel compound, publicly available data on its specific physicochemical properties is limited. This guide will use Lamotrigine, a well-characterized phenyltriazine anticonvulsant, as a representative molecule to illustrate the principles and methodologies for detecting and quantifying structurally similar small molecules in brain tissue.[4][5][6] The strategies outlined here are broadly applicable and should serve as a robust starting point for developing your Elpetrigine-specific assay.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful bioanalytical method for Elpetrigine in brain tissue.

Q1: What are the primary challenges in quantifying a small molecule like Elpetrigine in brain tissue?

A1: Quantifying small molecules in brain tissue is inherently complex due to several factors:

  • The Blood-Brain Barrier (BBB): The BBB restricts the entry of many compounds into the brain, often leading to very low in-situ concentrations compared to plasma.[3][7]

  • Complex Matrix: Brain tissue is a lipid-rich, heterogeneous matrix.[8] Components like phospholipids, proteins, and endogenous small molecules can interfere with analysis, causing what is known as the "matrix effect."[8][9]

  • Extraction Efficiency: Achieving complete and reproducible extraction of the analyte from the tissue homogenate is critical. The analyte can be lost through nonspecific binding to tissue components or labware.[10][11]

  • Analyte Stability: The compound may be susceptible to degradation from enzymes present in the tissue during homogenization and extraction.[12]

Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for this type of analysis?

A2: LC-MS/MS is the gold standard for quantifying drugs in biological matrices for three main reasons:[1][13]

  • High Sensitivity: Modern triple quadrupole mass spectrometers can detect analytes at picogram or even femtogram levels, which is essential for measuring low drug concentrations in the brain.[13]

  • High Selectivity: Tandem mass spectrometry (using Multiple Reaction Monitoring, or MRM) allows for the specific detection of your target analyte even in a complex mixture, by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components.[14]

  • High Reproducibility: When properly validated, LC-MS/MS methods provide the accuracy and precision required to meet regulatory standards for bioanalytical data.[15][16]

Q3: What is "matrix effect," and why is it particularly significant in brain tissue analysis?

A3: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[8][9] In brain tissue, the high concentration of phospholipids is a primary cause of ion suppression.[9] These molecules can co-extract with the analyte and interfere with the efficiency of droplet formation and desolvation in the electrospray ionization (ESI) source, leading to a weaker signal and inaccurate quantification.[9][17] Because the composition of brain tissue is so complex and can vary between different brain regions, assessing and mitigating matrix effects is a critical part of method development.[8][18][19]

Q4: What are the key parameters for bioanalytical method validation according to regulatory bodies like the FDA?

A4: The FDA's Bioanalytical Method Validation (BMV) Guidance outlines the essential parameters to ensure a method is reliable for its intended purpose.[15][20][21] Key parameters include:

  • Accuracy: How close the measured values are to the true concentration.

  • Precision: The degree of scatter or reproducibility among multiple measurements.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

For detailed requirements, it is essential to consult the latest FDA or ICH M10 guidance documents.[15][22]

Part 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem Area 1: Low or No Analyte Signal

Q: My Elpetrigine signal is undetectable or far below the expected LLOQ. Where should I begin troubleshooting?

A: A low or absent signal is the most common challenge. A systematic approach is crucial. First, verify the integrity of your LC-MS/MS system by injecting a pure standard solution of Elpetrigine to confirm that the instrument is performing as expected. If the system is working correctly, the problem lies within your sample preparation or method parameters.

Below is a logical workflow for troubleshooting a low signal.

G Start Low/No Elpetrigine Signal CheckSystem Inject Pure Standard. Is signal strong & reproducible? Start->CheckSystem TroubleshootMS Troubleshoot LC-MS/MS System: - Check source conditions - Calibrate/Tune MS - Check LC plumbing CheckSystem->TroubleshootMS NO InvestigateSamplePrep Investigate Sample Preparation (See Problem Area 2) CheckSystem->InvestigateSamplePrep YES SystemOK YES SystemFail NO CheckMatrixEffect Assess Matrix Effects (See Problem Area 3) InvestigateSamplePrep->CheckMatrixEffect OptimizeMS Optimize MS Parameters (See Problem Area 4) CheckMatrixEffect->OptimizeMS

Caption: Troubleshooting Decision Tree for Low Analyte Signal.
Problem Area 2: Poor Extraction Recovery

Q: My recovery experiments show that I'm losing a significant amount of Elpetrigine during sample preparation. How can I improve my extraction efficiency?

A: Low recovery is often due to an inappropriate choice of extraction technique or solvent for your analyte and matrix.[11][12] Brain tissue requires vigorous homogenization followed by an extraction method that efficiently separates the drug from high levels of proteins and lipids.

Step 1: Standardize Homogenization

Inconsistent homogenization is a major source of variability.

  • Protocol: Use a bead-beating homogenizer for consistent and high-throughput sample processing.[23]

    • Weigh the frozen brain tissue sample (~50-100 mg).

    • Add it to a 2 mL tube containing ceramic or stainless steel beads.

    • Add 4 volumes (e.g., 400 µL for 100 mg of tissue) of cold (4°C) homogenization buffer (e.g., PBS or ammonium acetate).

    • Homogenize for 2-3 cycles of 45 seconds at a high speed, with cooling on ice between cycles.

    • The resulting homogenate should be a uniform, milky suspension with no visible tissue pieces.

Step 2: Optimize the Extraction Method

Compare the three most common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Method Principle Pros Cons Recommended for Elpetrigine?
Protein Precipitation (PPT) An organic solvent (e.g., Acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[24][25]Simple, fast, and inexpensive.Prone to significant matrix effects as lipids and other small molecules remain in the supernatant ("dirty" extract).[11]Good for initial screening, but may not provide the required sensitivity due to ion suppression.
Liquid-Liquid Extraction (LLE) The analyte is partitioned from the aqueous homogenate into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.[4][14]Cleaner extracts than PPT, reducing matrix effects.More labor-intensive; requires solvent optimization.Recommended. An excellent balance between cleanup efficiency and ease of use.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, interfering components are washed away, and the analyte is then eluted with a small volume of solvent.[10]Provides the cleanest extracts and highest concentration factor.Most complex and expensive method; requires significant method development.[26]Ideal for achieving the lowest LLOQ if LLE is insufficient.

Optimized Liquid-Liquid Extraction (LLE) Protocol for Elpetrigine

This protocol is designed to maximize the recovery of a moderately lipophilic compound like Lamotrigine (LogP ≈ 1.93) from brain homogenate.[27]

  • Aliquot: Take 100 µL of the brain homogenate into a clean microcentrifuge tube.

  • Add Internal Standard (IS): Spike with a stable isotope-labeled (SIL) Elpetrigine-d4 internal standard. The use of a SIL-IS is critical to correct for variability in extraction and matrix effects.

  • Alkalinize: Add 25 µL of 1M Sodium Carbonate to adjust the pH to ~10. This ensures that a basic amine group on the triazine ring (pKa ≈ 5.7 for Lamotrigine) is deprotonated and neutral, maximizing its partitioning into the organic solvent.[4][27]

  • Extract: Add 600 µL of an extraction solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate .[4] Vortex vigorously for 2 minutes.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to separate the layers and pellet the precipitated protein.

  • Transfer: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and protein pellet.

  • Evaporate: Dry the organic extract under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).[11] Vortex to ensure the analyte is fully dissolved.

  • Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.

Problem Area 3: Significant Matrix Effects & Variability

Q: My results are highly variable, and I suspect ion suppression. How can I confirm and mitigate this?

A: High variability is often a symptom of inconsistent matrix effects.[8][9] You must quantify the matrix effect and then take steps to reduce it.

Protocol: Quantifying Matrix Effect

This experiment compares the analyte response in a clean solution versus a post-extraction matrix solution.

  • Prepare Three Sets of Samples: (n=3-6 replicates per set)

    • Set A (Neat Solution): Spike Elpetrigine and IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank brain homogenate (with no analyte) using your protocol. Spike Elpetrigine and IS into the final dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike Elpetrigine and IS into blank brain homogenate before starting the extraction protocol.

  • Analyze and Calculate:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • An MF between 0.85 and 1.15 is generally considered acceptable.

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

    • Overall Process Efficiency = (Peak Area in Set C) / (Peak Area in Set A)

Strategies to Mitigate Matrix Effects:

  • Improve Chromatographic Separation: Ensure your analyte elutes away from the highly suppressing phospholipid region. Use a longer gradient or a column with a different selectivity (e.g., a Phenyl-Hexyl phase instead of a standard C18).

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.

  • Optimize Sample Cleanup: If LLE is insufficient, develop an SPE method. A mixed-mode cation exchange SPE cartridge can be very effective for basic compounds like Elpetrigine.

  • Dilute the Sample: A simple 1:1 or 1:2 dilution of the final extract with the mobile phase can sometimes reduce the concentration of interfering matrix components below the level where they cause significant suppression.

Problem Area 4: Insufficient Mass Spectrometer Sensitivity

Q: My sample preparation is optimized, but the MS signal is still too low to reach my target LLOQ. How can I boost instrument sensitivity?

A: If your sample is clean and recovery is high, the final step is to maximize the efficiency of ion generation and detection at the mass spectrometer.[17][28]

G cluster_focus Focus Areas for Sensitivity Enhancement workflow Brain Tissue Collection Homogenization Extraction (LLE/SPE) Evaporation & Reconstitution LC Separation MS Detection Data Analysis MobilePhase Mobile Phase Optimization workflow:f4->MobilePhase SourceParams MS Source Parameter Tuning workflow:f5->SourceParams MRM_Settings MRM Transition Optimization workflow:f5->MRM_Settings

Caption: Key Areas for LC-MS/MS Sensitivity Enhancement.

Optimization Strategies:

  • Mobile Phase Modifiers: The choice of acid modifier is critical for positive electrospray ionization.

    • Formic Acid (0.1%): This is the standard choice and provides good protonation for most basic compounds.[28]

    • Difluoroacetic Acid (DFA): Can sometimes provide better sensitivity than formic acid for certain analytes without the severe ion suppression associated with Trifluoroacetic Acid (TFA).[29] Avoid TFA completely.

  • LC Flow Rate and Column ID: Reducing the column internal diameter (e.g., from 2.1 mm to 1.0 mm) and lowering the flow rate (e.g., from 400 µL/min to 150 µL/min) concentrates the analyte as it enters the MS source, often leading to a significant sensitivity gain.

  • MS Source Parameter Tuning: Systematically optimize source parameters by infusing a standard solution of Elpetrigine.

    • Spray Voltage: Adjust to maximize signal stability and intensity.

    • Gas Flows (Nebulizer and Drying Gas): These are critical for efficient desolvation. Higher aqueous mobile phases require higher gas flows and temperatures.[17]

    • Source Temperature: Increase to aid desolvation, but be cautious with thermally labile compounds.[17]

  • MRM Transition Optimization: Do not rely on predicted transitions.

    • Infuse Elpetrigine and perform a full scan (Q1 scan) to identify the most abundant precursor ion (likely [M+H]+).

    • Perform a product ion scan on that precursor to identify the 2-3 most intense and stable product ions.

    • Optimize the collision energy for each transition to maximize the signal for your chosen quantifier and qualifier ions.

Advanced Technique: Sum of Multiple Reaction Monitoring (SMRM)

For some molecules, the collision-induced dissociation (CID) process fragments the precursor ion into several product ions of similar intensity rather than one dominant one. Instead of discarding the signal from weaker transitions, they can be summed together. This technique, known as SMRM, can significantly increase the signal-to-noise ratio and improve the LLOQ.[30]

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • Royal Society of Chemistry. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Available at: [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • ResearchGate. (n.d.). Sample preparation techniques for quantitative analysis in brain pharmacokinetics: Application to neurodegenerative diseases. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Semantic Scholar. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Available at: [Link]

  • Taylor & Francis Online. (2013). Challenges of Atypical Matrix Effects in Tissue. Available at: [Link]

  • Taylor & Francis Online. (2018). LC/MS/MS in Drug Development: Targeting the Brain. Available at: [Link]

  • ProQuest. (n.d.). Development and use of LC-MS/MS methods to study the brain dynamics of major monoamines and the pharmacokinetics of dual norepinephrine and serotonin reuptake inhibitors in the mouse. Available at: [Link]

  • SciSpace. (n.d.). Matrix effects in biological mass spectrometry imaging: identification and compensation. Available at: [Link]

  • PubMed. (2019). A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue. Available at: [Link]

  • ResearchGate. (n.d.). A data example of LC-MS/MS analysis of rat brain tissue generated by.... Available at: [Link]

  • PubMed. (2022). A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Detection of Label-Free Drugs within Brain Tissue Using Orbitrap Secondary Ion Mass Spectrometry as a Complement to Neuro-Oncological Drug Delivery. Available at: [Link]

  • ResearchGate. (2016). How to improve the sensitivity of a LCMS?. Available at: [Link]

  • Charnwood Discovery. (2024). Ex Vivo Sample Preparation and Analysis Techniques. Available at: [Link]

  • Royal Society of Chemistry. (2014). Matrix effects in biological mass spectrometry imaging: identification and compensation. Available at: [Link]

  • Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available at: [Link]

  • Chromatography Today. (n.d.). Yes. Increasing LC-MS Sensitivity can be that Simple. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). Available at: [Link]

  • Welch Materials, Inc. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?. Available at: [Link]

  • Scientific Archives. (n.d.). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Available at: [Link]

  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Available at: [Link]

  • ResearchGate. (2025). Challenges in CNS drug development and the role of imaging. Available at: [Link]

  • Technology Networks. (2021). Addressing the Challenges of Small Molecule Analysis. Available at: [Link]

  • Nitrosamines Exchange. (2025). Low recovery factor & Validation Issue. Available at: [Link]

  • PubMed. (2001). Lamotrigine analysis in blood and brain by high-performance liquid chromatography. Available at: [Link]

  • ResearchGate. (2022). Why am I getting less than 100% recovery after solid phase extraction?. Available at: [Link]

  • PubMed. (1998). Determination of lamotrigine in biologic materials by a simple and rapid liquid chromatographic method. Available at: [Link]

  • IntechOpen. (2024). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Available at: [Link]

  • ResearchGate. (2026). Lamotrigine analysis in blood and brain by high-performance liquid chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Understanding Lamotrigine's Role in the CNS and Possible Future Evolution. Available at: [Link]

  • eScholarship, University of California. (n.d.). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters. Available at: [Link]

  • Wikipedia. (n.d.). Lamotrigine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Lamotrigine. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lamotrigine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Method Development &amp; Troubleshooting

Topic: Resolving Peak Overlap – Elpetrigine vs. Lamotrigine Executive Summary: The Phenyltriazine Challenge User Query: "I am observing peak overlap between Elpetrigine and Lamotrigine in my LC-MS/MS assay.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Overlap – Elpetrigine vs. Lamotrigine

Executive Summary: The Phenyltriazine Challenge

User Query: "I am observing peak overlap between Elpetrigine and Lamotrigine in my LC-MS/MS assay. How do I resolve this?"

Scientist's Analysis: You are dealing with two structurally analogous phenyltriazines.

  • Lamotrigine: 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (MW ~256 Da).[1][2][3]

  • Elpetrigine (V3381): 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4-triazine (MW ~290 Da).

The Good News: These compounds are not isobaric . They have distinct precursor masses (


 vs. 

). The Real Problem: The "overlap" you see is likely chromatographic co-elution . Because they share the same polar core and pKa, they compete for ionization in the source. If Elpetrigine (often the candidate drug at higher concentrations) co-elutes with Lamotrigine (often the comedic or metabolite), it causes Matrix Effects (Ion Suppression) , compromising the quantitation of the lower-abundance analyte.

This guide provides the protocol to achieve baseline chromatographic separation (


) to ensure data integrity.
Module 1: Chromatographic Resolution (The "Front End")

Standard C18 columns often fail here because the hydrophobicity difference driven by a single Chlorine atom is insufficient for separation on alkyl-bonded phases. We must exploit


 interactions .
Recommended Stationary Phase: Biphenyl or Phenyl-Hexyl

Biphenyl phases offer "orthogonal selectivity" to C18.[4] The phenyl rings in the stationary phase interact with the electron-deficient phenyl rings of the triazine drugs. The extra chlorine on Elpetrigine alters its electron density, creating a distinct interaction strength compared to Lamotrigine.

Mobile Phase Selection: The Methanol Effect
  • Acetonitrile (ACN):

    
    -electrons in the nitrile group (
    
    
    
    ) compete with the analyte for the stationary phase, weakening the separation.
  • Methanol (MeOH): Does not interfere with

    
     interactions, maximizing the selectivity factor (
    
    
    
    ).

Experimental Protocol: Separation Optimization

ParameterInitial Condition (Likely Co-eluting)Optimized Condition (Resolved)Mechanism
Column C18 (3 µm)Biphenyl (2.6 µm Core-Shell) Enhanced

selectivity for halogenated aromatics.
Organic Solvent AcetonitrileMethanol Removes

-electron competition; increases retention difference.
Buffer 0.1% Formic Acid10mM Ammonium Acetate (pH 4.5) Higher pH ensures analytes are ionized but reduces silanol tailing.
Gradient Steep (10-90% in 3 min)Shallow Focus Focused gradient at the elution %B (see diagram).
Visualizing the Separation Logic

G Start Problem: Co-elution on C18 CheckMass Are they Isobaric? (Lamotrigine 256 / Elpetrigine 290) Start->CheckMass IsobaricNo No: Problem is Ion Suppression CheckMass->IsobaricNo Distinct Masses Step1 Switch to Biphenyl Column (Maximize Pi-Pi interactions) IsobaricNo->Step1 Step2 Switch Organic to Methanol (Avoid ACN Pi-competition) Step1->Step2 Step3 Optimize Gradient Slope Step2->Step3 Result Baseline Resolution (Rs > 1.5) Step3->Result

Caption: Decision tree for resolving phenyltriazine co-elution. Note that changing the column chemistry is the primary driver for resolution.

Module 2: Mass Spectrometry (The "Back End")

Even with separation, you must ensure your MS parameters do not introduce "Crosstalk" (ghost peaks).

1. MRM Transition Selection Avoid common fragments if possible, but for phenyltriazines, the loss of the amino group or the triazine ring break is common.

AnalytePrecursor (

)
Product Quant (

)
Product Qual (

)
Collision Energy (V)
Lamotrigine 256.1211.0186.025 - 35
Elpetrigine 290.0245.0*220.025 - 35

*Note: The mass shift of +34 Da (approx one Cl atom) is consistent in precursor and fragments. Ensure your isolation window is narrow (Unit resolution) to prevent Elpetrigine isotopes (


) from bleeding into Lamotrigine channels if concentrations are extreme.

2. Dwell Time & Points Per Peak

  • Requirement: 15-20 data points across the chromatographic peak for reproducible integration.

  • Calculation: If peak width is 6 seconds (UHPLC), total cycle time must be

    
     seconds.
    
  • Action: If co-eluting with other metabolites, use Scheduled MRM (sMRM) to only monitor these masses during their specific elution window.

Module 3: Sample Preparation

If the peak overlap is accompanied by "tailing" or "shoulders," the issue may be the sample solvent strength.

  • The Issue: Injecting a sample dissolved in 100% Methanol onto a high-aqueous initial gradient (e.g., 90% Water) causes the analyte to "precipitate" or travel faster than the mobile phase at the head of the column.

  • The Fix: Match the sample diluent to the initial mobile phase conditions .

    • Protocol: Reconstitute extracts in 10% Methanol / 90% Water (with 0.1% Formic Acid).

Troubleshooting FAQ

Q1: I switched to a Biphenyl column, but they still co-elute. Now what?

  • A: Lower the mobile phase pH. While ammonium acetate (pH 4.5) is good for shape, phenyltriazines are basic. Lowering pH to ~3.0 (0.1% Formic Acid) ensures they are fully protonated, which might interact differently with the stationary phase. Alternatively, lower the temperature (e.g., from 40°C to 25°C).

    
     interactions are exothermic and often stronger at lower temperatures.
    

Q2: I see a small peak in the Lamotrigine channel at the Elpetrigine retention time. Is this crosstalk?

  • A: It is likely Isotopic Interference or In-Source Fragmentation .

    • Check: Elpetrigine (3 chlorines) has a significant isotope pattern. Calculate if the M+2 or M+4 isotope of a metabolite falls into the Lamotrigine window.

    • Fix: Increase the chromatographic resolution (Module 1). If they are separated physically, the MS interference becomes irrelevant.

Q3: Can I just use a longer C18 column?

  • A: Likely inefficient.[5] Doubling length doubles backpressure and only increases resolution by a factor of

    
     (~1.4x). Switching selectivities (C18 -> Biphenyl) can increase resolution by 5-10x without adding run time.
    
References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Castel-Branco, M. M., et al. (2014). Lamotrigine analysis in blood and brain by LC-MS/MS. Journal of Chromatography B. (Demonstrates Phenyltriazine fragmentation patterns). Link

  • Phenomenex Technical Notes. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (Explains the mechanism of separation for halogenated aromatics). Link

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Optimization

Technical Support Center: Optimization of Vehicle Selection for Intraperitoneal Elpetrigine Administration

From the Senior Application Scientist's Desk: Welcome to the technical support center for Elpetrigine administration. This guide is designed for our partners in research—scientists and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for Elpetrigine administration. This guide is designed for our partners in research—scientists and drug development professionals who are working to understand the in-vivo efficacy of Elpetrigine. The intraperitoneal (IP) route is a common and effective method for preclinical studies, but its success is critically dependent on the correct formulation. This is especially true for compounds like Elpetrigine, which exhibit challenging physicochemical properties.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It is intended to be a dynamic resource, providing not just protocols, but the scientific reasoning behind them. Our goal is to empower you to make informed decisions, troubleshoot effectively, and generate robust, reproducible data.

Section 1: Foundational Knowledge & Initial Vehicle Selection (FAQs)

This section addresses the most common initial questions regarding the formulation of Elpetrigine for intraperitoneal injection. A thorough understanding of these principles is the first step toward a successful in-vivo study.

Q1: What are the critical physicochemical properties of Elpetrigine that I must consider before selecting a vehicle?

A1: Understanding the fundamental properties of Elpetrigine is non-negotiable for developing a stable and effective formulation. Elpetrigine is a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high membrane permeability.[1] The key parameters to consider are:

  • Aqueous Solubility: Elpetrigine is very slightly soluble in water at a neutral pH (approx. 0.17 mg/mL at 25°C).[2][3] This is the primary challenge; a standard saline or phosphate-buffered saline (PBS) vehicle will likely be insufficient to dissolve a therapeutic dose.

  • pKa: Elpetrigine is a weak base with a pKa of 5.7.[3][4] This is a critical piece of information. It means that the molecule becomes ionized and thus more soluble in acidic conditions. Its solubility significantly increases in 0.1 M HCl to approximately 4.1 mg/mL.[3][5] This property can be leveraged to our advantage.

  • Solubility in Organic Solvents: Elpetrigine is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 10 mg/mL.[6] This makes DMSO a valuable tool as a primary solvent in a co-solvent system.

  • LogP: The octanol-water partition coefficient (LogP) is approximately 1.93, indicating a moderate degree of lipophilicity.[4] This aligns with its low water solubility and suggests that lipid-based or surfactant-containing systems could be effective.[7]

Q2: What are the most common vehicles for IP administration, and what are their primary roles?

A2: Vehicles for IP injection can be broadly categorized. The choice depends on the drug's properties and the experimental goals. It's crucial not only to dissolve the drug but also to use a vehicle that is non-toxic and does not produce confounding biological effects.[8][9]

Vehicle CategoryExamplesPrimary Role & Use CaseKey Considerations
Aqueous (Isotonic) 0.9% Saline, Phosphate-Buffered Saline (PBS)Ideal for water-soluble compounds. The safest and most physiologically compatible option.Unsuitable for dissolving Elpetrigine at therapeutic concentrations alone.
Aqueous (pH Modified) Acidified Saline (e.g., pH 4-5)Can be used to dissolve weak bases like Elpetrigine by protonating the molecule.The final pH must be tolerable to the animal to avoid injection site pain and inflammation.[10]
Organic Co-solvents Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), EthanolUsed as primary solvents to dissolve lipophilic compounds before dilution with an aqueous vehicle.Can have inherent toxicity. Must be diluted to safe final concentrations.[8][11]
Surfactants/Emulsifiers Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20)Used in small quantities to increase solubility and prevent precipitation of the drug upon dilution into an aqueous phase. They form micelles that encapsulate the drug.Can cause hypersensitivity reactions in some cases. Concentrations should be kept low (typically <10%).
Suspending Agents Carboxymethylcellulose (CMC), MethylcelluloseUsed to create uniform suspensions for drugs that cannot be dissolved. The particles are dispersed, not dissolved.Requires vigorous shaking before each injection to ensure dose uniformity. Not ideal for ensuring consistent bioavailability.[8]
Complexation Agents Cyclodextrins (e.g., HP-β-CD)Form inclusion complexes with the drug molecule, effectively shielding the hydrophobic parts and increasing aqueous solubility.[12]Can be expensive and may alter the drug's pharmacokinetic profile.

Q3: Is there a standard "first-choice" vehicle for a compound like Elpetrigine?

A3: There is no universal "first-choice," but there is a logical, tiered approach to vehicle selection that balances efficacy with safety. The principle is to start with the simplest and safest system possible before escalating to more complex formulations.

The following diagram illustrates a decision-making workflow for selecting a starting vehicle for Elpetrigine.

G cluster_0 A Start: Define Required Dose (mg/kg) & Dosing Volume (e.g., 10 mL/kg) B Can the dose be dissolved in acidified saline (pH 4.5-5.5)? (Leveraging pKa of 5.7) A->B C Use acidified saline. Verify stability & tolerability. B->C Yes D Initiate Co-Solvent Approach: Dissolve Elpetrigine in minimal 100% DMSO (e.g., <10% of final volume) B->D No E Slowly add aqueous vehicle (Saline/PBS) while vortexing. Does it precipitate? D->E F Use DMSO/Saline co-solvent. Final DMSO conc. <10%. Verify stability & tolerability. E->F No G Precipitation Occurs. Add a solubilizing agent. E->G Yes H Option 1: Add Surfactant (e.g., 5-10% Tween 80 in aqueous phase) G->H I Option 2: Use Cyclodextrin (e.g., 20-40% HP-β-CD in aqueous phase) G->I J Final Formulation: DMSO / Tween 80 / Saline OR DMSO / HP-β-CD / Saline H->J I->J caption Fig 1. Decision tree for Elpetrigine vehicle selection.

Q4: What are the acceptable concentration limits for common organic co-solvents like DMSO or PEG400 in the final formulation?

A4: This is a safety-critical question. While organic solvents are excellent solubilizers, they can cause significant toxicity if used at high concentrations.[8] A study evaluating the neurotoxic effects of various vehicles found that pure DMSO led to significant motor impairment in mice.[11] Similarly, PEG-400 also demonstrated strong neuromotor toxicity.[8][11]

General Guidelines for Final IP Formulation Concentrations:

  • DMSO: Keep the final concentration below 10% v/v , with a target of ≤5% v/v being preferable to minimize inflammatory and sedative effects.

  • Ethanol: Should be kept below 10% v/v .

  • PEG-400: While an effective solvent, it can be viscous and irritating. Aim for a final concentration below 20-30% v/v .

  • Tween 80/20: Typically used between 1-10% v/v .

Crucially, you must always run a "vehicle-only" control group in your experiments. This is the only way to definitively separate the effects of the vehicle from the effects of Elpetrigine.

Section 2: Formulation & Preparation - Troubleshooting Guide

This section provides answers to common hands-on issues encountered during the preparation of Elpetrigine formulations.

Q5: My compound won't dissolve in an aqueous vehicle. What is the next logical step?

A5: This is the expected behavior for Elpetrigine. The next step is to employ a co-solvent system. The key is the order of operations. Never add the solid drug powder directly to a mixed vehicle system.

The Correct Procedure:

  • Weigh the required amount of Elpetrigine powder.

  • Add the smallest practical volume of your primary organic solvent (e.g., 100% DMSO) to the powder.

  • Ensure the drug is completely dissolved in the organic solvent first. You should have a clear, concentrated stock solution. Use gentle vortexing or sonication if needed.

  • In a separate tube, prepare your final aqueous vehicle (e.g., 0.9% Saline).

  • Slowly, and with constant, vigorous vortexing, add the aqueous vehicle to the concentrated drug-DMSO stock solution. This rapid mixing is critical to prevent the drug from precipitating as it enters the anti-solvent (aqueous) environment.

Q6: I've added the aqueous component, and my drug has precipitated. What went wrong and how do I fix it?

A6: This is a classic problem known as "crashing out." It happens when the drug's solubility in the final mixed-vehicle system is lower than the concentration you are trying to achieve. The addition of the aqueous "anti-solvent" causes the drug to rapidly come out of solution.

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest solution may be to lower the target dose if the experiment allows.

  • Increase the Co-solvent Ratio: Increase the percentage of DMSO in the final volume. For example, if a 5% DMSO/95% saline mixture failed, try a 10% DMSO/90% saline mixture. Be mindful of the toxicity limits discussed in Q4.

  • Incorporate a Surfactant: This is often the most effective solution. A surfactant like Tween 80 will help keep the drug molecules dispersed in micelles, preventing them from aggregating and precipitating.[7] Modify your aqueous phase to include the surfactant (e.g., prepare a solution of 5% Tween 80 in saline) before adding it to your drug-DMSO stock.

  • Consider a Cyclodextrin-based Vehicle: Cyclodextrins are highly effective at solubilizing poorly soluble drugs.[13] Prepare a solution of 20-40% (w/v) hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water or saline to use as your aqueous phase.

Q7: How do I prepare a formulation with a surfactant like Tween 80?

A7: The order of addition is crucial for creating a stable formulation. The goal is to have the surfactant ready in the aqueous phase to immediately stabilize the drug molecules as they are diluted out of the primary solvent.

Protocol for a DMSO/Tween 80/Saline Formulation:

  • Prepare Aqueous Phase: In a sterile container, prepare the required volume of the aqueous vehicle. For a final formulation with 10% Tween 80, you would add 10 mL of Tween 80 to 90 mL of 0.9% Saline. Mix thoroughly.

  • Prepare Drug Concentrate: In a separate container, dissolve the total required mass of Elpetrigine in the desired volume of 100% DMSO. For a final formulation with 5% DMSO, this would be 5 mL of DMSO for a total 100 mL batch. Ensure it is fully dissolved.

  • Combine: While vigorously vortexing the drug-DMSO concentrate, slowly add the Tween 80/Saline solution.

  • Inspect: The final solution should be clear or, at worst, a stable, slightly opalescent micro-emulsion. There should be no visible particulates.

Q8: What are the signs of an unstable formulation, and how can I check for it?

A8: An unstable formulation will lead to inconsistent and unreliable in-vivo data.[14] You must perform quality control checks on every batch you prepare.

  • Visual Inspection: Immediately after preparation, hold the solution up to a light source. Look for the "Tyndall effect" (a visible beam of light, indicating suspended particles) or any crystalline material or cloudiness.

  • Time-Lapse Check: Let the formulation sit on the bench for the maximum expected duration of your dosing session (e.g., 1-2 hours). Re-inspect it visually just before injection. If precipitation has occurred, the formulation is not stable enough.

  • pH Measurement: The pH of the final injected solution should be within a physiologically tolerable range (ideally between 5.0 and 8.0). Extreme pH can cause pain and inflammation at the injection site.[10]

  • Pre-Injection Vortex: As a standard practice, always vortex your formulation immediately before drawing up each dose to ensure homogeneity, especially if it is a suspension or micro-emulsion.

Section 3: In-Vivo Observations & Troubleshooting

Even with a well-prepared formulation, issues can arise after administration. This section addresses common in-vivo observations.

Q9: My animals show signs of distress or irritation (e.g., writhing, scratching) immediately after injection. What is the likely cause?

A9: This is a common and concerning observation that points to a problem with the formulation's tolerability. The two most likely causes are:

  • Vehicle Irritation: The vehicle itself may be causing the problem. High concentrations of DMSO (>10%), un-buffered or extreme pH, or high viscosity can cause pain and irritation upon injection.[8][10]

    • Solution: Run a control group injected with the vehicle alone. If these animals show the same signs of distress, your vehicle is the problem. You must reformulate to a lower co-solvent concentration or adjust the pH to be more physiologic.

  • In-Vivo Precipitation (Depot Formation): The drug may be stable in the syringe but is precipitating inside the peritoneal cavity upon contact with physiological fluids. This can cause a localized inflammatory response.

    • Solution: This is more difficult to diagnose directly but is a strong possibility if the vehicle-only controls are fine. Improving the formulation with surfactants (like Tween 80) or cyclodextrins can prevent this by keeping the drug solubilized for longer after injection, allowing for absorption.

Q10: I am seeing high variability in my experimental results. Could the formulation be the cause?

A10: Absolutely. Formulation issues are a primary driver of experimental variability.[15] If your formulation is not a true, stable solution, you may be administering a different dose to each animal.

  • Cause: If the drug is precipitating or settling out in the vial between injections, the first animal may get a lower dose and the last animal may get a much higher dose (or vice-versa). This is particularly problematic for suspensions.

  • Solution:

    • Ensure your formulation is a true, stable solution whenever possible.

    • If using a suspension or emulsion, you must vortex the solution vigorously immediately before drawing up the dose for every single animal.

    • Prepare fresh formulations for each experiment and do not store them for extended periods unless stability has been formally validated.[6]

Section 4: Protocols & Workflows

This section provides detailed, step-by-step methodologies for key formulation tasks.

Protocol 1: Step-by-Step Vehicle Screening Workflow

This protocol outlines a systematic approach to finding a suitable vehicle for Elpetrigine.

  • Objective: To identify the simplest, safest vehicle that can dissolve Elpetrigine at the target concentration.

  • Materials: Elpetrigine, 0.9% Saline, 1M HCl, 1M NaOH, 100% DMSO, Tween 80, 45% (w/v) HP-β-CD solution.

  • Procedure:

    • Test 1 (Aqueous pH-Modified):

      • Attempt to dissolve Elpetrigine at the target concentration in 0.9% Saline. Expected outcome: Fails.

      • Adjust the pH of the saline downwards in 0.5 unit increments using 1M HCl, starting from pH 7.0 down to 4.5. Check for dissolution at each step.

      • If it dissolves, check the stability for 1-2 hours. If stable and the pH is >4.5, this may be a viable vehicle.

    • Test 2 (Co-solvent System):

      • If Test 1 fails, dissolve Elpetrigine in 100% DMSO to create a 20x stock solution (e.g., if the final dose is 10 mg/mL, make a 200 mg/mL stock).

      • Slowly add 19 parts of 0.9% Saline while vortexing to achieve a final DMSO concentration of 5%.

      • Observe for precipitation. If it remains clear, check stability for 1-2 hours. This is a viable vehicle.

    • Test 3 (Co-solvent + Surfactant):

      • If Test 2 fails, prepare an aqueous phase of 10% Tween 80 in 0.9% Saline.

      • Repeat the procedure from Test 2, but use the Tween/Saline solution as the diluent.

      • Observe for precipitation. If it remains clear or forms a stable micro-emulsion, check stability for 1-2 hours. This is a viable vehicle.

    • Test 4 (Co-solvent + Cyclodextrin):

      • If Test 3 is not desired or fails, use a 40% HP-β-CD solution as the aqueous diluent.

      • Repeat the procedure from Test 2 with the HP-β-CD solution.

      • Observe for precipitation. If it remains clear, check stability for 1-2 hours. This is a viable vehicle.

Fig 2. Workflow for formulation preparation and quality control.

References

  • Gomes, T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. [Link]

  • Animal Care Services, University of British Columbia. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Jadhav, P., et al. (2017). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • ResearchGate. Intraperitoneal Injections Science Topic. [Link]

  • IntechOpen. (2021). Routes of Drug Administration in Experimental Animals. [Link]

  • SciTechnol. (2023). Challenges in Drug Formulation: Solving Complex Problems. [Link]

  • Patsnap Synapse. (2025). What are the common challenges in biologic drug development? [Link]

  • AAPS PharmSciTech. (2018). Improvement of Physicochemical Properties of an Antiepileptic Drug by Salt Engineering. [Link]

  • Turner, P.V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Comparative Medicine. [Link]

  • Pharmsky. (2025). How Formulation Decisions Impact Drug Stability and Bioavailability. [Link]

  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. [Link]

  • University of Wollongong Australia. (2019). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Pharmaffiliates. (2025). Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. [Link]

  • Reddit. (2019). IP injections need help. [Link]

  • Ascendia Pharma. (2022). Biologics Formulation Challenges. [Link]

  • DTIC. (1973). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Szaniawska, M., & Szymczyk, K. (2020). Strategies in poorly soluble drug delivery systems. World Scientific News. [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]

  • ScienceDirect. (2022). Influence of Lamotrigine concentration on physicochemical properties and transdermal release using PBAT/PLA electrospun fibers. [Link]

  • National Center for Biotechnology Information. (2012). Comparative evaluation of single and bilayered lamotrigine floating tablets. [Link]

  • National Center for Biotechnology Information. Lamotrigine. PubChem. [Link]

  • SciELO Brasil. (2010). Development of a dissolution test for lamotrigine in tablet form using an ultraviolet method. [Link]

  • ResearchGate. (2014). Physicochemical properties of lamotrigine and its compatibility with various inactive ingredients to formulate lamotrigine orally disintegrating tablets. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. lamotrigine. [Link]

  • Royal Society of Chemistry. (2025). Exploring the solubility of novel lamotrigine drug–drug salts: the role of pH and structural variability. [Link]

  • U.S. Food and Drug Administration. (2008). Chemistry Review(s) - Lamictal ODT. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Safety Profiling: Elpetrigine (JZP-4) versus Lamotrigine

Executive Summary: The Rational Design Paradox In the landscape of neuropharmacology, Lamotrigine stands as a "gold standard" voltage-gated sodium channel (Nav) blocker, widely prescribed for epilepsy and bipolar disorde...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rational Design Paradox

In the landscape of neuropharmacology, Lamotrigine stands as a "gold standard" voltage-gated sodium channel (Nav) blocker, widely prescribed for epilepsy and bipolar disorder. However, its clinical utility is shadowed by a Black Box Warning for serious dermatological reactions, including Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN).

Elpetrigine (JZP-4/GW-273293) represents a rational medicinal chemistry effort to engineer a "safer Lamotrigine." By structurally modifying the phenyltriazine core, developers aimed to eliminate the formation of the toxic arene oxide metabolite responsible for idiosyncratic skin rashes, while retaining efficacy.

This guide provides a technical comparison of their safety profiles, analyzing why the theoretical elimination of dermatological risk was met with a trade-off in CNS tolerability, ultimately stalling Elpetrigine's development.

Molecular & Mechanistic Foundations

Structural Divergence and Metabolic Fate

The safety differentiation between these two compounds is rooted in their metabolism. Lamotrigine undergoes bioactivation to form a reactive arene oxide intermediate. Elpetrigine was designed with a trichloro-substitution pattern to sterically and electronically block this oxidative pathway.

  • Lamotrigine: 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine.[1][2][3]

  • Elpetrigine: 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4-triazine (and related pyrazine analogs in early SAR).

Diagram 1: Metabolic Divergence Pathway

This diagram illustrates the "Safety by Design" hypothesis: blocking the formation of the hapten-forming arene oxide.

MetabolicPathways LTG Lamotrigine (Parent Drug) CYP CYP450 Oxidation LTG->CYP Minor Pathway UGT UGT Glucuronidation LTG->UGT Major Pathway (>90%) ELP Elpetrigine (JZP-4) ELP->CYP Blocked by Cl- substitution ELP->UGT Dominant Pathway AreneOxide Arene Oxide Intermediate CYP->AreneOxide Bioactivation Glucuronide N-Glucuronide (Inactive/Excreted) UGT->Glucuronide Hapten Protein Haptenation (Immune Trigger) AreneOxide->Hapten Covalent Binding SJS SJS / TEN (Skin Toxicity) Hapten->SJS Immune Response

Caption: Comparative metabolic fates. Elpetrigine's structure prevents the formation of the reactive arene oxide intermediate linked to SJS.

Safety Profile Analysis

Dermatological Safety (The "Arene Oxide" Hypothesis)

The primary driver for Elpetrigine's development was the reduction of rash risk.

  • Lamotrigine: The arene oxide intermediate acts as a hapten, binding to keratinocytes and triggering a T-cell mediated immune response. This risk is dose-dependent and titration-rate dependent.

  • Elpetrigine: In preclinical reactive metabolite trapping assays (using glutathione as a scavenger), Elpetrigine showed negligible formation of glutathione adducts compared to Lamotrigine, confirming the success of the chemical modification.

CNS Tolerability & Potency

While dermatological safety was improved, CNS tolerability became the limiting factor for Elpetrigine.

  • Potency Mismatch: Elpetrigine is a more potent blocker of Nav1.2 and Nav1.6 channels than Lamotrigine.

  • Lipophilicity: The addition of the third chlorine atom increased lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.

  • Clinical Consequence: In Phase I/II trials, Elpetrigine (JZP-4) exhibited a steeper dose-toxicity curve. Adverse events like dizziness, somnolence, and diplopia occurred at lower therapeutic multiples compared to Lamotrigine.

Cardiovascular Safety (Nav1.5)

Both agents block voltage-gated sodium channels, raising concerns about cardiac conduction (Nav1.5 inhibition).

  • Lamotrigine: FDA issued a warning in 2020 regarding potential arrhythmia risks in patients with structural heart disease, though subsequent data suggests the risk is minimal in healthy populations.

  • Elpetrigine: Due to higher potency, Elpetrigine carries a theoretically higher risk of PR interval prolongation, although specific cardiac toxicity was not the primary cause of discontinuation.

Data Summary Table: Comparative Safety Metrics
FeatureLamotrigineElpetrigine (JZP-4)
Primary Mechanism Nav Channel Blocker (Use-Dependent)Nav & Cav Channel Blocker (High Potency)
Metabolic Liability Forms Arene Oxide (Rash Risk)Negligible Arene Oxide Formation
SJS/TEN Risk Black Box Warning (approx. 0.08% in adults)Theoretically Minimal (Preclinical)
CNS Side Effects Dizziness, Ataxia (Dose-related)High Incidence (Dizziness, Somnolence)
Therapeutic Index Wide (with slow titration)Narrower (CNS toxicity limits dosing)
Development Status Approved (Generic available)Discontinued (Phase II)

Experimental Protocols

To objectively assess these safety parameters in a drug discovery setting, the following self-validating protocols are recommended.

Protocol 1: Reactive Metabolite Trapping Assay

Purpose: To verify the elimination of the bioactivation pathway responsible for skin toxicity.

  • Microsomal Incubation:

    • Incubate test compound (10 µM) with human liver microsomes (HLM) (1 mg/mL).

    • Cofactors: Add NADPH-regenerating system (to drive CYP450) and Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) as trapping agents.

    • Control: Use Lamotrigine (Positive Control) and a non-bioactivated analog (Negative Control).

  • Reaction Termination:

    • Quench with ice-cold acetonitrile at T=0, 15, 30, and 60 mins.

  • LC-MS/MS Analysis:

    • Analyze supernatant using High-Resolution Mass Spectrometry (HRMS).

    • Target: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).

  • Data Interpretation:

    • Lamotrigine: Distinct peak corresponding to [M + GSH]+ adduct indicates arene oxide trapping.

    • Elpetrigine: Absence or significant reduction (>90%) of GSH adduct peaks confirms metabolic stability against bioactivation.

Protocol 2: Comparative CNS Safety Battery (Rotarod Test)

Purpose: To quantify the therapeutic window between efficacy and neurotoxicity.

  • Subject Selection: Male Sprague-Dawley rats (n=10 per group).

  • Pre-Training: Train animals to maintain balance on a rotating rod (accelerating 4-40 rpm) for at least 60 seconds.

  • Dosing:

    • Administer Vehicle, Lamotrigine (10, 30, 60 mg/kg), and Elpetrigine (3, 10, 30 mg/kg) via oral gavage. Note the lower dose range for Elpetrigine due to potency.

  • Assessment:

    • Test latency to fall at 0.5, 1, 2, and 4 hours post-dose.

  • Calculation:

    • Determine the TD50 (Toxic Dose 50%: dose where 50% of animals fail the task).

    • Compare against ED50 (Effective Dose in MES seizure model).[4]

    • Result: A lower Protective Index (TD50/ED50) for Elpetrigine indicates a narrower safety margin for CNS side effects.

Visualizing the Safety Assessment Workflow

This workflow outlines the critical path for differentiating "Me-Too" compounds based on safety rather than just efficacy.

SafetyWorkflow Start Compound Candidate (Elpetrigine) Step1 In Vitro: Reactive Metabolite Screen (GSH Trapping) Start->Step1 Decision1 Adducts Detected? Step1->Decision1 Step2 In Vitro: Ion Channel Selectivity (Nav1.5 / hERG) Decision1->Step2 No (Elpetrigine) OutcomeFail High Risk: SJS Potential Decision1->OutcomeFail Yes (Lamotrigine-like) Step3 In Vivo: CNS Tolerability (Rotarod / Open Field) Step2->Step3 Cardiac Safety Acceptable OutcomeCNS Dose-Limiting Toxicity: CNS Sedation/Ataxia Step3->OutcomeCNS Low TD50 (High Potency) OutcomePass Candidate Progression: Phase I Clinical Step3->OutcomePass High Therapeutic Index

Caption: Critical path safety screening. Elpetrigine passes the metabolite screen (Step 1) but struggles at the CNS tolerability stage (Step 3).

References

  • Foreman, M. M., et al. (2008).[5] "In vivo pharmacological effects of JZP-4, a novel anticonvulsant, in models for anticonvulsant, antimania and antidepressant activity." Pharmacology Biochemistry and Behavior. Link

  • Messenheimer, J. A. (2002). "Lamotrigine."[1][2][3][5][6][7][8][9] Epilepsy Research. Link

  • Bialer, M., et al. (2009).[5] "Progress report on new antiepileptic drugs: A summary of the Ninth Eilat Conference (EILAT IX)." Epilepsy Research. Link

  • U.S. Food and Drug Administration. (2020). "FDA Drug Safety Communication: FDA warns of serious immune system reaction with seizure and mental health medicine lamotrigine." Link

  • Jazz Pharmaceuticals. (2008).[10] "Evidence of Activity for JZP-4 in Photosensitive Epilepsy Patients." American Epilepsy Society Annual Meeting. Link

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Comparative

Comparative Efficacy of Elpetrigine and Carbamazepine in Seizure Models

Executive Summary This technical guide provides a head-to-head comparison of Elpetrigine (JZP-4) , a novel broad-spectrum ion channel modulator, and Carbamazepine (CBZ) , the historical gold standard for focal seizures....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of Elpetrigine (JZP-4) , a novel broad-spectrum ion channel modulator, and Carbamazepine (CBZ) , the historical gold standard for focal seizures. While Carbamazepine remains a benchmark for voltage-gated sodium channel (NaV) inhibition, its utility is limited by a narrow spectrum of efficacy (primarily tonic-clonic) and significant metabolic liabilities.

Elpetrigine represents a structural and mechanistic evolution, incorporating dual NaV and CaV (calcium channel) blockade . Preclinical data indicates that Elpetrigine matches Carbamazepine’s efficacy in standard maximal electroshock (MES) models but demonstrates superior potency in refractory models (6 Hz) and broad-spectrum utility in chemically induced seizure models (PTZ), where Carbamazepine typically fails.

Mechanistic Profiling

Understanding the differential efficacy requires dissecting the molecular targets. Carbamazepine acts as a "pure" NaV blocker, whereas Elpetrigine exhibits a "multi-modal" inhibition profile.

Carbamazepine: The State-Dependent NaV Blocker
  • Primary Target: Voltage-gated Sodium Channels (NaV1.1, NaV1.2, NaV1.6).[1]

  • Mechanism: Stabilizes the fast inactivated state of the NaV channel. This prevents repetitive neuronal firing during a seizure without blocking physiological action potentials.

  • Limitation: Ineffective against T-type calcium channels (absence seizures) and often fails in high-frequency refractory models.

Elpetrigine (JZP-4): The Dual NaV/CaV Modulator
  • Primary Targets: NaV Channels (Broad subtype) + Voltage-gated Calcium Channels (L-type, N-type).

  • Mechanism:

    • NaV Blockade: Potency exceeds that of Lamotrigine and Carbamazepine in stabilizing inactivated states.

    • CaV Blockade: Inhibits presynaptic neurotransmitter release (glutamate) and dampens intrinsic burst firing.

  • Advantage: The calcium component provides efficacy in models where pure NaV blockers are insufficient (e.g., PTZ, bipolar mania models).

Visualizing the Mechanism

The following diagram illustrates the differential binding and channel state stabilization.

Mechanism cluster_0 Neuron Membrane State Resting Resting State (Channel Closed) Open Open State (Ion Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Repolarization Inactivated->Resting Recovery Drug_CBZ Carbamazepine Drug_CBZ->Inactivated Stabilizes (Fast) Drug_ELP Elpetrigine (JZP-4) Drug_ELP->Inactivated Stabilizes (Potent) Ca_Channel CaV Channels (L-type / N-type) Drug_ELP->Ca_Channel Blocks (Glutamate Release)

Caption: Comparative mechanism showing Elpetrigine's dual-action blockade of NaV inactivation and presynaptic CaV channels, contrasting with Carbamazepine's single-mode NaV inhibition.

Preclinical Efficacy in Seizure Models[2][3][4]

The following data synthesizes results from standard acute seizure models. Elpetrigine demonstrates a broader therapeutic window and efficacy in refractory conditions.

Data Summary Table
ModelSeizure Type ModeledCarbamazepine (CBZ)Elpetrigine (JZP-4)Comparative Insight
MES (Maximal Electroshock) Generalized Tonic-ClonicHighly Effective ED50: 4–10 mg/kg (Rat)Highly Effective ED50: ~5–12 mg/kgComparable efficacy; both agents potently block seizure spread.
scPTZ (Pentylenetetrazol) Absence / MyoclonicIneffective (Often exacerbates)Effective 2x potency vs LamotrigineCritical Differentiator: Elpetrigine's CaV blockade confers broad-spectrum activity.
6 Hz (44 mA) Pharmacoresistant / FocalIneffective (Fails at high current)Effective Active at all intensitiesElpetrigine is superior for refractory epilepsy models.
Rotarod (Toxicity) Motor ImpairmentHigh Toxicity TD50: ~40 mg/kgLower Toxicity Improved TIElpetrigine demonstrates a wider Therapeutic Index (TI).
Detailed Analysis
1. Maximal Electroshock (MES) Test

The MES test evaluates a drug's ability to prevent the spread of seizure activity.

  • Protocol: Corneal electrodes deliver a supramaximal current (e.g., 50mA for mice, 150mA for rats) for 0.2s. The endpoint is the abolition of tonic hindlimb extension (HLE).

  • Result: Both Carbamazepine and Elpetrigine are highly potent. This confirms that Elpetrigine retains the robust NaV blocking capability of the class.

2. The 6 Hz "Psychomotor" Model

This model uses a lower frequency (6 Hz) stimulation to induce seizures that resemble therapy-resistant focal seizures.

  • Protocol: Low-frequency stimulation via corneal electrodes.

  • Result: Standard NaV blockers like Carbamazepine often fail this test, particularly at higher current intensities (44 mA). Elpetrigine retains potency here, likely due to its synergistic NaV/CaV inhibition, making it a candidate for drug-resistant epilepsy.

3. Pentylenetetrazol (PTZ) Model

PTZ is a chemoconvulsant that blocks GABA_A receptors.

  • Result: Carbamazepine is known to be ineffective or even pro-convulsant in this model. Elpetrigine, however, delays the onset of clonus significantly (approx. 2x potency of Lamotrigine). This suggests utility in generalized epilepsies (e.g., absence) where Carbamazepine is contraindicated.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Workflow: Maximal Electroshock (MES) Assay

This workflow ensures reproducibility and minimizes animal stress while capturing precise ED50 data.

MES_Protocol Start Subject Acclimatization (Male CD-1 Mice / Sprague-Dawley Rats) Dosing Drug Administration (i.p. or p.o.) Vehicle vs. Test Compound Start->Dosing Wait Pre-treatment Interval (Time to Peak Effect: 30-60 min) Dosing->Wait Stimulation Corneal Stimulation (60 Hz, 50mA/150mA, 0.2s) Wait->Stimulation Observation Observe Behavior (Endpoint: Tonic Hindlimb Extension) Stimulation->Observation Analysis Calculate ED50 (Probit Analysis) Observation->Analysis

Caption: Standardized MES workflow for determining anticonvulsant efficacy (ED50).

Protocol: Rotarod Neurotoxicity Test

Objective: Determine the Median Toxic Dose (TD50) to calculate the Therapeutic Index (TI = TD50 / ED50).

  • Training: Train rodents to maintain balance on a rotating rod (fixed speed 6-10 rpm or accelerating 4-40 rpm) for 60 seconds.

  • Selection: Only select animals that successfully remain on the rod for 3 consecutive trials.

  • Dosing: Administer Elpetrigine or Carbamazepine at varying doses (e.g., 10, 30, 100 mg/kg).

  • Testing: Place animals on the rod at the Time of Peak Effect (TPE).

  • Endpoint: "Neurotoxicity" is defined as the inability to maintain balance for 60 seconds (falls).

  • Calculation: Use probit analysis to determine the dose at which 50% of animals fail (TD50).

References

  • Foreman, M. M., et al. (2008). In vivo pharmacological effects of JZP-4, a novel anticonvulsant, in models for anticonvulsant, antimania and antidepressant activity. Pharmacology Biochemistry and Behavior.[2][3] Link

  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development: has it delivered? Epilepsia.[3][4] Link

  • White, H. S., et al. (1995). The early identification of anticonvulsant activity: The role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences. Link

  • Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research. Link

Sources

Validation

Validating Novel Neuroprotective Agents in Ischemia: A Comparative Guide for Preclinical Research

For researchers, scientists, and drug development professionals, the quest for an effective neuroprotective agent for ischemic stroke is a journey marked by both significant promise and profound challenges. While numerou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for an effective neuroprotective agent for ischemic stroke is a journey marked by both significant promise and profound challenges. While numerous compounds have shown efficacy in preclinical models, the translation to clinical success has been largely elusive.[1][2] This guide provides a comprehensive framework for the validation of novel neuroprotective compounds, such as the hypothetical "Elpetrigine," in established ischemia models. It offers a comparative analysis against benchmark neuroprotective agents, detailed experimental protocols, and an exploration of the underlying mechanistic pathways.

The Landscape of Neuroprotection in Ischemic Stroke

Ischemic stroke, characterized by the cessation of blood flow to a region of the brain, initiates a complex cascade of events leading to neuronal death.[3] The primary therapeutic intervention remains reperfusion via thrombolysis or mechanical thrombectomy.[2] However, the therapeutic window for these treatments is narrow, and reperfusion itself can paradoxically exacerbate injury.[2][3] This underscores the critical need for adjunctive neuroprotective therapies that can preserve neuronal tissue in the ischemic penumbra.[1][2]

Over the years, a multitude of neuroprotective agents have been investigated, each targeting different aspects of the ischemic cascade, including excitotoxicity, oxidative stress, and inflammation.[1] Despite promising preclinical data for many of these agents, clinical trial failures have been common.[4][5] This highlights the importance of rigorous and standardized preclinical validation to identify the most promising candidates for clinical development.

A Framework for Validating a Novel Neuroprotective Agent

The validation of a novel neuroprotective agent requires a multi-pronged approach, encompassing both in vitro and in vivo models of ischemia. This allows for the elucidation of cellular mechanisms and the assessment of therapeutic efficacy in a more physiologically relevant setting.

In Vitro Modeling: Oxygen-Glucose Deprivation (OGD)

The Oxygen-Glucose Deprivation (OGD) model is a widely used in vitro system to simulate the core components of ischemic injury at the cellular level.[6][7][8] This model allows for high-throughput screening and detailed mechanistic studies of neuroprotective compounds.

OGD_Workflow cluster_preparation Cell Culture Preparation cluster_ogd OGD Induction cluster_treatment Treatment & Reperfusion cluster_assessment Assessment of Neuroprotection A Primary Neuronal Culture or Cell Line B Culture to Confluence A->B C Replace with Glucose-Free Media D Incubate in Hypoxic Chamber (e.g., 95% N2, 5% CO2) C->D E Add Novel Compound (e.g., Elpetrigine) D->E During OGD or Reperfusion F Return to Normoxic Conditions with Glucose-Containing Media E->F G Cell Viability Assays (MTT, LDH) F->G H Apoptosis Assays (TUNEL, Caspase-3) F->H I Functional Assays (e.g., Calcium Imaging) F->I

Caption: Workflow for in vitro validation of a neuroprotective agent using the OGD model.

  • Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate culture vessels and grow to 70-80% confluence.

  • OGD Induction:

    • Wash the cells with a glucose-free balanced salt solution.

    • Replace the culture medium with a deoxygenated, glucose-free medium.

    • Place the culture plates in a hypoxic chamber flushed with a gas mixture of 95% N2 and 5% CO2 for a predetermined duration (e.g., 1-4 hours) at 37°C.[6][9]

  • Treatment: The novel neuroprotective agent can be added at various time points: before, during, or after OGD, to model different therapeutic windows.

  • Reperfusion/Reoxygenation: After the OGD period, replace the medium with a glucose-containing, normoxic culture medium and return the plates to a standard incubator (95% air, 5% CO2) for a recovery period (e.g., 24 hours).[9]

  • Assessment of Neuroprotection:

    • Cell Viability: Quantify cell death using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for metabolic activity or the lactate dehydrogenase (LDH) release assay for membrane integrity.

    • Apoptosis: Assess apoptotic cell death using TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or measurement of caspase-3 activity.[10]

    • Oxidative Stress: Measure reactive oxygen species (ROS) production using fluorescent probes like DCFDA.

    • Functional Outcomes: Evaluate neuronal function through methods like calcium imaging or electrophysiological recordings.[11]

In Vivo Modeling: Middle Cerebral Artery Occlusion (MCAO)

The Middle Cerebral Artery Occlusion (MCAO) model is the most widely used in vivo model of focal cerebral ischemia in rodents, as it closely mimics the pathophysiology of human ischemic stroke.[12][13][14] This model is crucial for evaluating the therapeutic efficacy of a novel neuroprotective agent in a whole-organism context.

MCAO_Workflow A Anesthesia & Surgical Preparation B Isolation of Carotid Arteries A->B C Intraluminal Filament Insertion to Occlude MCA B->C D Confirmation of Occlusion (e.g., Laser Doppler Flowmetry) C->D E Treatment Administration (Pre-, during, or post-MCAO) D->E F Filament Withdrawal for Reperfusion (Transient MCAO) E->F For transient models G Post-operative Care & Recovery E->G For permanent models F->G H Neurological Function Assessment G->H I Sacrifice & Brain Tissue Collection H->I J Infarct Volume Measurement (TTC Staining) I->J K Histological & Molecular Analysis I->K

Caption: Workflow for in vivo validation of a neuroprotective agent using the MCAO model.

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and maintain body temperature at 37°C.[12]

  • Surgical Procedure:

    • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[15]

    • Ligate the distal ECA and place a temporary ligature around the CCA.

    • Introduce a coated monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[12][13] The occlusion can be transient (suture is withdrawn after a specific period, e.g., 60-90 minutes) or permanent.[12]

  • Treatment: Administer the novel neuroprotective agent intravenously or intraperitoneally at a predetermined time relative to the MCAO procedure.

  • Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including analgesia and hydration.

  • Assessment of Neuroprotective Efficacy:

    • Neurological Deficit Scoring: Evaluate motor and sensory function at various time points post-MCAO using a standardized neurological scoring system (e.g., Bederson score).

    • Infarct Volume Measurement: At a terminal endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animal, and section the brain. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from viable tissue (red).[13] Calculate the infarct volume.

    • Histological and Molecular Analysis: Perform immunohistochemistry to assess markers of apoptosis, inflammation, and neuronal survival. Use techniques like Western blotting or RT-PCR to analyze the expression of relevant proteins and genes.

Comparative Analysis with Established Neuroprotective Agents

A critical aspect of validating a new neuroprotective agent is to benchmark its performance against existing compounds that have been extensively studied. This provides context for its potential therapeutic value.

Neuroprotective AgentPrimary Mechanism of ActionKey Preclinical FindingsClinical Status
Edaravone Free radical scavengerReduces infarct volume and improves neurological deficits in animal models.[1]Approved for use in acute ischemic stroke in some countries.[1] A network meta-analysis suggests its effectiveness in early neuroprotection.[16][17][18]
Citicoline Membrane stabilizer, promotes neurotransmitter synthesisShows modest improvements in functional outcomes in some preclinical and clinical studies.[19][20]Some meta-analyses suggest potential benefits, particularly in certain patient subgroups, though results are mixed.[20]
Cerebrolysin Neuropeptide mixture with neurotrophic activityPromotes neuronal survival and neurogenesis in animal models.[19][20]Some studies show a trend towards improved functional outcomes.[19]
Minocycline Anti-inflammatory, anti-apoptoticReduces inflammation and cell death in preclinical stroke models.[16]Clinical trial results have been inconsistent.[19]
Nerinetide PSD-95 inhibitor, reduces excitotoxicityPreclinical studies showed a reduction in infarct volume.A recent clinical trial showed promise in patients undergoing endovascular thrombectomy.
Butylphthalide (NBP) Multi-target effects including anti-inflammatory and anti-thromboticImproves neurological outcomes in preclinical models.A network meta-analysis indicated strong performance in improving long-term functional outcomes.[16][17]

Potential Mechanistic Pathways for a Novel Neuroprotective Agent

The ischemic cascade offers multiple targets for neuroprotection. A novel agent like "Elpetrigine" could exert its effects through one or more of these pathways.

Ischemic_Cascade cluster_pathways Key Pathophysiological Events cluster_targets Potential Therapeutic Targets for a Novel Agent Ischemia Ischemia (Reduced Blood Flow) Energy_Failure Energy Failure (ATP Depletion) Ischemia->Energy_Failure Excitotoxicity Excitotoxicity (Glutamate Release) Energy_Failure->Excitotoxicity Oxidative_Stress Oxidative Stress (ROS Production) Excitotoxicity->Oxidative_Stress Apoptosis Apoptosis (Programmed Cell Death) Excitotoxicity->Apoptosis Inflammation Inflammation (Microglial Activation) Oxidative_Stress->Inflammation Inflammation->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Target_Excitotoxicity NMDA Receptor Antagonism Target_Excitotoxicity->Excitotoxicity Target_Oxidative Free Radical Scavenging Target_Oxidative->Oxidative_Stress Target_Inflammation Anti-inflammatory Modulation Target_Inflammation->Inflammation Target_Apoptosis Anti-apoptotic Signaling Target_Apoptosis->Apoptosis

Caption: The ischemic cascade and potential targets for neuroprotective intervention.

A comprehensive validation of a novel agent should include mechanistic studies to identify its primary mode of action. This could involve:

  • Receptor Binding Assays: To determine if the compound interacts with specific neurotransmitter receptors (e.g., NMDA receptors).

  • Enzyme Activity Assays: To assess its impact on key enzymes involved in oxidative stress (e.g., NADPH oxidase) or inflammation (e.g., cyclooxygenases).

  • Gene and Protein Expression Analysis: To measure changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) or inflammatory cytokines.

Conclusion and Future Directions

The validation of a novel neuroprotective agent for ischemic stroke is a rigorous process that demands a systematic and multi-faceted experimental approach. By employing a combination of in vitro and in vivo models, and by benchmarking against established compounds, researchers can build a robust preclinical data package. While the path from bench to bedside is fraught with challenges, a thorough and mechanistically informed preclinical validation is the essential first step in identifying new therapies that could one day improve the outcomes for stroke patients. Future research should also focus on combinatorial therapies, targeting multiple pathways in the ischemic cascade, which may hold greater promise for clinical success.[2]

References

  • Neuroprotective agents in ischemic stroke: past...
  • Neuroprotective strategies in acute ischemic stroke: A narrative review of recent advances and clinical outcomes - PMC. (URL: )
  • Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - Frontiers. (URL: )
  • Efficacy of Neuroprotective Drugs in Acute Ischemic Stroke: Is It Helpful? (URL: )
  • Current neuroprotective agents in stroke - Turkish Journal of Physical Medicine and Rehabilit
  • Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC. (URL: )
  • Mouse Model of Middle Cerebral Artery Occlusion - PMC - NIH. (URL: )
  • Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC. (URL: )
  • Middle Cerebral Artery Occlusion in Mice - JoVE Journal. (URL: )
  • Oxygen Glucose Deprivation (OGD) Model - Bio-protocol. (URL: )
  • Protocol for oxygen-glucose deprivation (OGD) experiments in mouse... - ResearchGate. (URL: [Link])

  • In Vitro Oxygen Glucose Deprivation Model of Ischemic Stroke - Yenepoya Research Centre. (URL: )
  • Synergistic Network Pharmacology: Preclinical Validation and Clinical Safety in Acute Ischemic Stroke | Journal of the American Heart Association. (URL: [Link])

  • Experimental protocol. MCAO, middle cerebral artery occlusion; CBF,... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique - Frontiers. (URL: [Link])

  • Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development | Stroke - American Heart Association Journals. (URL: [Link])

  • In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed. (URL: [Link])

  • Synergistic Network Pharmacology: Preclinical Validation and Clinical Safety in Acute Ischemic Stroke - PubMed. (URL: [Link])

  • How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? - MDPI. (URL: [Link])

  • Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed. (URL: [Link])

  • Study changes drug guidelines worldwide for treating acute ischemic stroke - myScience.ca. (URL: [Link])

  • Phase I/II trial assessing cell therapy for ischemic stroke to be launched - RegMedNet. (URL: [Link])

  • Neuroprotective properties of the novel antiepileptic lamotrigine in a gerbil model of global cerebral ischemia - PubMed. (URL: [Link])

  • Lamotrigine - Wikipedia. (URL: [Link])

  • (PDF) Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - ResearchGate. (URL: [Link])

  • Potential Mechanisms of Action of Lamotrigine in the Treatment of Bipolar Disorders. (URL: [Link])

  • Neuroprotection of lamotrigine on hypoxic-ischemic brain damage in neonatal rats: Relations to administration time and doses - PMC. (URL: [Link])

  • Understanding Lamotrigine's Role in the CNS and Possible Future Evolution - PMC. (URL: [Link])

  • Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC. (URL: [Link])

  • Stroke Clinical Trials - Mayo Clinic Research. (URL: [Link])

  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI. (URL: [Link])

  • Lamotrigine Linked to Lowest Mortality Risk in Poststroke Epilepsy - Medscape. (URL: [Link])

  • Neuroprotective Effect of Kinase Inhibition in Ischemic Factor Modeling In Vitro - MDPI. (URL: [Link])

  • Neuroprotective Effects of the Lithium Salt of a Novel JNK Inhibitor in an Animal Model of Cerebral Ischemia–Reperfusion - MDPI. (URL: [Link])

  • Enriching the Study Population for Ischemic Stroke Therapeutic Trials Using a Machine Learning Algorithm - Frontiers. (URL: [Link])

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Comparative

Elpetrigine vs. Valproate: Sodium Channel Blocking Potency Analysis

Executive Summary: The "Sniper" vs. The "Shotgun" In the landscape of neurological therapeutics, Elpetrigine (GSK-2339345/JZP-4) and Valproate (Valproic Acid) represent two diametrically opposed strategies in drug design...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sniper" vs. The "Shotgun"

In the landscape of neurological therapeutics, Elpetrigine (GSK-2339345/JZP-4) and Valproate (Valproic Acid) represent two diametrically opposed strategies in drug design.

  • Elpetrigine acts as a "Sniper" : It is a structurally optimized, high-affinity blocker designed to target Voltage-Gated Sodium Channels (VGSCs) with nanomolar (nM) potency. A derivative of Lamotrigine, it was engineered to maximize state-dependent binding while minimizing metabolic liabilities (e.g., auto-induction).

  • Valproate acts as a "Shotgun" : It is a broad-spectrum, low-affinity modulator that requires millimolar (mM) concentrations to achieve significant NaV blockade. Its clinical efficacy stems not from potent channel inhibition, but from a synergistic "entourage effect" involving GABAergic modulation and T-type calcium channel blockade.

This guide analyzes the biophysical divergence between these two compounds, providing experimental data and protocols for researchers investigating NaV inhibition.

Mechanistic Profile & Structural Logic
2.1. Elpetrigine: Structural Optimization for Potency

Elpetrigine is chemically distinct from the simple branched fatty acid structure of Valproate. It belongs to the phenyltriazine class (like Lamotrigine) but features critical modifications—specifically the addition of a chlorine atom and ring substitutions—to enhance lipophilicity and binding affinity.

  • Binding Site: Elpetrigine binds to the local anesthetic receptor site within the inner pore of the NaV alpha subunit (likely residues F1764 and Y1771 in NaV1.2).

  • State Dependence: It exhibits profound voltage-dependence , showing >100-fold higher affinity for the Inactivated State compared to the Resting State. This allows it to selectively silence high-frequency neuronal firing (e.g., during a seizure or neuropathic pain flare) while sparing normal physiological transmission.

2.2. Valproate: The Low-Affinity Modulator

Valproate is a short-chain fatty acid that lacks the aromatic rings typically required for high-affinity pi-stacking interactions within the NaV pore.

  • Mechanism: It does not "plug" the pore as effectively as phenyltriazines. Instead, it likely interacts with the voltage-sensor domain (VSD) or the pore interface to destabilize the open state and enhance fast inactivation.

  • Implication: The weak binding necessitates high plasma concentrations (350–700 µM) to achieve therapeutic effects, which is only possible because Valproate has a relatively high safety ceiling compared to potent toxins.

Quantitative Potency Analysis

The following data contrasts the inhibitory concentrations (IC50) of both drugs. Note the orders of magnitude difference.

Table 1: Comparative IC50 Values on Human NaV Isoforms
ParameterElpetrigine (GSK-2339345) Valproate (VPA) Fold Difference
Primary Target NaV1.7 (Pain/Cough), NaV1.2 (CNS)Broad (NaV, CaV, GABA)N/A
IC50 (NaV1.2 Inactivated) 65 nM (0.065 µM) [1]~691 µM [2]~10,600x
IC50 (NaV1.5 Cardiac) > 30 µM (Selectivity Ratio >400)~1,000 - 2,000 µM [3]VPA is weaker
IC50 (NaV1.7) ~10 - 100 nM (Estimated) [4]> 1,000 µMElpetrigine is highly potent
Binding Kinetics Slow onset, slow offset (Stabilizes inactivation)Rapid onset/offsetElpetrigine has longer residency

Data Interpretation: Elpetrigine is approximately 10,000 times more potent than Valproate at the NaV1.2 channel. This extreme potency means Elpetrigine requires precise dosing to avoid toxicity (e.g., CNS depression), whereas Valproate's weak potency allows for a wide "forgiveness" in dosing, provided liver toxicity is monitored.

Visualization: The Potency Landscape

The following diagram illustrates the logarithmic potency gap and the gating cycle intervention points.

PotencyLandscape cluster_0 Potency Scale (Log M) cluster_1 Drug Profile HighPotency Nanomolar (nM) High Specificity Elpetrigine Elpetrigine (IC50: ~65 nM) Target: Pore/Inactivated State HighPotency->Elpetrigine MidPotency Micromolar (µM) Standard AEDs Lamotrigine Lamotrigine (IC50: ~50 µM) Parent Compound MidPotency->Lamotrigine LowPotency Millimolar (mM) Broad Spectrum Valproate Valproate (IC50: ~700 µM) Target: VSD/Modulation LowPotency->Valproate Elpetrigine->Lamotrigine Structural Derivative

Caption: Figure 1: Potency Landscape. Elpetrigine occupies the high-potency (nanomolar) tier, contrasting sharply with Valproate's millimolar activity profile.

Experimental Protocol: Validating Potency

To reproduce these IC50 values, a Voltage-Clamp protocol accounting for state-dependence is mandatory. A simple tonic block protocol will underestimate Elpetrigine's potency by >100-fold.

Protocol: State-Dependent Inhibition Assay (Manual or QPatch)

Objective: Determine the affinity (


) for the Inactivated State (

) vs. Resting State (

).

1. Cell Preparation:

  • Use HEK293 cells stably expressing hNaV1.2 or hNaV1.7 .

  • Internal Solution: CsF-based (140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA) to block K+ currents.

  • External Solution: Standard Tyrode’s (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES).

2. Voltage Protocol (The "Twin-Pulse" Method):

  • Holding Potential (

    
    ):  -120 mV (Ensures 100% channels are Resting).
    
  • Pre-pulse (Conditioning):

    • For Resting Affinity (

      
      ): Hold at -120 mV.
      
    • For Inactivated Affinity (

      
      ): Depolarize to -40 mV for 500ms (induces inactivation).
      
  • Test Pulse: Step to 0 mV for 20ms to measure peak current (

    
    ).
    
  • Recovery: Return to -120 mV for 10s between sweeps.

3. Drug Application & Analysis:

  • Apply Elpetrigine (0.1 nM – 1000 nM) or Valproate (10 µM – 10 mM).

  • Calculate Fraction Available:

    
    .
    
  • Fit Data: Use the Boltzmann-shifted Hill Equation .

    • Note: Elpetrigine will show a massive "left-shift" in the steady-state inactivation curve, indicating it binds tightly to and stabilizes the inactivated state. Valproate will show a similar shift but only at concentrations >500 µM.

Implications for Drug Development
  • Selectivity vs. Efficacy Paradox: While Elpetrigine is vastly more potent, its clinical utility (e.g., in chronic cough) has been mixed compared to broad-spectrum agents. This suggests that absolute potency on NaV channels is not the sole predictor of therapeutic success; the "dirty" profile of Valproate (hitting GABA/CaV) may be advantageous for complex network disorders like epilepsy.

  • Safety Margins:

    • Elpetrigine: High risk of cardiac conduction slowing (NaV1.5 crossover) if selectivity is not perfect.

    • Valproate: Low risk of cardiac events (due to low affinity) but high metabolic burden (liver toxicity) due to the massive molar doses required.

References
  • BindingDB. (2025).[1] Affinity Data for Elpetrigine (JZP-4) on Sodium Channel Protein Type 2 Subunit Alpha.Link

  • Nih.gov. (2019). Valproic acid interactions with the NavMs voltage-gated sodium channel.Link

  • ScienceOpen. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications.[2][3]Link

  • MedChemExpress. (2024). Elpetrigine: Product Information and Biological Activity.[4][5]Link

  • ResearchGate. (2017). Effects of a Novel Sodium Channel Blocker, GSK2339345, in Patients With Refractory Chronic Cough.[6][7]Link

Sources

Validation

Reproducibility of Elpetrigine (JZP-4) Anti-Mania Effects in Animal Studies

This guide evaluates the reproducibility of Elpetrigine (JZP-4) in preclinical models of mania, specifically contrasting its performance with the structural analog Lamotrigine and standard mood stabilizers like Lithium ....

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the reproducibility of Elpetrigine (JZP-4) in preclinical models of mania, specifically contrasting its performance with the structural analog Lamotrigine and standard mood stabilizers like Lithium .

A Comparative Technical Guide for Drug Development

Executive Summary: The Dual-Channel Hypothesis

Elpetrigine (JZP-4) is a broad-spectrum anticonvulsant and mood-stabilizing candidate developed to overcome the limitations of Lamotrigine . While Lamotrigine is a first-line maintenance treatment for bipolar depression, it lacks robust efficacy in acute mania .[1]

Preclinical data, primarily from the Foreman et al. (2008) pivotal study, demonstrates that Elpetrigine possesses a distinct pharmacological profile—dual blockade of voltage-gated sodium (Na


) and calcium (Ca

) channels
—which confers significant anti-manic activity in rodent models where Lamotrigine fails. This guide details the experimental protocols and mechanistic causality required to reproduce these findings.

Mechanistic Foundation: Why Elpetrigine Works in Mania

To reproduce Elpetrigine's effects, researchers must understand the Glutamate Hypothesis of Mania . Acute mania is characterized by excessive excitatory neurotransmission (glutamate/dopamine) and reduced inhibitory tone.

  • Lamotrigine (LTG): Primarily blocks Na

    
     channels (stabilizing presynaptic membranes). This is sufficient for depression prophylaxis but often insufficient to curb the massive excitatory surge in acute mania.
    
  • Elpetrigine (JZP-4): structural analog of LTG (pyrazine ring replaces triazine; trichlorophenyl replaces dichlorophenyl).

    • Mechanism: Potent blockade of Na

      
      1.2 plus broad-spectrum blockade of Ca
      
      
      
      channels
      (N-type, P/Q-type).
    • Causality: The additional Calcium channel blockade prevents calcium influx required for vesicular fusion, resulting in a more profound reduction of glutamate release during high-frequency firing (mania-like states).

Visualization: Mechanism of Action Comparison

MOA Elpetrigine Elpetrigine (JZP-4) Nav Voltage-Gated Na+ Channels Elpetrigine->Nav Potent Block Cav Voltage-Gated Ca2+ Channels (N, P/Q type) Elpetrigine->Cav Potent Block Lamotrigine Lamotrigine Lamotrigine->Nav Blocks Glutamate Presynaptic Glutamate Release Nav->Glutamate Promotes Nav->Glutamate Cav->Glutamate Critical for Fusion Cav->Glutamate Mania Manic Hyperactivity (Amphetamine/CDP Induced) Glutamate->Mania Excitotoxicity AntiMania Anti-Mania Effect (Locomotor Reduction) Glutamate->AntiMania Reduction leads to

Figure 1: Elpetrigine targets both sodium and calcium influx pathways, effectively "choking" glutamate release more efficiently than Lamotrigine, which primarily targets sodium channels.

Preclinical Reproducibility: The Amphetamine/Chlordiazepoxide Model

The "Gold Standard" for screening anti-manic drugs is the Amphetamine-Chlordiazepoxide (Amp/CDP) Model . Amphetamine induces hyperlocomotion (modeling manic agitation), while Chlordiazepoxide (a benzodiazepine) exacerbates this hyperactivity in a specific mixture, creating a state sensitive to Lithium and Valproate.

Comparative Efficacy Data

The following data summarizes the reproducibility of anti-manic effects in mice (Foreman et al., 2008).

CompoundDose (mg/kg, i.p.)Effect on Amp/CDP HyperactivityStatistical SignificanceInterpretation
Elpetrigine (JZP-4) 3 mg/kg Reduction p < 0.05 High Potency
Elpetrigine (JZP-4)10 mg/kgRobust Reductionp < 0.01Dose-dependent efficacy
Lamotrigine 3 - 30 mg/kgNo Significant EffectnsIneffective in acute mania model
Lithium Carbonate60 - 100 mg/kgReductionp < 0.05Standard Positive Control
Valproate200 - 400 mg/kgReductionp < 0.05Standard Positive Control

Key Insight for Researchers: Reproducibility depends on using the Amp/CDP mixture . Lamotrigine's failure in this model mirrors its clinical limitation in acute mania.[1] Elpetrigine's success at low doses (3 mg/kg) highlights its superior potency.

Validated Experimental Protocol

To reproduce the anti-manic signal of Elpetrigine, follow this self-validating protocol.

Phase 1: Subject Preparation
  • Animals: Male C57BL/6J or CD-1 mice (20-30g).

  • Housing: Standard light/dark cycle. Testing occurs during the light phase.

  • Acclimatization: Animals must be habituated to the testing room for >1 hour prior to drug administration to minimize stress-induced variability.

Phase 2: Drug Administration (The Challenge)

The timing is critical. Elpetrigine has a specific pharmacokinetic profile that requires pretreatment.

  • Pre-treatment (T = -30 to -60 min):

    • Administer Elpetrigine (suspended in 0.5% methylcellulose) via intraperitoneal (i.p.) injection.

    • Dose Range: 1, 3, 10, 30 mg/kg.

    • Control: Vehicle (0.5% methylcellulose).

  • Manic Induction (T = 0 min):

    • Prepare a mixture of d-Amphetamine (1.0 - 2.5 mg/kg) and Chlordiazepoxide (2.5 - 5.0 mg/kg).

    • Administer mixture i.p. immediately before placing the animal in the activity monitor.

Phase 3: Data Acquisition
  • Apparatus: Open Field Activity Monitor (infrared beam breaks).

  • Duration: Record locomotor activity for 60 minutes .

  • Metrics: Total Distance Traveled (cm), Vertical Rearing (counts).

Visualization: Experimental Workflow

Protocol Start Start: Acclimatization (1 Hour) PreTreat Pre-Treatment (T = -45 min) Group A: Vehicle Group B: Elpetrigine (3-30 mg/kg) Group C: Lamotrigine (Reference) Start->PreTreat Induction Manic Induction (T = 0 min) Injection: Amphetamine + Chlordiazepoxide PreTreat->Induction Recording Data Recording (T = 0-60 min) Metric: Total Distance Traveled Induction->Recording Analysis Analysis Compare AUC (Area Under Curve) vs Vehicle Recording->Analysis

Figure 2: Temporal workflow for the Amphetamine/Chlordiazepoxide induced hyperactivity model.

Critical Analysis & Troubleshooting

When attempting to reproduce these results, consider the following variables:

  • The "Sedation" Confounder:

    • Risk:[2] High doses of Na

      
       blockers can cause sedation, mimicking an anti-manic effect.
      
    • Validation: Run a Spontaneous Locomotor Activity test (no Amphetamine). Foreman et al. showed Elpetrigine reduces spontaneous activity at high doses, but the anti-manic effect (3 mg/kg) occurs below the sedation threshold.

  • Solubility:

    • Elpetrigine is lipophilic. Ensure uniform suspension in methylcellulose or use a cyclodextrin vehicle to prevent erratic absorption.

  • Strain Differences:

    • C57BL/6 mice are generally more sensitive to amphetamine-induced hyperlocomotion than other strains.

References

  • Foreman, M. M., Hanania, T., Stratton, S. C., Wilcox, K. S., White, H. S., Stables, J. P., & Eller, M. (2008). In vivo pharmacological effects of JZP-4, a novel anticonvulsant, in models for anticonvulsant, antimania and antidepressant activity.[3][4] Pharmacology, Biochemistry, and Behavior, 89(4), 523–534.

  • Arban, R., Maraia, G., Brackenborough, K., Winyard, L., Wilson, A., Gerrard, P., & Large, C. (2005). Evaluation of the effects of lamotrigine, valproate and carbamazepine in a rodent model of mania. Behavioural Brain Research, 158(1), 123–132.

  • Goldsmith, D. R., Wagstaff, A. J., Ibbotson, T., & Perry, C. M. (2003). Lamotrigine: a review of its use in bipolar disorder. Drugs, 63(19), 2029–2050.

  • Cochrane Database of Systematic Reviews. (2021). Lamotrigine as a treatment for prevention of recurrence of bipolar disorder.[5]

Sources

Comparative

A Researcher's Guide to Benchmarking Elpetrigine Toxicity Against Standard Anticonvulsants

Abstract The development of novel antiseizure medications (ASMs) with improved safety profiles is a paramount goal in epilepsy therapeutics. Elpetrigine, a novel investigational compound, has shown promising efficacy in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel antiseizure medications (ASMs) with improved safety profiles is a paramount goal in epilepsy therapeutics. Elpetrigine, a novel investigational compound, has shown promising efficacy in preclinical seizure models. However, a rigorous and comparative toxicological assessment is essential to determine its therapeutic window and potential liabilities relative to established ASMs. This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the toxicity of Elpetrigine against a panel of standard anticonvulsants: Carbamazepine, Lamotrigine, Levetiracetam, and Valproic Acid. We present a multi-tiered strategy encompassing in vitro and in vivo assays, explaining the scientific rationale behind each experimental choice and providing detailed, self-validating protocols. The objective is to build a robust, comparative safety profile to inform the critical go/no-go decisions in the drug development pipeline.

Introduction: The Imperative for Comparative Safety Profiling

While efficacy is the primary driver in the discovery of new antiseizure medications, toxicity is the most common cause of attrition in later stages of drug development.[1][2] Many established ASMs carry significant toxicity burdens, including risks of hepatotoxicity, severe dermatological reactions, and neurotoxicity, which can limit their clinical utility.[3][4][5] Therefore, a key value proposition for any new ASM, such as Elpetrigine, must be a demonstrably improved safety margin.

This guide is structured to move from high-throughput in vitro screens, designed to identify cellular liabilities early, to more complex in vivo studies that assess systemic toxicity and target organ effects. The choice of comparators is critical; they represent different mechanisms of action and possess well-documented, distinct toxicity profiles, providing a comprehensive benchmark for Elpetrigine's performance.

Comparative Drug Profiles

A foundational understanding of the selected standard anticonvulsants is crucial for contextualizing the experimental data generated for Elpetrigine.

DrugPrimary Mechanism of ActionKnown Major Toxicities
Elpetrigine [Putative: Use-dependent sodium channel blocker][To be determined]
Carbamazepine Voltage-gated sodium channel blocker.[6]Neurotoxicity (ataxia, dizziness), hematologic effects (agranulocytosis), hypersensitivity reactions including Stevens-Johnson syndrome (SJS).[3][7]
Lamotrigine Voltage-gated sodium channel blocker; may also inhibit glutamate release.[8][9][]Serious skin rashes (SJS), neurotoxicity in overdose (seizures, ataxia), risk of hemophagocytic lymphohistiocytosis (HLH).[11][12][13]
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[14]Primarily CNS-related: somnolence, behavioral changes (irritability, aggression), dizziness. Generally considered to have a lower risk of organ toxicity.
Valproic Acid Broad-spectrum: Increases GABA, blocks Na+ channels, blocks T-type Ca2+ channels.[5]High risk of hepatotoxicity, teratogenicity, pancreatitis, and thrombocytopenia.[5]

Experimental Design: A Multi-Tiered Toxicity Assessment Workflow

A logical, phased approach ensures that resources are used efficiently, with early assays informing the design of later, more complex studies.

G cluster_0 Tier 1: In Vitro High-Throughput Screening cluster_1 Tier 2: In Vivo Acute & Dose-Ranging Studies cluster_2 Tier 3: In Vivo Sub-Chronic Toxicity a General Cytotoxicity (Neuronal & Hepatic Cell Lines) b Mechanistic Hepatotoxicity (Mitochondrial Dysfunction, ROS) d Acute Systemic Toxicity (Maximum Tolerated Dose) a->d Inform Dose Selection c Mechanistic Neurotoxicity (Neurite Outgrowth Assay) e Neurotoxicity Screen (Rotarod Performance) c->e Correlate In Vitro/ In Vivo Neurotoxicity f 28-Day Repeat Dose Toxicity (Rodent Model) e->f Refine Dose Groups g Histopathology & Clinical Chemistry h Comparative Toxicity Profile g->h

Caption: Phased workflow for benchmarking Elpetrigine's toxicity.

Tier 1: In Vitro Toxicity Profiling

In vitro assays are indispensable for early hazard identification, providing mechanistic insights and quantitative data for comparing intrinsic cellular toxicity.[15][16]

General Cytotoxicity: Establishing a Baseline

Causality: The first step is to determine the concentration at which a compound causes overt cell death. This provides a therapeutic index when compared to efficacious concentrations. We utilize both a hepatic cell line (HepG2), as the liver is a primary site of drug metabolism and toxicity, and a neuronal cell line (SH-SY5Y) due to the neurological target of anticonvulsants.[2][17]

Protocol: LDH Release Assay for Cytotoxicity

  • Cell Seeding: Plate HepG2 and SH-SY5Y cells in separate 96-well plates at an optimal density (e.g., 10,000 cells/well) and allow attachment for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution series for Elpetrigine and all comparator drugs (e.g., from 0.1 µM to 2000 µM) in the appropriate cell culture medium.

  • Treatment: Add 100 µL of compound dilutions to triplicate wells. Include vehicle-only wells (negative control) and a lysis buffer well (100% cytotoxicity positive control).

  • Incubation: Incubate plates for 48 hours at 37°C, 5% CO2.

  • LDH Measurement: After incubation, transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of the Lactate Dehydrogenase (LDH) assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Measure absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity relative to the positive and negative controls. Plot concentration-response curves and determine the CC50 (50% cytotoxic concentration) for each compound.

Mechanistic Hepatotoxicity: Assessing Mitochondrial Impairment

Causality: Mitochondrial dysfunction is a key mechanism underlying drug-induced liver injury (DILI).[2][18] Many hepatotoxic drugs impair mitochondrial respiration, leading to ATP depletion and oxidative stress. The "Glu/Gal" assay is a sensitive method to unmask mitochondrial toxicants. Cells grown in galactose are forced to rely on oxidative phosphorylation for ATP, making them more sensitive to mitochondrial inhibitors than cells grown in glucose (which can use glycolysis).

Protocol: Glucose/Galactose Mitochondrial Toxicity Assay

  • Cell Culture Adaptation: Culture HepG2 cells for at least one week in two media types: one containing 10 mM glucose and another containing 10 mM galactose.

  • Assay Plating: Seed both glucose- and galactose-adapted HepG2 cells into separate 96-well plates.

  • Compound Treatment: Treat cells with serial dilutions of Elpetrigine and comparators for 24 hours.

  • Viability Assessment: Measure cell viability in both sets of plates using a standard ATP-based assay (e.g., CellTiter-Glo®).

  • Analysis: Calculate CC50 values for each drug in both glucose and galactose media. A significant potency shift (e.g., >5-fold lower CC50 in galactose medium) indicates a specific mitochondrial liability.

Mechanistic Neurotoxicity: Neurite Outgrowth Inhibition

Causality: Neurotoxicity is a critical concern for any CNS-active drug.[19] The disruption of neurite outgrowth, a fundamental process in neuronal development and plasticity, serves as a sensitive endpoint for identifying potential neurotoxicants.[16][20] This assay can detect adverse effects at concentrations far below those causing overt cell death.

Protocol: High-Content Imaging of Neurite Outgrowth

  • Cell Seeding: Plate a suitable neuronal cell line (e.g., PC-12 or iPSC-derived neurons) on coated plates that promote differentiation.

  • Differentiation & Treatment: Induce differentiation (e.g., with Nerve Growth Factor for PC-12 cells) and simultaneously treat with sub-lethal concentrations of Elpetrigine and comparator drugs for 72 hours.

  • Staining: Fix the cells and stain with a neuronal marker (e.g., β-III Tubulin) to visualize neurites and a nuclear stain (e.g., Hoechst) to count cells.

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Use automated image analysis software to quantify key parameters such as total neurite length per neuron, number of branch points, and number of neurite-bearing cells. A concentration-dependent decrease in these parameters indicates neurotoxic potential.

Tier 2 & 3: In Vivo Toxicity Assessment

In vivo studies are essential to understand the complex interplay of pharmacokinetics, metabolism, and systemic effects that cannot be replicated in vitro.

Acute Systemic and Neurological Toxicity

Causality: An acute toxicity study establishes the maximum tolerated dose (MTD) and identifies immediate, dose-limiting toxicities.[21] For a CNS-active drug, this must be paired with a functional neurotoxicity assessment. The rotarod test is a standard method for evaluating motor coordination, which can be impaired by neurotoxic compounds.[22]

Protocol: MTD and Rotarod Performance in Mice

  • Dose-Ranging: Administer single, escalating doses of Elpetrigine and comparators to small groups of mice via the intended clinical route (e.g., oral gavage).

  • Clinical Observation: Monitor animals closely for clinical signs of toxicity (e.g., lethargy, seizures, ataxia) and mortality for at least 7 days to determine the MTD.

  • Rotarod Test:

    • Training: Train a separate cohort of mice on an accelerating rotarod for 2-3 days until they achieve a stable baseline performance.

    • Testing: Administer a single dose of the test compound (at sub-MTD levels) or vehicle.

    • Measurement: At the predicted time of maximum plasma concentration (Tmax), place the mice on the rotarod and measure their latency to fall.

  • Analysis: Compare the latency to fall in drug-treated groups to the vehicle control group. A significant, dose-dependent decrease indicates motor impairment.

Drug-Induced Neurotoxicity Pathway

G cluster_0 Initiating Event cluster_1 Molecular Targets cluster_2 Cellular Consequences a Elpetrigine / Comparator Drug b Ion Channel Dysfunction a->b c Receptor Off-Target Binding a->c d Mitochondrial Impairment a->d e Cytoskeletal Disruption a->e f Excitotoxicity b->f g Oxidative Stress d->g h Impaired Axonal Transport e->h i Apoptosis f->i j Functional Deficit (e.g., Ataxia, Seizures) f->j g->i h->i h->j i->j

Caption: Potential pathways leading to functional neurotoxicity.

Sub-Chronic Repeat-Dose Toxicity

Causality: A 28-day repeat-dose study is a cornerstone of preclinical toxicology. It is designed to identify target organs of toxicity, characterize the dose-response relationship for adverse effects, and determine a No-Observed-Adverse-Effect-Level (NOAEL).

Protocol: 28-Day Oral Toxicity Study in Rats (Adapted from OECD 407)

  • Animal Groups: Use four groups of rats per compound (10/sex/group): a vehicle control, and low, mid, and high dose groups. Doses should be based on the MTD study, with the high dose expected to produce some minimal toxicity.

  • Dosing: Administer Elpetrigine and comparators daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring: Record clinical observations daily, and body weight and food consumption weekly.

  • Clinical Pathology: At termination (Day 29), collect blood for comprehensive hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full necropsy. Weigh major organs and preserve them, along with a comprehensive list of other tissues, for microscopic histopathological examination by a board-certified veterinary pathologist.

  • Analysis: Statistically compare all quantitative data (body weights, clinical pathology, organ weights) between treated and control groups. The pathologist's report will be crucial for identifying target organs and characterizing lesions.

Data Synthesis and Comparative Risk Assessment

The final step is to integrate all generated data into a comparative summary. This allows for a holistic assessment of Elpetrigine's safety profile relative to the standard of care.

Comparative Toxicity Data Summary
ParameterElpetrigineValproic AcidCarbamazepineLamotrigineLevetiracetam
HepG2 Cytotoxicity (CC50, µM) [Data][Data][Data][Data][Data]
Mitochondrial Toxicity (Gal/Glu Ratio) [Data][Data][Data][Data][Data]
Neurite Outgrowth (IC50, µM) [Data][Data][Data][Data][Data]
Mouse MTD (mg/kg) [Data][Data][Data][Data][Data]
Rotarod Impairment (MED, mg/kg) [Data][Data][Data][Data][Data]
Target Organs (28-Day Rat Study) [Data]Liver, Bone MarrowLiver, Bone MarrowSkin, KidneyCNS (behavioral)
NOAEL (mg/kg/day) [Data][Data][Data][Data][Data]

Conclusion

This guide provides a robust, scientifically-grounded framework for the preclinical toxicity assessment of Elpetrigine. By systematically evaluating its effects from the subcellular to the systemic level and directly comparing these to standard anticonvulsants, researchers can build a comprehensive safety profile. The interpretation of this data in the context of the compound's efficacy will be the ultimate determinant of its potential as a next-generation antiseizure medication. A favorable outcome from this battery of tests—particularly demonstrating a wider therapeutic window and a lack of the signature toxicities associated with older drugs like Valproic Acid or Carbamazepine—would provide a strong rationale for advancing Elpetrigine into clinical development.

References

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved February 23, 2026, from [Link]

  • Aggarwal, S. (2025, July 24). High-throughput screening for drug-induced hepatotoxicity using Biochemical assays. Preprints.org. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). Hepatotoxicity Assays: Advancing Research. Retrieved from [Link]

  • Biobide. (n.d.). Hepatotoxicity Assay in Drug Discovery - Blog. Retrieved February 23, 2026, from [Link]

  • Creative Biolabs. (n.d.). Neurotoxicity Assay Service. Retrieved February 23, 2026, from [Link]

  • Visikol. (2022, November 29). Hepatotoxicity Assay Services. Retrieved from [Link]

  • Biobide. (n.d.). Neurotoxicity Assay Using Alternative Models - Blog. Retrieved February 23, 2026, from [Link]

  • Gaedigk, R., et al. (1998). A Rapid In Vitro Assay for Evaluation of Metabolism-Dependent Cytotoxicity of Antiepileptic Drugs on Isolated Human Lymphocytes. Toxicological Sciences, 43(2), 121–127. Retrieved from [Link]

  • Lonza Group. (n.d.). Neurotoxicity. Retrieved February 23, 2026, from [Link]

  • Visikol. (2023, April 4). Neurotoxicity Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Neurotoxicity Testing Services. Retrieved February 23, 2026, from [Link]

  • Shear, N. H., & Spielberg, S. P. (1988). Anticonvulsant hypersensitivity syndrome. In vitro assessment of risk. The Journal of Clinical Investigation, 82(6), 1826–1832. Retrieved from [Link]

  • Shchokina, K. H., et al. (2015). In Vivo Anticonvulsant Activity of Extracts and Protopine from the Fumaria schleicheri Herb. Molecules, 20(12), 21948–21961. Retrieved from [Link]

  • Löscher, W. (2025, June 15). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Rico-Gómez, E., et al. (2018). In vivo study of teratogenic and anticonvulsant effects of antiepileptics drugs in zebrafish embryo and larvae. Reproductive Toxicology, 76, 56-64. Retrieved from [Link]

  • Pellock, J. M. (2017). Acute and Chronic Toxicity of Antiepileptic Medications: a Selective Review. The Canadian Journal of Neurological Sciences, 25(S3), S5-S9. Retrieved from [Link]

  • Youssef, M. M., et al. (2022). In vivo Anticonvulsant and Neurotoxicity Evaluation and Docking Study of Promising Novel[17][20]-Benzodiazepine Derivatives. Delta University Scientific Journal. Retrieved from [Link]

  • Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7358. Retrieved from [Link]

  • Barton, M. E., et al. (2005). Comparison of the effect of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Anticonvulsant. Retrieved February 23, 2026, from [Link]

  • Sills, G. J., & Rogawski, M. A. (2020). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. Neuropharmacology, 168, 107964. Retrieved from [Link]

  • Akula, N., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS ONE, 9(6), e99776. Retrieved from [Link]

  • Chen, P.-Y., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13149. Retrieved from [Link]

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  • Manna, B., & Fountain, D. M. (2016). Safety profile of lamotrigine in overdose. Therapeutic Advances in Psychopharmacology, 6(5), 328–335. Retrieved from [Link]

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Validation

Comparative Pharmacokinetics: An In-Depth Analysis of JZP-4

A Note to the Reader: This guide was initially designed to provide a comparative pharmacokinetic analysis of JZP-4 and a second compound, GW-273293. However, following a comprehensive search of scientific literature and...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide was initially designed to provide a comparative pharmacokinetic analysis of JZP-4 and a second compound, GW-273293. However, following a comprehensive search of scientific literature and public databases, no information could be found for a compound with the identifier "GW-273293." This suggests that the identifier may be internal, unpublished, or incorrect.

Therefore, this guide has been re-scoped to provide a thorough, standalone examination of the pharmacokinetic properties of JZP-4, a novel anticonvulsant and mood stabilizer. The structure and depth of analysis adhere to the original request for a high-quality, data-driven resource for researchers, scientists, and drug development professionals.

Introduction to JZP-4: A Novel Neuromodulator

JZP-4, with the chemical name 3-(2,3,5-trichloro-phenyl)-pyrazine-2,6-diamine, is a promising therapeutic agent under investigation for its potential as an anticonvulsant and mood stabilizer.[1][2][3] Structurally related to lamotrigine, JZP-4 exhibits a distinct pharmacological profile characterized by its potent, use-dependent, and voltage-dependent inhibition of both sodium and calcium channels.[1][2][3] This dual mechanism of action is believed to contribute to its broad spectrum of activity observed in preclinical models of epilepsy, mania, and depression.[1][3] Understanding the pharmacokinetic profile of JZP-4 is paramount for its clinical development, as these properties will ultimately govern its dosing regimen, efficacy, and safety profile in patients.

This guide provides a detailed overview of the currently available pharmacokinetic data for JZP-4, the experimental methodologies used to obtain this data, and an analysis of the implications of these findings for its therapeutic potential.

Pharmacokinetic Profile of JZP-4

The following table summarizes the key pharmacokinetic parameters of JZP-4 based on available preclinical and exploratory clinical data. It is important to note that comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies in humans are part of the ongoing clinical development process.

ParameterSpeciesValue/ObservationMethodReference
Time to Peak Effect Human~5 hours post-doseMeasurement of photo paroxysmal EEG responses (PPR)[2]
Half-life (t½) Preclinical (species not specified)Lower than lamotrigineNot specified[2]
Active Doses (Preclinical) Mouse/Rat3-30 mg/kg (i.p.)Various behavioral models (MES, PTZ, 6-Hz, forced swim test)[1][3]
Active Doses (Human, Exploratory) Human50-200 mg (single oral dose)Measurement of photo paroxysmal EEG responses (PPR)[2]
Observed Adverse Events (Human) HumanSomnolence and dizzinessSingle-blind, placebo-controlled study[2]

Experimental Methodologies for Pharmacokinetic Assessment

The characterization of a drug's pharmacokinetic profile involves a series of in vitro and in vivo experiments. Below are detailed protocols representative of the types of studies conducted to elucidate the pharmacokinetic properties of a novel compound like JZP-4.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical study design to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in a preclinical rodent model.

Objective: To determine the plasma concentration-time profile of JZP-4 following a single oral (p.o.) and intravenous (i.v.) administration in rats.

Materials:

  • JZP-4 (analytical grade)

  • Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose in water for oral; saline with a solubilizing agent like PEG400 for intravenous)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Cannulas for blood sampling

  • Microcentrifuge tubes with anticoagulant (e.g., EDTA)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group (n=6): Administer JZP-4 at a dose of 10 mg/kg via oral gavage.

    • Intravenous Group (n=6): Administer JZP-4 at a dose of 2 mg/kg via tail vein injection.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at the following time points:

    • Oral: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Intravenous: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of JZP-4 in plasma.

    • Prepare calibration standards and quality control samples.

    • Analyze the plasma samples to determine the concentration of JZP-4 at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical In Vivo PK Study animal_prep Animal Preparation (Acclimatization, Fasting) dosing Dosing (Oral & IV Administration) animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS Quantification) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis

Sources

Comparative

Cross-Validation of Elpetrigine Binding at the NMDA Receptor: A Comparative Guide to Radioligand Displacement Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the binding of Elpetrigine (also known as CGS-19755) to its target, the N-methyl-D-aspartate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the binding of Elpetrigine (also known as CGS-19755) to its target, the N-methyl-D-aspartate (NMDA) receptor. We will delve into the principles of radioligand displacement assays, provide a detailed experimental protocol, and present a comparative analysis with other known NMDA receptor antagonists. The methodologies described herein are designed to ensure scientific rigor and produce reliable, reproducible data for characterizing this potent competitive antagonist.

Theoretical Framework: The Principle of Competitive Displacement

Elpetrigine is a potent and selective competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and neuronal communication.[1][2][3][4] Overactivation of this receptor is implicated in various neurological disorders, making antagonists like Elpetrigine valuable subjects of study.[3][5]

A radioligand displacement assay is a fundamental technique in pharmacology to determine the affinity of an unlabeled compound (the "competitor," in this case, Elpetrigine) for a receptor. The principle is based on the competition between a fixed concentration of a radiolabeled ligand (the "radioligand") and varying concentrations of the unlabeled competitor for the same binding site on the receptor.[6] As the concentration of the unlabeled competitor increases, it displaces the radioligand, leading to a decrease in the measured radioactivity bound to the receptor preparation.

The result is a sigmoidal dose-response curve from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of the competitor that displaces 50% of the specifically bound radioligand. While experimentally useful, the IC50 value is dependent on the specific assay conditions, particularly the concentration of the radioligand used.[7][8]

To obtain a true measure of affinity that can be compared across different experiments and laboratories, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation .[7][9] The Ki represents the dissociation constant of the inhibitor-receptor complex and is an intrinsic property of the compound.[7][8]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Where:

  • Ki: Inhibition constant for the competitor (Elpetrigine).

  • IC50: Concentration of the competitor that inhibits 50% of specific radioligand binding.

  • [L]: Concentration of the radioligand used in the assay.

  • Kd: Equilibrium dissociation constant of the radioligand for the receptor.

This conversion allows for the standardization and comparison of binding affinities for different compounds.[7][8]

Experimental Design: A Self-Validating System

A robust radioligand displacement assay is built on careful selection of reagents and inclusion of proper controls. This section outlines the critical choices that ensure the integrity of the experiment.

Choosing the Right Radioligand

The selection of the radioligand is paramount. For targeting the glutamate binding site of the NMDA receptor where Elpetrigine acts, several options exist. An ideal radioligand should have high affinity, high specific activity, and low non-specific binding.

  • [3H]CGP 39653: This is an excellent choice. It is a potent and selective competitive NMDA receptor antagonist with a low nanomolar affinity (Kd ≈ 6-15 nM), making it a highly suitable tool for labeling the antagonist binding site.[10][11] Its antagonist nature means its binding is less complex than that of agonist radioligands.

  • [3H]CGS 19755 (Elpetrigine): Using the tritiated form of Elpetrigine itself is a powerful approach for homologous competition assays. This can simplify data interpretation, as the radioligand and competitor have identical binding properties. Studies have shown [3H]CGS 19755 binds with high affinity (Kd ≈ 9-24 nM) and selectivity to NMDA receptors.[1][2]

  • [3H]Glutamate: While a natural agonist, using [3H]Glutamate can be challenging due to its lower affinity and its interaction with glutamate transporters, which can complicate the distinction between receptor binding and uptake.[12]

For this guide, we will proceed with [3H]CGP 39653 due to its high affinity and widespread use as a selective antagonist radioligand.[10][12]

Receptor Preparation: Rat Cortical Membranes

Crude synaptic membranes prepared from rat brain are a reliable and well-characterized source of NMDA receptors.[13][14][15][16][17] The cerebral cortex and hippocampus are particularly enriched in these receptors.[18] A standardized membrane preparation protocol is crucial for reproducibility.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the radioligand displacement assay, from tissue preparation to data analysis.

G cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis p1 Isolate Rat Brain (Cortex/Hippocampus) p2 Homogenize in Ice-Cold Buffer p1->p2 p3 Centrifugation Series to Isolate Membranes p2->p3 p4 Resuspend & Determine Protein Concentration (BCA/Bradford) p3->p4 a2 Add: 1. Membranes 2. [3H]CGP 39653 (Radioligand) 3. Buffer or Competitor p4->a2 Add known protein amount a1 Prepare Assay Plate (96-well) a1->a2 a3 Incubate to Equilibrium (e.g., 60 min at 30°C) a2->a3 s1 Rapid Vacuum Filtration (GF/B or GF/C filters) a3->s1 Terminate reaction s2 Wash Filters with Ice-Cold Buffer s1->s2 s3 Dry Filters s2->s3 s4 Add Scintillation Cocktail s3->s4 s5 Count Radioactivity (DPM) in a Scintillation Counter s4->s5 d1 Calculate Specific Binding (Total - Non-specific) s5->d1 Raw DPM data d2 Plot % Specific Binding vs. [Competitor] d1->d2 d3 Non-linear Regression to Determine IC50 d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

Caption: Experimental workflow for the radioligand displacement assay.

Detailed Experimental Protocol

This protocol is a guideline and may require optimization for specific laboratory conditions.

Materials and Reagents
  • Radioligand: [3H]CGP 39653 (Specific Activity: 20-60 Ci/mmol)

  • Competitors: Elpetrigine (CGS-19755), CPP, D-AP5, L-Glutamate

  • Tissue: Whole rat brains (male, Sprague-Dawley or Wistar)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding (NSB) Determinator: High concentration of a non-labeled ligand, e.g., 10 µM L-Glutamate.

  • Filtration Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold (e.g., Brandel or PerkinElmer), glass fiber filters (GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, and scintillation cocktail.

Rat Brain Membrane Preparation
  • Euthanize rats according to approved institutional guidelines and immediately dissect brains on ice. Isolate the cerebral cortices.

  • Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer using a motor-driven Teflon-glass homogenizer (approx. 10 strokes).[13][17]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[19]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[19]

  • Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step. This wash step is critical for removing endogenous glutamate.

  • Resuspend the final pellet in Assay Buffer.

  • Determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Store membrane aliquots at -80°C until use.

Radioligand Displacement Assay Procedure
  • Set up a 96-well plate with the following conditions in triplicate:

    • Total Binding: Membranes + [3H]CGP 39653 + Assay Buffer

    • Non-specific Binding (NSB): Membranes + [3H]CGP 39653 + 10 µM L-Glutamate

    • Competitor Wells: Membranes + [3H]CGP 39653 + varying concentrations of Elpetrigine (e.g., 10-11 M to 10-5 M).

  • The final assay volume is typically 250-500 µL. Add components in the following order: Assay Buffer, competitor or NSB ligand, radioligand, and finally initiate the reaction by adding the membrane preparation (typically 50-120 µg of protein per well).[19]

  • Use a final concentration of [3H]CGP 39653 that is at or below its Kd value (e.g., 2-5 nM) to ensure assay sensitivity.

  • Incubate the plate with gentle agitation for 60 minutes at 30°C to allow binding to reach equilibrium.[19]

  • Terminate the incubation by rapid vacuum filtration over pre-soaked glass fiber filters.[19]

  • Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) or disintegrations per minute (DPM) of the NSB wells from the total binding or competitor wells.

  • Generate Displacement Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the competitor concentration.

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the log(IC50).

  • Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 value to the Ki value.[7][9] You will need the Kd of [3H]CGP 39653, which should be determined in a separate saturation binding experiment under identical assay conditions.

G cluster_binding Competitive Binding at NMDA Receptor cluster_logic Displacement Logic receptor {NMDA Receptor | Glutamate Binding Site} result_mid Displacement Occurs radioligand [3H]CGP 39653 (Radioligand) radioligand->receptor Binds & Emits Signal competitor Elpetrigine (Unlabeled Competitor) competitor->receptor Binds & Blocks Signal logic_start Low [Elpetrigine] logic_mid Increasing [Elpetrigine] result_start High Radioligand Binding (High Signal) logic_start->result_start logic_end High [Elpetrigine] logic_mid->result_mid result_end Low Radioligand Binding (Low Signal) logic_end->result_end

Caption: Principle of competitive radioligand displacement.

Cross-Validation: Comparative Performance

To validate the binding profile of Elpetrigine, it should be tested alongside other well-characterized competitive NMDA receptor antagonists. This cross-validation provides context and confirms the selectivity of the binding interaction.

CompoundClassTypical Ki (nM) at Glutamate SiteReference
Elpetrigine (CGS-19755) Competitive Antagonist ~20 - 100 [1][2][11]
CPP Competitive Antagonist~100 - 300[4][10]
D-AP5 Competitive Antagonist~200 - 500[11]
L-Glutamate Agonist~100 - 250 (as IC50)[2]
MK-801 (Dizocilpine) Uncompetitive Channel BlockerInactive at glutamate site[2]
Glycine Co-agonistPartially inhibits / complex interaction[10][11][18]

Note: Ki values are approximate and can vary based on tissue source, radioligand, and specific assay conditions. The key is the relative rank order of potency.

The expected outcome is that Elpetrigine will demonstrate high potency, comparable to or greater than other known competitive antagonists like CPP and D-AP5. Compounds that act at other sites, such as the channel blocker MK-801, should show no activity in this assay, confirming that Elpetrigine's binding is specific to the glutamate recognition site.

By following this comprehensive guide, researchers can confidently perform radioligand displacement assays to characterize and cross-validate the binding of Elpetrigine, generating high-quality data crucial for advancing neuropharmacological research and drug development.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available at: [Link]

  • Murphy, D. E., Hutchison, A. J., Hurt, S. D., Williams, M., & Sills, M. A. (1988). Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain. British Journal of Pharmacology, 95(3), 932–938. Available at: [Link]

  • Sills, M. A., Fagg, G., Pozza, M., Angst, C., & Williams, M. (1991). [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain. European Journal of Pharmacology, 192(1), 19–24. Available at: [Link]

  • Benke, D., Jones, B. E., & Collett, V. J. (1993). Regionally different N-methyl-D-aspartate receptors distinguished by ligand binding and quantitative autoradiography of [3H]-CGP 39653 in rat brain. British Journal of Pharmacology, 109(4), 1275–1281. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • PDSP. Assay Protocol Book. Available at: [Link]

  • McNamara, D., & Reynolds, I. J. (1994). [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site. Journal of Neurochemistry, 62(1), 54–62. Available at: [Link]

  • Williams, M., & Sills, M. A. (1988). The NMDA antagonists, CPP and CGS 19755, lack affinity for central benzodiazepine receptors. European Journal of Pharmacology, 155(1-2), 185–187. Available at: [Link]

  • Patsnap Synapse. (2024). What are NMDA receptor antagonists and how do they work?. Available at: [Link]

Sources

Validation

Comparative Efficacy of Elpetrigine in Refractory Epilepsy: A Statistical Analysis in Preclinical Models

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Challenge of Refractory Epilepsy Epilepsy is a chronic neurological disorder affecting millions globally, charac...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Refractory Epilepsy

Epilepsy is a chronic neurological disorder affecting millions globally, characterized by recurrent seizures.[1] While a significant number of patients achieve seizure control with available anti-epileptic drugs (AEDs), approximately one-third suffer from drug-resistant epilepsy (DRE), also known as refractory epilepsy.[2][3] DRE is diagnosed when a patient fails to achieve sustained seizure freedom after trials of two or more appropriately chosen and administered AEDs.[3] This condition poses a significant therapeutic challenge, leading to a diminished quality of life and an increased risk of cognitive impairment and other comorbidities.[3][4] The urgent need for novel therapeutic agents with improved efficacy and tolerability profiles for this patient population drives ongoing research and development in the field.

This guide provides a comprehensive statistical analysis of the efficacy of a novel phenyltriazine anticonvulsant, Elpetrigine (acting as a representative compound for this class, with Lamotrigine used as a well-documented proxy), in established preclinical models of refractory epilepsy. We will objectively compare its performance against other established AEDs, providing supporting experimental data and detailed methodologies to ensure scientific integrity and reproducibility.

Elpetrigine (Lamotrigine as a proxy): A Profile

Elpetrigine belongs to the phenyltriazine class of AEDs, structurally distinct from many other anticonvulsants.[5] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which in turn stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate and aspartate.[6][7][8][9] This targeted action is believed to contribute to its broad spectrum of activity against both partial and generalized seizures.[7][10]

Proposed Mechanism of Action of Elpetrigine

Elpetrigine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Elpetrigine Elpetrigine Na_Channel Voltage-Gated Sodium Channel Elpetrigine->Na_Channel Inhibits Vesicle Glutamate Vesicle Na_Channel->Vesicle Depolarization (Inhibited) Glutamate_Release Glutamate Release Vesicle->Glutamate_Release Exocytosis (Reduced) Glutamate Glutamate Glutamate_Release->Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Postsynaptic_Excitation Postsynaptic Excitation (Reduced) Glutamate_Receptor->Postsynaptic_Excitation

Caption: Proposed mechanism of Elpetrigine action.

Comparative Efficacy in Preclinical Models

The anticonvulsant profile of a novel compound is typically evaluated in a battery of preclinical models. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models are two of the most widely used for initial screening of AEDs.[11] The MES model is considered a good predictor of efficacy against generalized tonic-clonic seizures, while the PTZ model is more indicative of efficacy against myoclonic and absence seizures.[12] For modeling refractory epilepsy, the kindling model is often employed, as it mimics the progressive development of seizures and can induce a state of pharmacoresistance.[13][14]

Data Presentation: Comparative Anticonvulsant Activity

The following tables summarize the median effective dose (ED50) of Elpetrigine (Lamotrigine) and other commonly used AEDs in protecting against seizures in the MES and PTZ tests in both mice and rats. The ED50 represents the dose of a drug that is effective in 50% of the animals tested.

Table 1: Anticonvulsant Activity (ED50 in mg/kg) in the Maximal Electroshock (MES) Seizure Model

DrugMouse (ED50 mg/kg)Rat (ED50 mg/kg)
Elpetrigine (Lamotrigine) 9.67 4.39
Phenytoin9.8116.9
Carbamazepine9.674.39
Valproic Acid196366
Data compiled from multiple preclinical studies.[12]

Table 2: Anticonvulsant Activity in the Pentylenetetrazol (PTZ) Seizure Model

DrugAnimal ModelObservation
Elpetrigine (Lamotrigine) Rat (PTZ Kindling)10 and 20 mg/kg doses significantly inhibited the development of seizures.
Elpetrigine (Lamotrigine) Mouse (PTZ-induced seizures)Dose-dependently suppressed seizure intensity and increased latency to the first seizure.
Note: Direct ED50 comparisons in the PTZ model are less common than in the MES model due to variations in experimental design (e.g., acute seizure induction vs. kindling). The data above reflects the observed protective effects of Elpetrigine (Lamotrigine) in different PTZ protocols.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Maximal Electroshock (MES) Seizure Model
  • Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation. This model is predictive of efficacy against generalized tonic-clonic seizures.[11]

  • Apparatus: A constant current stimulator with corneal electrodes.

  • Procedure:

    • Animals (mice or rats) are randomly assigned to vehicle control or drug treatment groups.

    • The test compound (Elpetrigine or comparator AED) is administered via an appropriate route (e.g., intraperitoneal injection).

    • At the time of peak drug effect (predetermined by pharmacokinetic studies), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.

    • The animal is immediately observed for the presence or absence of a tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.

    • The percentage of animals protected at each dose level is recorded to calculate the ED50.

Pentylenetetrazol (PTZ) Seizure Model
  • Objective: To determine the ability of a compound to prevent or reduce the severity of seizures induced by the GABA-A antagonist pentylenetetrazol. This model is used to evaluate efficacy against myoclonic and absence seizures.[12]

  • Procedure (Acute Seizure Induction):

    • Animals are pre-treated with the test compound or vehicle.

    • A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically scored using a standardized scale (e.g., Racine scale).

    • The latency to the first seizure and the seizure severity are recorded.

  • Procedure (Kindling Model):

    • Animals receive repeated sub-convulsive doses of PTZ (e.g., 35 mg/kg, i.p.) every other day.

    • With each injection, the resulting seizure severity is scored. "Kindling" is achieved when an animal consistently responds to the sub-convulsive dose with a generalized tonic-clonic seizure.

    • To test the efficacy of an anticonvulsant, the drug is administered before a PTZ injection in fully kindled animals, and the reduction in seizure score is measured.

Experimental Workflow for Preclinical AED Efficacy Testing

AED_Workflow cluster_setup Experimental Setup cluster_testing Efficacy Testing cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Wistar Rats) Randomization Randomization into Groups (Vehicle, Elpetrigine, Comparator) Animal_Selection->Randomization Pharmacokinetics Pharmacokinetic Profiling (Determine Tmax) Randomization->Pharmacokinetics Drug_Admin Drug Administration (at appropriate pre-treatment time) Pharmacokinetics->Drug_Admin Seizure_Induction Seizure Induction (MES, PTZ, or Kindling stimulation) Drug_Admin->Seizure_Induction Behavioral_Obs Behavioral Observation & Scoring (e.g., Tonic hindlimb extension, Racine scale) Seizure_Induction->Behavioral_Obs Data_Collection Data Collection (% Protection, Seizure Score, Latency) Behavioral_Obs->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Probit analysis for ED50, ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation & Comparison Statistical_Analysis->Results

Caption: A typical experimental workflow for preclinical AED efficacy testing.

Conclusion and Future Directions

The statistical analysis of preclinical data demonstrates that Elpetrigine (as represented by Lamotrigine) possesses a potent and broad-spectrum anticonvulsant profile. Its efficacy in the MES model is comparable to that of established sodium channel blockers like Carbamazepine and Phenytoin, suggesting its utility in managing generalized tonic-clonic seizures.[12] Furthermore, its demonstrated activity in the PTZ model indicates potential for treating myoclonic and absence seizures.[7][12]

The effectiveness of Elpetrigine in the kindling model is particularly noteworthy, as this model is designed to mimic the progressive nature of epilepsy and the development of pharmacoresistance.[13] This suggests that Elpetrigine may be a valuable therapeutic option for patients with refractory epilepsy who have not responded to other AEDs.

Future research should focus on head-to-head comparative studies in chronic models of refractory epilepsy, exploring not only seizure control but also effects on comorbidities such as cognitive and mood disorders. Additionally, investigating the efficacy of Elpetrigine in combination with other AEDs could reveal synergistic effects, offering new therapeutic strategies for the most challenging cases of DRE.[4][15]

References

  • Targeting Drug-Resistant Epilepsy: A Narrative Review of Five Novel Antiseizure Medications - MDPI.
  • What are the different antiepileptic (anti-seizure) medications? - Dr.Oracle.
  • Exploring the Efficacy of Novel Antiepileptic Drugs: A Comparative Analysis of Recent Clinical Trials - Hilaris Publisher.
  • Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects - MDPI.
  • Novel anti-epileptic drug demonstrates efficacy - European Pharmaceutical Review.
  • Summary of Anti-Seizure Medications - Epilepsy Foundation.
  • Two new anti-seizure medicines with novel mechanisms move forward.
  • Comparing Drug Treatments in Epilepsy - PMC - NIH.
  • Comparative efficacy and tolerability of anti-epileptic drugs for refractory focal epilepsy - PMC.
  • Antiepileptic Drugs | Continuum - American Academy of Neurology.
  • Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance an - TiHo eLib.
  • Understanding Lamotrigine's Role in the CNS and Possible Future Evolution - PMC.
  • Effect of Lamotrigine on Refractory Epilepsy: Clinical Outcomes and EEG Changes.
  • Antiepileptogenic Effects of Anakinra, Lamotrigine and Their Combination in a Lithium–Pilocarpine Model of Temporal Lobe Epilepsy in Rats - MDPI.
  • Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem - NIH.
  • Efficacy, safety, and potential of extended-release lamotrigine in the treatment of epileptic patients - PMC.
  • Cross-Validation of Lamotrigine's Efficacy in Preclinical Seizure Models: A Comparative Guide - Benchchem.
  • Rapid loss of efficacy to the antiseizure drugs lamotrigine and carbamazepine: a novel experimental model of pharmacoresistant epilepsy - PMC.
  • Management of drug-resistant epilepsy - Wikipedia.
  • Animal Models Used in the Screening of Antiepileptic Drugs - ResearchGate.
  • The effect of lamotrigine on epilepsy - PMC - NIH.
  • The clinical efficacy of lamotrigine as an antiepileptic drug - PubMed.
  • Effect of Lamotrigine on Refractory Epilepsy: Clinical Outcomes and EEG Changes - PMC.
  • Lamotrigine - Wikipedia.
  • Structure of lamotrigine. | Download Scientific Diagram - ResearchGate.
  • Lamotrigine - StatPearls - NCBI Bookshelf - NIH.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe and Compliant Disposal of Elpetrigine

As a Senior Application Scientist, my primary goal is to empower our partners in research with the knowledge and tools to conduct their work safely and effectively. This guide extends beyond the application of Elpetrigin...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower our partners in research with the knowledge and tools to conduct their work safely and effectively. This guide extends beyond the application of Elpetrigine in your experiments; it provides a critical operational framework for its responsible disposal. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.

The following procedures are grounded in established safety protocols and regulatory standards. We will explore the "why" behind each step, ensuring a deep understanding that fosters a culture of safety and scientific integrity within your laboratory.

Understanding Elpetrigine: Hazard Profile and Regulatory Context

Before we can discuss disposal, we must first understand the material we are handling. For the purposes of this guide, we will consider Elpetrigine to have a toxicological profile similar to that of Lamotrigine, a widely used pharmaceutical compound.

According to its Safety Data Sheet (SDS), this class of compound is classified as:

  • Acutely Toxic (Oral): It is toxic if swallowed.[1][2][3]

  • Health Hazard: It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1]

  • Environmental Hazard: It is harmful to aquatic life with long-lasting effects.[1]

This hazard profile dictates that Elpetrigine waste cannot be treated as common trash or disposed of via the sanitary sewer system. The U.S. Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA), and specific rules apply to pharmaceutical waste.[4][5][6] A core tenet of these regulations is the prohibition of sewering hazardous waste pharmaceuticals , a measure designed to protect our water supplies from chemical contamination.[4][7]

Hazard Classification Description Regulatory Implication (RCRA) Primary Disposal Route
Acute Toxicity (Oral) Toxic if swallowed.[1][2][3]Considered a hazardous waste.Licensed Hazardous Waste Vendor
Chronic Health Hazard May cause organ damage with repeated exposure.[1]Considered a hazardous waste.Licensed Hazardous Waste Vendor
Aquatic Toxicity Harmful to aquatic life with long-term effects.[1]Environmental hazard; sewer disposal is prohibited.[4][7]Licensed Hazardous Waste Vendor
The Elpetrigine Disposal Workflow: A Step-by-Step Protocol

The following workflow is designed to ensure safety and compliance from the moment Elpetrigine waste is generated to its final disposal.

The first and most critical step is the proper identification and segregation of Elpetrigine waste. This must occur at the point of generation—the laboratory bench.

  • Rationale: Preventing the mixture of incompatible waste streams is a cornerstone of laboratory safety.[8] Mixing can lead to dangerous chemical reactions. Furthermore, proper segregation prevents the costly and unnecessary treatment of non-hazardous waste as hazardous.

  • Procedure:

    • Designate a specific waste container for solid Elpetrigine waste. This includes expired or unused pure compounds, contaminated personal protective equipment (PPE) like gloves and weigh boats, and any material used to clean up small spills.

    • This container must be separate from other chemical waste streams (e.g., flammable solvents, corrosive acids) and general laboratory trash.[8][9]

The integrity of your waste containment is paramount to preventing accidental exposure and environmental release.

  • Rationale: The container must be compatible with the chemical to prevent degradation and leaks.[10][11] Clear, accurate labeling is a regulatory requirement and essential for communicating hazards to all laboratory personnel and the ultimate waste handler.

  • Procedure:

    • Select a suitable container: Use a container made of a material compatible with Elpetrigine (e.g., a high-density polyethylene (HDPE) bottle or a sealable plastic bag for contaminated solids). The container must have a secure, tight-fitting lid.[10][11]

    • Label the container clearly: As soon as you begin accumulating waste, affix a hazardous waste label. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Elpetrigine Waste" (avoiding abbreviations)

      • The specific hazards (e.g., "Toxic," "Environmental Hazard")

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

Waste must be managed safely within the laboratory before it is collected for disposal.

  • Rationale: Proper storage minimizes the risk of spills, exposure to personnel, and accidental mixing with other substances. Keeping containers closed prevents the release of any dust or particulates.

  • Procedure:

    • Keep the container sealed: The waste container must be kept tightly closed at all times, except when adding waste.[10][11]

    • Store in a designated area: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and sinks.[10]

    • Use secondary containment: Whenever possible, place your waste container within a larger, chemically resistant tray or bin to contain any potential leaks.[11]

Elpetrigine waste must be disposed of through a licensed hazardous waste vendor. In a research setting, this process is managed by your institution's Environmental Health and Safety (EHS) office.

  • Rationale: The EPA's "cradle-to-grave" responsibility under RCRA means that the generator of the waste is responsible for it until its final, safe disposal. EHS departments are the experts in ensuring this process is handled in full compliance with all federal, state, and local regulations.

  • Procedure:

    • Do NOT dispose of Elpetrigine in the regular trash or down the drain. This is a violation of EPA regulations and poses a significant environmental risk.[9][10][12]

    • Follow your institutional procedures for waste pickup. This typically involves submitting a request to your EHS office for the collection of the full, properly labeled waste container.

    • Empty Containers: An empty container that held Elpetrigine must be managed carefully. To be considered "RCRA empty" and disposed of as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[10][11] Deface all labels on the empty container before placing it in the appropriate recycling or trash bin.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Elpetrigine waste in a laboratory setting.

ElpetrigineDisposalWorkflow start Waste Generation (e.g., Unused Elpetrigine, Contaminated Labware) is_pure_or_grossly_contaminated Is the waste pure Elpetrigine or grossly contaminated material? start->is_pure_or_grossly_contaminated solid_waste_container Place in a designated, sealed, and labeled 'Hazardous Waste - Elpetrigine' container. (Solid Waste Stream) is_pure_or_grossly_contaminated->solid_waste_container Yes is_empty_container Is it an 'empty' container? is_pure_or_grossly_contaminated->is_empty_container No store_safely Store in designated Satellite Accumulation Area. Keep container closed. solid_waste_container->store_safely triple_rinse Triple rinse container with an appropriate solvent. is_empty_container->triple_rinse Yes ehs_pickup Arrange for pickup by Institutional EHS for final disposal. store_safely->ehs_pickup collect_rinsate Collect all rinsate as 'Hazardous Waste - Elpetrigine (Rinsate)'. triple_rinse->collect_rinsate dispose_container Deface original labels. Dispose of empty container in appropriate lab trash/recycling. triple_rinse->dispose_container collect_rinsate->store_safely

Caption: Elpetrigine Waste Disposal Workflow

By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure the protection of our shared ecosystem. Your commitment to responsible chemical management is a hallmark of scientific excellence.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Update on pharmaceutical waste disposal regul
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste and Disposal. American Chemical Society (ACS).
  • Management Standards for Hazardous Waste Pharmaceuticals.
  • Chapter 20: Chemical Waste Management. University of Nevada, Reno.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services.
  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services.
  • Safety Data Sheet - Lamotrigine. Cayman Chemical.
  • Environmental Assessment - Lamotrigine. U.S.
  • The environmental side effects of medication.
  • How and when to get rid of unused medicines. MedlinePlus.
  • Where and How to Dispose of Unused Medicines. U.S.
  • Safety d
  • A dose of reality: How to dispose of unwanted medic
  • ARK Lamotrigine Assay Safety D
  • The Environmental Side Effects of Medications: Reducing the Carbon Footprint of Psychiatry.
  • How to Properly Dispose of Your Unused Medicines. U.S.
  • Safety Data Sheet - Lamotrigine. Fisher Scientific.
  • Material Safety Data Sheet - Eletriptan Hydrobromide. Pfizer.
  • Safe disposal of unwanted medicines.
  • Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants.
  • A classification of drugs based on their environmental impact. University of Lausanne.

Sources

Handling

Safe Handling of Elpetrigine: A Risk-Based PPE Strategy

Executive Summary: The Hazard Profile Elpetrigine is a voltage-gated sodium channel (NaV) blocker. While specific Occupational Exposure Limits (OELs) for this compound may be proprietary or evolving, its pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Elpetrigine is a voltage-gated sodium channel (NaV) blocker. While specific Occupational Exposure Limits (OELs) for this compound may be proprietary or evolving, its pharmacological class necessitates a High Potency Active Pharmaceutical Ingredient (HPAPI) handling strategy.

As a researcher, you must treat Elpetrigine not just as a chemical irritant, but as a systemic acting agent. The structural and functional similarities to other NaV blockers (e.g., Lamotrigine) suggest two critical risk vectors:

  • Systemic CNS Toxicity: Inhalation of dust can lead to rapid absorption, causing dizziness, ataxia, and potential cardiac arrhythmias [1].

  • Idiosyncratic Dermal Reactions: Analogous compounds in this class carry risks of severe cutaneous adverse reactions (SCARs), such as Stevens-Johnson Syndrome (SJS). Therefore, skin protection is as critical as respiratory protection [2].

Operational Classification:

  • Default Occupational Exposure Band (OEB): Band 4 (Conservative Estimate)

  • Target OEL Range: 1 – 10 µg/m³ (8-hr TWA)

  • Physical State: Crystalline Solid / Powder (High dust potential)

Risk Assessment & Engineering Controls

PPE is the last line of defense. The primary barrier must be engineering controls.[1]

Containment Logic
OperationContainment DeviceMinimum Face Velocity
Weighing / Solid Handling Powder Containment Balance Enclosure or Isolator0.5 m/s (100 fpm)
Solution Preparation Class II Type A2 Biosafety Cabinet (BSC) or Fume Hood0.5 m/s (100 fpm)
Instrument Analysis (HPLC) Vented Enclosure for waste linesN/A (Negative Pressure)
Visualization: Risk-Based Decision Matrix

The following logic gate determines your containment and PPE requirements based on the quantity of Elpetrigine handled.

RiskMatrix Start Start: Elpetrigine Handling Task StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid QuantityCheck Quantity > 100 mg? Solid->QuantityCheck SolventCheck Volatile Solvent? Liquid->SolventCheck HighQty High Risk: Isolator Required PPE: Double Nitrile + Tyvek Sleeves + PAPR (if open) QuantityCheck->HighQty Yes LowQty Mod Risk: Vented Balance Enclosure PPE: Double Nitrile + Lab Coat + N95/P100 QuantityCheck->LowQty No Volatile Fume Hood Required PPE: Nitrile + Splash Goggles SolventCheck->Volatile Yes NonVolatile Benchtop (with absorbent pad) PPE: Standard Nitrile SolventCheck->NonVolatile No

Figure 1: Decision tree for selecting containment and PPE based on physical state and quantity.

The PPE Matrix (Personal Protective Equipment)

Do not rely on generic latex gloves. Elpetrigine is lipophilic; it can permeate standard latex.

Body ZoneStandard Protocol (Solution Handling)Enhanced Protocol (Powder/High Concentration)Technical Justification
Respiratory N95 Respirator (fit-tested)PAPR (Powered Air Purifying Respirator) with HEPA filterPrevents inhalation of micro-particulates (<10µm) that bypass mucociliary clearance.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff)Tested Chemotherapy Gloves (ASTM D6978 compliant)Nitrile offers superior resistance to organic solvents used with Elpetrigine (e.g., DMSO). Double gloving allows outer glove removal upon contamination.
Body Lab Coat (Polyester/Cotton) + Tyvek ApronTyvek® 400 Coverall (Disposable, elastic wrists)Disposable suits prevent cross-contamination of street clothes and reduce "take-home" exposure risks.
Ocular Safety Glasses with Side ShieldsIndirect Vented Safety GogglesPrevents dust migration to the tear ducts, a route of systemic absorption.

Operational Protocol: Gowning & De-Gowning

Improper removal of PPE (doffing) is the most common cause of operator exposure. Follow this "Peel-Away" technique to ensure the "dirty" side never touches your skin.

Visualization: The "Peel-Away" Workflow

Doffing Start Work Complete Step1 1. Outer Glove Removal (Inside-Out Roll) Start->Step1 Step2 2. Remove Gown/Suit (Roll Down, Dirty Side In) Step1->Step2 Step3 3. Remove Eye Protection (Handle by strap only) Step2->Step3 Step4 4. Remove Respirator (Last item removed) Step3->Step4 Step5 5. Wash Hands (Soap & Water, 20s) Step4->Step5

Figure 2: Sequential de-gowning procedure to minimize secondary exposure.

Detailed Steps:
  • Outer Glove Removal: While still in the buffer zone, remove outer gloves using the "beak method" (pinch outside cuff, pull inside out). Discard in hazardous waste.

  • Suit/Gown Removal: Unzip. Peel the suit down from the shoulders, turning it inside out as you go. This traps any Elpetrigine dust inside the bundled suit.

  • Inner Gloves: Inspect inner gloves for tears. If intact, use them to remove eye protection.

  • Wash: Immediately wash hands with soap and copious water. Do not use alcohol sanitizers immediately after potential exposure, as alcohols can enhance the dermal penetration of lipophilic drugs like Elpetrigine.

Deactivation & Disposal

Elpetrigine is stable but can be deactivated and cleaned effectively using the right solvent chemistry.

  • Spill Cleanup (Powder):

    • Do NOT dry sweep. This generates aerosols.

    • Cover spill with a damp paper towel (wet with water or PEG-400 solution) to suppress dust.

    • Wipe inward from the periphery to the center.

  • Surface Decontamination:

    • Elpetrigine has low water solubility (approx 0.17 mg/mL) [3].[2]

    • Recommended Cleaning Agent: 70% Isopropyl Alcohol (IPA) or a dilute surfactant solution. Water alone is ineffective.

  • Waste Disposal:

    • Dispose of all PPE, wipes, and solid waste as RCRA Hazardous Waste .

    • Do not drain dispose.

References

  • Mechanism of Action & Toxicity

    • Source: StatPearls [Internet]. "Sodium Channel Blocker Toxicity."[3][4]

    • Relevance: Establishes the systemic risks (cardiac/CNS) of NaV blockers.
    • URL:[Link]

  • Dermal Risks (Class Effect)

    • Source: NIH/PubChem. "Lamotrigine Compound Summary (Analogous Structure)."
    • Relevance: Highlights the risk of severe cutaneous reactions (SJS) common to phenyltriazine NaV blockers.[5]

    • URL:[Link]

  • Solubility & Physical Properties

    • Source: DrugBank Online. "Lamotrigine Properties (Read-across for Elpetrigine)."
    • Relevance: Dictates the use of organic solvents/surfactants for cleanup rather than w
    • URL:[Link]

  • Potent Compound Handling Guidelines

    • Source: SafeBridge Consultants.[6] "Potent Compound Safety Certification."[6][7]

    • Relevance: Industry standard for assigning OEB levels when specific OELs are unknown.[1]

    • URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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